Product packaging for 3-(3'-Chlorobenzyloxy)phenylboronic acid(Cat. No.:CAS No. 849062-33-5)

3-(3'-Chlorobenzyloxy)phenylboronic acid

Cat. No.: B1591642
CAS No.: 849062-33-5
M. Wt: 262.5 g/mol
InChI Key: ZSNYOIJMFZLJES-UHFFFAOYSA-N
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Description

3-(3'-Chlorobenzyloxy)phenylboronic acid is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BClO3 B1591642 3-(3'-Chlorobenzyloxy)phenylboronic acid CAS No. 849062-33-5

Properties

IUPAC Name

[3-[(3-chlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNYOIJMFZLJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584486
Record name {3-[(3-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-33-5
Record name {3-[(3-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3'-Chlorobenzyloxy)phenylboronic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-(3'-Chlorobenzyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an arylboronic acid derivative of significant interest in medicinal chemistry and drug discovery.[] As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physical properties is not merely academic; it is a cornerstone of successful formulation, development, and ultimately, therapeutic efficacy. Properties such as solubility, melting point, and stability directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its viability for manufacturing and storage.[2]

This guide provides a senior application scientist's perspective on the core physical characteristics of this compound. It moves beyond a simple data sheet to explain the causality behind experimental choices and provides actionable, self-validating protocols for in-lab characterization.

Section 1: Molecular Identity and Physicochemical Profile

The foundational step in characterizing any chemical entity is to establish its identity and compile its known physicochemical parameters.

Molecular Structure and Identity

The structure combines a phenylboronic acid moiety with a 3-chlorobenzyl ether group. This substitution pattern is critical as it dictates the molecule's polarity, potential for hydrogen bonding, and steric profile, all of which influence its physical behavior.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes key physical and chemical identifiers for the compound. It is critical to note that many publicly available data points are computationally predicted rather than experimentally determined. This underscores the necessity of performing the experimental verifications detailed in Section 2.

PropertyValueSource
CAS Number 849062-33-5[3][4]
Molecular Formula C₁₃H₁₂BClO₃[3]
Molecular Weight 262.50 g/mol [3][5]
Appearance White powder / solid[6][7]
Boiling Point 454.3 ± 55.0 °C at 760 mmHg (Predicted)[4]
Density 1.30 ± 0.1 g/cm³ (Predicted)[4]
pKa 8.03 ± 0.10 (Predicted)[4]
LogP 1.59880 (Predicted)[3]

Section 2: Core Physical Properties: Experimental Determination and Rationale

For drug development professionals, predicted data is a starting point, not an end-point. Rigorous experimental determination of core physical properties is mandatory. The following protocols are designed to be self-validating and provide the robust data required for regulatory submissions and formulation design.

workflow start Obtain Compound Sample mp Melting Point Determination (Purity & Identity Check) start->mp Initial Characterization sol Solubility Profiling (Aqueous & Organic) mp->sol If Pure stab Stability Assessment (Solid-State & Solution) sol->stab Formulation Context end Complete Physical Property Profile stab->end Final Data Package

Caption: Experimental workflow for physical property characterization.

Melting Point Analysis

Expertise & Experience: The melting point is more than a physical constant; it is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress the melting point and broaden the range.[8] For a compound like this compound, which may contain its anhydride form (a boroxine), this analysis is the first line of defense in ensuring sample quality.[9]

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation:

    • Gently crush a small amount of the white solid into a fine powder using a mortar and pestle.[10]

    • Take a glass capillary tube (sealed at one end) and tap the open end into the powder.[11]

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[8][11] Prepare at least three such samples for reproducibility.

  • Instrument Setup (Digital Melting Point Apparatus):

    • Insert the packed capillary tube into the sample holder of the apparatus.[12]

    • Place a calibrated thermometer in the designated well.[12]

  • Measurement:

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurements.

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the approximate melting point.[10]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal melts completely (T₂).[12] The melting point range is T₁ - T₂.

    • Repeat the accurate determination with two more fresh samples. The results should be consistent.

  • Interpretation: A narrow range (e.g., 185-187°C) suggests high purity. A broad range (e.g., 178-185°C) may indicate the presence of impurities or the boroxine anhydride.

Solubility Profiling

Expertise & Experience: Aqueous solubility is a primary determinant of oral bioavailability.[13] For drug candidates, understanding the pH-dependent solubility profile is crucial, as the compound will traverse environments of varying pH in the gastrointestinal tract.[14] Kinetic solubility is often used for high-throughput screening, but for lead optimization and formulation, thermodynamic equilibrium solubility provides the definitive, gold-standard data.[2][15]

Trustworthiness (Self-Validating Protocol - "Shake-Flask" Method):

  • Preparation of Solvents:

    • Prepare a panel of pharmaceutically relevant media. At a minimum, this should include:

      • pH 1.2 buffer (e.g., 0.1 N HCl, simulated gastric fluid without enzymes).[14]

      • pH 4.5 acetate buffer.[14]

      • pH 6.8 phosphate buffer (simulated intestinal fluid).[14]

      • Purified water.

      • Common organic co-solvents (e.g., DMSO, Ethanol) for formulation studies.

  • Equilibration:

    • Accurately weigh an excess amount of this compound and add it to a known volume of each solvent in a sealed vial. The goal is to have undissolved solid remaining at equilibrium.[16]

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[14][16]

  • Sample Separation and Analysis:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.[16] This step is critical to avoid artificially high results.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[16] A calibration curve with known standards must be used for accurate quantification.

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each solvent at the specified temperature.

Stability Assessment

Expertise & Experience: Arylboronic acids are known to be sensitive to certain conditions.[17] The primary stability concerns are:

  • Dehydration: Reversible formation of a cyclic anhydride known as a boroxine. This changes the molecular weight and can impact dissolution and reactivity.[9]

  • Oxidation/Protodeboronation: Irreversible degradation pathways that can be promoted by heat, light, or certain reaction conditions, leading to loss of potency.[17]

Trustworthiness (Self-Validating Protocol):

  • Solid-State Stability:

    • Place accurately weighed samples of the compound in separate, sealed vials.

    • Store the vials under a matrix of accelerated stability conditions (e.g., 40°C/75% relative humidity, 60°C) and long-term conditions (e.g., 25°C/60% relative humidity, 2-8°C).[4][7]

    • At specified time points (e.g., 1, 3, 6 months), remove a vial from each condition.

    • Analyze the sample for purity by HPLC (to detect degradation products) and re-test the melting point. A change in either indicates instability.

  • Solution-State Stability:

    • Prepare solutions of the compound in the solvents used for solubility testing.

    • Store these solutions under the same matrix of conditions as the solid-state study.

    • At specified time points, analyze the solutions by HPLC to quantify the parent compound and identify any new peaks corresponding to degradants.

Section 3: Safety, Handling, and Storage

Authoritative Grounding: Based on available safety data, this compound is classified as an irritant.[7]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[7]

  • Signal Word: Warning.[7]

  • Pictogram: GHS07 (Exclamation mark).[7]

Recommended Practices:

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[18][19] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Avoid generating dust.

  • Storage: To maintain chemical integrity and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4][7] This minimizes both oxidation and the potential for anhydride formation.

Section 4: Conclusion

This compound is a valuable building block in modern drug discovery. However, its utility is fundamentally linked to a precise understanding of its physical properties. The predicted data available serves as a useful guide, but it cannot replace rigorous experimental verification. The protocols outlined in this guide for determining melting point, solubility, and stability provide a robust framework for generating the high-quality, reliable data necessary to advance a research program. By investing in this foundational characterization, researchers can mitigate risks, streamline formulation development, and make more informed decisions on the path to creating new therapeutics.

References

synthesis of 3-(3'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(3'-Chlorobenzyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key building block in contemporary drug discovery and organic synthesis. The document elucidates the strategic considerations behind the chosen synthetic route, offers a detailed, step-by-step experimental protocol, and discusses the underlying chemical principles. By grounding the practical methodology in established reaction mechanisms, this guide aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot related chemical transformations. The significance of this compound lies in its utility as a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures prevalent in medicinal chemistry.

Introduction and Strategic Overview

This compound is a bifunctional organic compound featuring a boronic acid moiety and a substituted benzyl ether. This unique combination of functional groups makes it an invaluable reagent for introducing the 3-(3'-chlorobenzyloxy)phenyl motif into target molecules. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The ether linkage provides a stable, yet flexible, connection that is frequently found in the core structures of biologically active compounds. This molecule is noted for its application in the development of therapeutics for a range of diseases, including cancer and inflammatory conditions.

Retrosynthetic Analysis and Strategy Selection

The most direct and convergent synthetic approach to this compound is a one-step Williamson ether synthesis. This strategy involves the coupling of two readily available starting materials: 3-hydroxyphenylboronic acid and 3-chlorobenzyl chloride.

Scheme 1: Retrosynthetic Analysis of this compound

A retrosynthetic disconnection of the ether linkage points to 3-hydroxyphenylboronic acid and 3-chlorobenzyl chloride as the logical precursors.

This approach is advantageous for several reasons:

  • Atom Economy: It is a highly efficient reaction, forming the target molecule directly from the key fragments.

  • Commercial Availability of Starting Materials: Both 3-hydroxyphenylboronic acid and 3-chlorobenzyl chloride are commercially available, obviating the need for lengthy preparatory sequences.

  • Robust and Well-Understood Chemistry: The Williamson ether synthesis is a foundational reaction in organic chemistry, known for its reliability and broad substrate scope.[2][3]

An alternative, though more circuitous route, would involve first synthesizing the ether from 3-bromophenol and 3-chlorobenzyl chloride, followed by conversion of the aryl bromide to a boronic acid (e.g., via a Grignard reaction with a trialkyl borate).[4] However, the direct etherification of 3-hydroxyphenylboronic acid is superior in its efficiency and simplicity.

Mechanistic Insights: The Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5]

The key steps are:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 3-hydroxyphenylboronic acid, forming a more nucleophilic phenoxide ion. The choice of base is critical; a moderately strong base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions with the boronic acid moiety.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride.

  • Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the desired ether bond.

The SN2 nature of this reaction dictates that primary alkyl halides, such as the benzylic chloride used here, are ideal substrates as they are minimally sterically hindered and less prone to undergoing competing elimination (E2) reactions.[5]

Diagram of the Synthetic Workflow

The overall process is a straightforward, one-pot synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent 3-Hydroxyphenylboronic Acid 3-Hydroxyphenylboronic Acid Reaction Williamson Ether Synthesis (Sₙ2 Reaction) 3-Hydroxyphenylboronic Acid->Reaction 3-Chlorobenzyl Chloride 3-Chlorobenzyl Chloride 3-Chlorobenzyl Chloride->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Deprotonation Solvent Solvent (e.g., DMF) Solvent->Reaction Reaction Medium Product This compound Reaction->Product Purification (Crystallization/Chromatography)

Caption: A flowchart of the Williamson ether synthesis for the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous benzyloxyphenylboronic acids. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Hydroxyphenylboronic acid89466-08-0C₆H₇BO₃137.93
3-Chlorobenzyl chloride620-20-2C₇H₆Cl₂161.03
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄ (mixture)~86.18
Hydrochloric Acid (HCl), 1M aq.7647-01-0HCl36.46
Brine (saturated NaCl solution)N/ANaCl, H₂ON/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylboronic acid (5.0 g, 36.3 mmol, 1.0 equiv.), potassium carbonate (15.0 g, 108.7 mmol, 3.0 equiv.), and N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 3-chlorobenzyl chloride (6.4 g, 39.9 mmol, 1.1 equiv.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by the consumption of the starting boronic acid), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of water and 150 mL of ethyl acetate. Shake the funnel vigorously and allow the layers to separate.

  • Aqueous Wash: Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers and wash them sequentially with 1M HCl (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford this compound as a white to off-white solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight (262.50 g/mol for C₁₃H₁₂BClO₃).[6]

  • Melting Point: To assess the purity of the crystalline solid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • 3-Chlorobenzyl chloride: Is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

    • DMF: Is a skin irritant and can be absorbed through the skin. It is also a suspected teratogen.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The via the Williamson ether synthesis represents an efficient, reliable, and scalable method for producing this important chemical intermediate. By understanding the underlying SN2 mechanism and adhering to the detailed experimental protocol, researchers can confidently prepare this versatile building block for applications in drug discovery and complex molecule synthesis. The strategic choice of readily available starting materials and a robust chemical transformation underscores the elegance and practicality of this synthetic route.

References

3-(3'-Chlorobenzyloxy)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3'-Chlorobenzyloxy)phenylboronic Acid: Properties, Synthesis, and Applications in Drug Development

Authored by: A Senior Application Scientist

Abstract

This compound has emerged as a pivotal chemical intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural features make it a versatile building block, particularly for the construction of complex biaryl compounds and novel therapeutic agents. This technical guide provides an in-depth analysis of the compound's physicochemical properties, outlines a detailed synthetic protocol, and explores its critical applications, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Furthermore, this document offers expert insights into safe handling procedures, storage, and the causality behind experimental choices, serving as an essential resource for researchers, chemists, and professionals in drug development.

Core Physicochemical Characteristics

This compound is a white, solid organic compound.[1] Its utility in synthesis is underpinned by its specific molecular architecture and properties. Boronic acids are known to be generally stable and easy to handle, making them crucial reagents in organic chemistry.[2] The presence of the chlorobenzyloxy moiety provides a key structural element for building larger, more complex molecules with potential biological activity.[][]

A critical aspect to consider during handling and use is that boronic acids, including this compound, can exist in equilibrium with their corresponding boroxines (anhydrides), which may impact stoichiometry in reactions if not accounted for.[5]

Table 1: Key Physicochemical Properties and Identifiers

PropertyValueSource(s)
Molecular Weight 262.50 g/mol [5][6][7]
Molecular Formula C₁₃H₁₂BClO₃[5][6][8]
CAS Number 849062-33-5[1][5][6]
Appearance White to off-white solid/powder[1]
IUPAC Name [3-[(3-chlorophenyl)methoxy]phenyl]boronic acid[][]
Predicted Boiling Point 454.3 ± 55.0 °C[9]
Predicted Density 1.30 ± 0.1 g/cm³[9]
Predicted pKa 8.03 ± 0.10[9]
Solubility Generally soluble in polar organic solvents (e.g., THF, DMF, alcohols); poorly soluble in nonpolar solvents like hexanes.[2]

Figure 1: Chemical Structure of this compound

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Borylation A 3-Bromophenol C 1-Bromo-3-((3-chlorobenzyl)oxy)benzene A->C K₂CO₃, Acetone Williamson Ether Synthesis B 3-Chlorobenzyl chloride B->C D 1-Bromo-3-((3-chlorobenzyl)oxy)benzene C->D G Boronate Ester Intermediate D->G 1. n-BuLi 2. B(O-iPr)₃ E n-BuLi, THF, -78 °C F Triisopropyl borate F->G H This compound G->H Acidic Workup (e.g., HCl) Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd2_trans->product ar1x Ar¹-X (Organohalide) ar1x->pd2_ox ar2b Ar²-B(OH)₂ (Boronic Acid) ar2b->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans Activates Boronic Acid

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 3-(3'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3'-Chlorobenzyloxy)phenylboronic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science, frequently utilized as a building block in the synthesis of complex molecular architectures. Its utility in Suzuki-Miyaura cross-coupling reactions and as a component in sensors for biologically relevant molecules necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of its characterization, providing detailed insights into its molecular structure. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for this compound, a discussion of the underlying principles of spectral interpretation for this class of compounds, a detailed protocol for sample preparation and data acquisition, and an examination of potential spectral complexities.

Introduction: The Structural Significance of this compound

This compound, with the CAS number 849062-33-5, belongs to the versatile family of arylboronic acids.[1][2] Its structure incorporates three key functionalities: a phenylboronic acid moiety, a benzyloxy linker, and a chloro-substituted aromatic ring. This unique combination makes it a valuable synthon in drug discovery and materials science. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds. Furthermore, the diol-binding capability of the boronic acid functional group allows for its use in the development of sensors for saccharides and other biologically important molecules.[3][4]

A precise understanding of the molecule's NMR spectrum is paramount for confirming its identity, assessing its purity, and studying its interactions with other molecules. This guide provides a detailed examination of its NMR characteristics.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the benzylic methylene protons, and the acidic protons of the boronic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
B(OH)₂~8.0Singlet (broad)2HBoronic acid hydroxyls
Ar-H (boronic acid ring)7.4 - 7.6Multiplet3HH2', H4', H6'
Ar-H (boronic acid ring)~7.2Triplet1HH5'
Ar-H (chlorobenzyl ring)7.3 - 7.5Multiplet4HH2'', H4'', H5'', H6''
-CH₂-~5.1Singlet2HBenzylic protons
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C-O~158C3'
C-Cl~133C3''
Ar-C (ipso, benzyl)~139C1''
Ar-CH (chlorobenzyl ring)~131C5''
Ar-CH (chlorobenzyl ring)~129C6''
Ar-CH (chlorobenzyl ring)~128C4''
Ar-CH (chlorobenzyl ring)~127C2''
Ar-CH (boronic acid ring)~129C5'
Ar-CH (boronic acid ring)~122C6'
Ar-CH (boronic acid ring)~118C4'
Ar-CH (boronic acid ring)~117C2'
C-B (ipso)~135 (often not observed)C1'
-CH₂-~69Benzylic carbon

In-depth Spectral Interpretation

The interpretation of the NMR spectra of this compound relies on understanding the electronic effects of its functional groups.[8]

  • ¹H NMR Interpretation:

    • Aromatic Region (7.2-7.6 ppm): The protons on the two aromatic rings will resonate in this region. The protons on the phenylboronic acid ring are influenced by the electron-withdrawing boronic acid group and the electron-donating benzyloxy group. The protons on the 3-chlorobenzyl ring are affected by the chloro substituent. The overlapping multiplets in this region would likely require 2D NMR techniques like COSY for unambiguous assignment.

    • Benzylic Protons (~5.1 ppm): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.

    • Boronic Acid Protons (~8.0 ppm): The two hydroxyl protons of the boronic acid group are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature.[9] They typically appear as a broad singlet and will exchange with D₂O, leading to the disappearance of their signal.

  • ¹³C NMR Interpretation:

    • Aromatic Carbons (117-158 ppm): The twelve aromatic carbons will have distinct chemical shifts. The carbon attached to the oxygen (C3') will be the most downfield in that ring due to the strong deshielding effect of the oxygen. The carbon bearing the boronic acid group (C1') is often broadened and may not be observed due to quadrupolar relaxation of the adjacent boron nucleus. The carbons of the 3-chlorobenzyl ring will show shifts consistent with a chloro-substituent pattern.

    • Benzylic Carbon (~69 ppm): This carbon will appear at a characteristic chemical shift for a carbon atom situated between an oxygen atom and a phenyl ring.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data for this compound requires careful sample preparation and parameter selection.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. DMSO-d₆ or CDCl₃ are common choices. DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the B(OH)₂ signal.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Instrument Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to obtain good resolution.

    • Acquire a standard one-pulse ¹H spectrum. A spectral width of 12-15 ppm is usually sufficient.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200-220 ppm is standard.

    • A larger number of scans will be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY spectrum to establish proton-proton coupling networks, which is invaluable for assigning the aromatic protons.

    • Acquire an HSQC or HMQC spectrum to correlate directly bonded proton and carbon atoms.

    • Acquire an HMBC spectrum to identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the connectivity of the molecular fragments.

Potential Complexities and Troubleshooting

The NMR spectra of boronic acids can sometimes present challenges.

  • Boroxine Formation: Phenylboronic acids have a tendency to form cyclic anhydrides called boroxines, especially in aprotic solvents or upon standing. This equilibrium between the monomeric acid and the trimeric boroxine can lead to the appearance of multiple sets of signals in the NMR spectrum, complicating interpretation. The addition of a small amount of water can often shift the equilibrium back towards the monomeric form.

  • Broad Signals: The B(OH)₂ protons often appear as a broad signal. The carbon attached to the boron (ipso-carbon) can also be broad or even unobservable due to quadrupolar relaxation.

Visualization of Molecular Structure and Workflow

Molecular Structure

Caption: Molecular structure of this compound.

NMR Analysis Workflow

cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter shim Shimming filter->shim H1_acq 1H NMR Acquisition shim->H1_acq C13_acq 13C NMR Acquisition H1_acq->C13_acq NMR2D_acq 2D NMR (COSY, HSQC) C13_acq->NMR2D_acq process Fourier Transform & Phasing NMR2D_acq->process integrate Integration & Peak Picking process->integrate assign Spectral Assignment integrate->assign report Final Report assign->report

Caption: A typical workflow for NMR analysis.

Conclusion

The comprehensive NMR spectroscopic analysis of this compound is critical for its application in research and development. This guide provides a detailed predicted ¹H and ¹³C NMR data set, an in-depth interpretation of the spectral features, a robust experimental protocol, and a discussion of potential analytical challenges. By following the methodologies and understanding the principles outlined herein, researchers can confidently characterize this important chemical building block and ensure the integrity of their synthetic endeavors.

References

An In-Depth Technical Guide to the Characterization of 3-(3'-Chlorobenzyloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(3'-Chlorobenzyloxy)phenylboronic acid, a key building block in contemporary drug discovery and development. The document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the synthesis, purification, and detailed analytical characterization of this important molecule. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. The guide includes detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), complete with data interpretation, structured tables, and visual workflows to ensure clarity and reproducibility.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is an instrumental reagent in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules. Its structural motifs, a substituted phenylboronic acid and a chlorobenzyl ether, render it a versatile component for creating diverse chemical entities. Arylboronic acids are foundational to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This reaction's robustness and functional group tolerance have made it indispensable in the synthesis of biaryl compounds, which are prevalent in many marketed drugs.

More recently, molecules with structures akin to this compound have gained prominence as components of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2] The development of effective PROTACs relies on the modular synthesis of fragments that bind to a target protein and an E3 ligase, connected by a linker. The unique stereoelectronic properties of this compound make it an attractive component for the linker or target-binding moiety in these advanced therapeutic modalities.[3][4]

Given its critical role, a thorough and unambiguous characterization of this compound is paramount to ensure the quality, reproducibility, and ultimate success of downstream applications in drug development.

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers. This approach is favored for its high yield and the ready availability of starting materials.

Synthetic Pathway

The logical synthetic route involves the reaction of 3-hydroxyphenylboronic acid with 3-chlorobenzyl bromide in the presence of a suitable base.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3_hydroxy 3-Hydroxyphenylboronic acid conditions K₂CO₃, DMF 80 °C, 12 h 3_hydroxy->conditions 3_chloro 3-Chlorobenzyl bromide 3_chloro->conditions target This compound conditions->target

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a solution of 3-hydroxyphenylboronic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) and 3-chlorobenzyl bromide (1.1 eq). The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the base. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group.

  • Reaction Execution: Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The aqueous workup removes the inorganic salts and DMF.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This purification step is crucial for removing any unreacted starting materials and byproducts.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For arylboronic acids, it is important to be aware of the potential for the formation of cyclic anhydride trimers (boroxines), which can lead to broadened peaks in the NMR spectrum.[5] Using a protic solvent like methanol-d₄ can help to break up these oligomers and provide sharper signals.[5]

Expected Chemical Shifts (in CDCl₃, 400 MHz):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (chlorobenzyl)7.25-7.45m4HAromatic protons of the 3-chlorobenzyl group
Ar-H (phenylboronic)7.10-7.30m4HAromatic protons of the phenylboronic acid moiety
-O-CH₂ -Ar~5.10s2HMethylene protons of the benzyl group
B(OH )₂~4.5-6.0br s2HHydroxyl protons of the boronic acid (can exchange with water)

Rationale: The aromatic protons will appear in the typical downfield region. The benzylic methylene protons will be a sharp singlet around 5.10 ppm. The boronic acid protons often appear as a broad singlet and their chemical shift can be highly variable depending on concentration, solvent, and water content.

Expected Chemical Shifts (in CDCl₃, 100 MHz):

CarbonChemical Shift (δ, ppm)Assignment
Ar-C (quaternary)158.5Phenyl carbon attached to the ether oxygen
Ar-C (quaternary)138.0Quaternary carbon of the chlorobenzyl group
Ar-C -Cl134.5Aromatic carbon bearing the chlorine atom
Ar-C H130.0, 129.5, 128.0, 127.5, 122.0, 117.0Aromatic methine carbons
C -B (quaternary)~135.0 (often not observed)Phenyl carbon attached to the boron atom
-O-C H₂-Ar70.0Methylene carbon of the benzyl group

Rationale: The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation. The other aromatic and aliphatic carbons will appear at their expected chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound.

Expected Molecular Ions (ESI-MS):

IonCalculated m/z
[M+H]⁺263.06
[M-H]⁻261.05
[M+Na]⁺285.04

Rationale: In positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reverse-phase method is generally suitable for this analysis.

ParameterConditionRationale
Column C18, 2.7 µm, 4.6 x 150 mmA C18 column provides good retention for nonpolar to moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterThe acidic modifier improves peak shape and suppresses the ionization of the boronic acid.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 10 minutesA gradient elution is necessary to ensure the timely elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic rings in the molecule provide strong UV absorbance at this wavelength.
Injection Volume 5 µLA small injection volume minimizes band broadening.

Self-Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in Acetonitrile/Water (1:1) filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto C18 column filter->inject elute Gradient elution with ACN/H₂O (0.1% FA) inject->elute detect UV Detection at 254 nm elute->detect integrate Integrate peak area detect->integrate calculate Calculate purity (% area) integrate->calculate

References

stability and storage of 3-(3'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 3-(3'-Chlorobenzyloxy)phenylboronic acid

Introduction

This compound is an important bifunctional organic compound, featuring both a boronic acid moiety and a substituted benzyl ether. As with many organoboron reagents, its utility in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is indispensable for the construction of complex molecular architectures in drug discovery and materials science.[1][2] However, the trivalent boron atom, with its vacant p-orbital, renders boronic acids susceptible to several degradation pathways.[3] Ensuring the chemical integrity of this compound through appropriate storage and handling is not merely a matter of good laboratory practice; it is fundamental to achieving reproducible, reliable, and successful experimental outcomes. This guide provides a detailed examination of the factors influencing the stability of this reagent, outlines its primary degradation mechanisms, and presents field-proven protocols for its storage, handling, and stability assessment.

Physicochemical Properties and Molecular Structure

Understanding the inherent chemical properties of this compound is the first step toward mastering its handling. The molecule's structure dictates its reactivity and susceptibility to degradation.

Chemical Structure:

Caption: Structure of this compound.

The properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 849062-33-5[4][5][6]
Molecular Formula C₁₃H₁₂BClO₃[4][5][7]
Molecular Weight 262.50 g/mol [5][7]
Appearance White to off-white powder/solid[8]
Purity Typically ≥95%[5]

Fundamental Principles of Boronic Acid Instability

Arylboronic acids are generally more stable than their alkyl counterparts, yet they are not indefinitely stable under ambient conditions.[9] Their instability stems from the electron-deficient nature of the boron atom, making them susceptible to nucleophilic attack and other degradation reactions.[3][10] The three primary degradation pathways of concern are oxidative deboronation, dehydration to form boroxines, and protodeboronation.

Key Degradation Pathways

Oxidative Deboronation

Oxidative deboronation is a significant degradation pathway, particularly in biological contexts or upon exposure to atmospheric oxygen and reactive oxygen species (ROS).[3][11] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom. This is followed by the migration of the aryl group from the boron to the oxygen, leading to a labile boronate ester that rapidly hydrolyzes to the corresponding phenol and boric acid.[3]

G start This compound (Ar-B(OH)₂) intermediate Peroxoboronate Intermediate [Ar-B(OH)₂(OOR)]⁻ start->intermediate + ROS ros Reactive Oxygen Species (ROS) e.g., H₂O₂ ros->intermediate rearrangement Rate-Limiting Rearrangement (Aryl migration) intermediate->rearrangement ester Labile Boric Ester (Ar-O-B(OH)₂) rearrangement->ester hydrolysis Rapid Hydrolysis (+ H₂O) ester->hydrolysis phenol 3-(3'-Chlorobenzyloxy)phenol (Ar-OH) hydrolysis->phenol boric_acid Boric Acid (B(OH)₃) hydrolysis->boric_acid

Caption: Mechanism of Oxidative Deboronation.

This process is often autocatalytic and can be accelerated by trace metal impurities. The consequence for a researcher is a gradual loss of the active reagent, leading to reduced yields in subsequent reactions and the introduction of a significant phenolic impurity.

Dehydration to Boroxine

A common and reversible process for boronic acids, especially upon heating or under vacuum, is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[12][13]

G boronic_acid 3 x Arylboronic Acid (Ar-B(OH)₂) boroxine Boroxine (Trimeric Anhydride) (-[Ar-B-O]-)₃ boronic_acid->boroxine Δ, -3 H₂O +3 H₂O

Caption: Reversible Dehydration of Boronic Acid to Boroxine.

While this process represents a change in the chemical form, it is not necessarily degradation in the destructive sense. Boroxines are often more stable to handle and store than the corresponding monomeric acids.[14] However, they can exhibit different solubility and reactivity profiles. In many synthetic applications, such as Suzuki coupling, the boroxine can be converted back to the active boronic acid in situ under the aqueous basic reaction conditions. It is crucial to be aware that a sample of this compound may exist as an equilibrium mixture of the acid and its boroxine, which can affect analytical characterization and reaction stoichiometry if not accounted for.[5]

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is particularly relevant under aqueous basic conditions, which are common in cross-coupling reactions.[15] While generally slower than oxidative degradation for arylboronic acids, it can become a significant competing pathway, reducing the efficiency of the desired transformation.[11]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, rigorous adherence to proper storage and handling protocols is essential. The primary goal is to minimize exposure to oxygen, moisture, heat, and light.

Storage Conditions

The ideal conditions for maximizing the shelf-life of solid this compound are summarized below.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerate)Slows the rate of all degradation pathways. For long-term storage (>1 year), -20 °C is recommended.[16]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative deboronation by displacing atmospheric oxygen and minimizes exposure to moisture which can facilitate hydrolysis or dehydration.[16][17]
Light Amber vial / Store in the darkProtects against potential photochemically-induced degradation.[17]
Container Tightly sealed glass vialPrevents ingress of atmospheric moisture and oxygen. Glass is preferred for its inertness.[18]
Laboratory Handling Protocol

Proper technique when handling the reagent outside of its long-term storage environment is critical to prevent incremental degradation.

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.[17]

  • Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Dispensing: Use a clean, dry spatula to dispense the required amount of powder. Work efficiently to minimize the time the container is open.

  • Resealing: After dispensing, purge the vial's headspace with inert gas before tightly resealing the cap. Parafilm can be wrapped around the cap for an extra barrier against moisture.

  • Solution Storage: Solutions of boronic acids are generally less stable than the solid material. If a solution must be prepared and stored, it should be done in a degassed solvent under an inert atmosphere and stored at low temperatures (2-8 °C or -20 °C). Use freshly prepared solutions whenever possible.

Experimental Design for Stability Assessment

For critical applications, such as in GMP environments or during the development of a robust synthetic process, verifying the stability of a specific lot of this compound is necessary. This is typically achieved through forced degradation studies.

G start Obtain Reagent Sample initial_analysis Time-Zero Analysis (e.g., HPLC for initial purity) start->initial_analysis split Divide into Aliquots initial_analysis->split control Control Sample (Ideal Storage: 2-8°C, Inert Gas, Dark) split->control stress Stress Conditions split->stress analysis Periodic Analysis (e.g., HPLC at T=1, 2, 4 weeks) control->analysis thermal Thermal Stress (e.g., 60°C) stress->thermal hydrolytic Hydrolytic Stress (High Humidity) stress->hydrolytic oxidative Oxidative Stress (e.g., H₂O₂ solution) stress->oxidative photolytic Photolytic Stress (UV/Vis Light) stress->photolytic thermal->analysis hydrolytic->analysis oxidative->analysis photolytic->analysis data Data Interpretation (Calculate % degradation, identify degradants) analysis->data

Caption: Experimental Workflow for a Forced Degradation Study.

Protocol: Accelerated Stability Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

  • Initial Characterization: Analyze an unstressed sample of the boronic acid using a validated analytical method (e.g., RP-HPLC) to determine its initial purity and impurity profile. This is the "Time 0" data point.

  • Sample Preparation: Accurately weigh several aliquots of the solid boronic acid into individual, appropriate containers (e.g., amber glass vials).

  • Stress Conditions:

    • Control: Store one aliquot under the recommended ideal conditions (2-8 °C, inert atmosphere, dark).

    • Thermal Stress: Place an aliquot in an oven at an elevated temperature (e.g., 60 °C).

    • Hydrolytic Stress: Place an aliquot in a humidity chamber (e.g., 25 °C / 90% Relative Humidity).

    • Oxidative Stress: Prepare a dilute solution of the boronic acid and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Photostability: Expose an aliquot to a controlled source of UV and visible light in a photostability chamber.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, and 4 weeks), remove a sample from each stress condition and the control.

  • Sample Analysis: Prepare the samples for analysis (e.g., dissolve in a suitable diluent) and analyze them using the same method as in Step 1.

  • Data Evaluation: Compare the purity of the stressed samples to the control sample. Calculate the percentage of degradation and, if using a mass spectrometry detector, attempt to identify major degradation products.

Analytical Methodologies

The analysis of boronic acids and their esters can be challenging due to their potential for on-column hydrolysis under typical reversed-phase HPLC conditions.[19][20]

  • Reversed-Phase HPLC (RP-HPLC): The most common technique. To minimize on-column hydrolysis, methods should be optimized. Using stationary phases with low silanol activity and avoiding acidic pH modifiers in the mobile phase can be beneficial.[20]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A useful alternative for separating polar boronic acids from their less polar ester counterparts.[21]

  • Non-Aqueous Capillary Electrophoresis (NACE): An excellent technique that avoids the use of water in the analysis, thereby preventing hydrolysis and providing accurate quantification of both the boronic acid and any corresponding ester impurities.[19]

Protocol: Purity Analysis by RP-HPLC

The following is a representative starting point for an RP-HPLC method. This protocol must be optimized and validated for the specific instrument and column used.

  • Column: C18 stationary phase with low silanol activity (e.g., Waters XTerra MS C18).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Diluent: Acetonitrile/Water (50:50)

  • System Suitability: Inject a standard solution multiple times to ensure acceptable reproducibility of retention time and peak area (e.g., RSD < 2.0%).

Conclusion

This compound is a valuable synthetic building block whose utility is directly tied to its chemical purity. A comprehensive understanding of its inherent instabilities—namely oxidative deboronation, dehydration to boroxines, and protodeboronation—is paramount for any researcher utilizing this compound. By implementing the stringent storage and handling protocols outlined in this guide—principally the exclusion of atmospheric oxygen and moisture, storage at reduced temperatures, and protection from light—the integrity of the reagent can be preserved. For critical applications, conducting forced degradation studies provides the ultimate assurance of stability and contributes to the development of robust and reproducible chemical processes.

References

solubility of 3-(3'-Chlorobenzyloxy)phenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(3'-Chlorobenzyloxy)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients and key synthetic intermediates is a critical parameter that dictates the feasibility of chemical reactions, influences purification strategies, and impacts formulation development. This compound is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions. An understanding of its solubility in organic solvents is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers insights based on the solubility of analogous compounds, and presents a robust experimental protocol for its empirical determination.

Introduction: The Central Role of Solubility

This compound is an organoboron compound characterized by a phenylboronic acid moiety and a 3-chlorobenzyloxy substituent. This structure makes it a valuable reagent for introducing specific phenyl-based fragments in the synthesis of complex organic molecules, particularly in the pharmaceutical industry[]. The efficiency of its application in synthetic chemistry, including reaction kinetics and product yields, is profoundly influenced by the choice of solvent. A solvent must not only dissolve the boronic acid but also other reactants and catalysts to ensure a homogeneous reaction medium. Furthermore, solubility data is crucial for developing effective crystallization and purification protocols.

Despite its importance, specific quantitative solubility data for this compound is not extensively documented in publicly available literature. This guide, therefore, aims to bridge this gap by providing a predictive framework based on its physicochemical properties, presenting solubility data for structurally related compounds, and detailing a reliable experimental method for determining its solubility in various organic solvents.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. Key characteristics of this compound that influence its solubility include:

  • Molecular Structure: The molecule possesses both polar and non-polar regions. The boronic acid group (-B(OH)₂) is polar and capable of hydrogen bonding, while the phenyl rings and the chlorobenzyl ether moiety contribute to its lipophilicity.

  • Polarity: The predicted LogP value for this compound is 1.5988, suggesting a moderate lipophilicity.[2] This indicates that it will likely have limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate polarity.

  • Hydrogen Bonding: The two hydroxyl groups on the boron atom can act as hydrogen bond donors, while the oxygen atoms of the ether and hydroxyl groups can act as hydrogen bond acceptors.[] Solvents that can participate in hydrogen bonding are expected to be effective at solvating this molecule.

  • Anhydride Formation: A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This process is often temperature-dependent and can complicate solubility measurements, as the anhydride has different solubility properties than the monomeric acid.

Based on these properties, a qualitative prediction of solubility in different solvent classes can be made:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are expected to be good solvents for this compound.

  • Polar Aprotic Solvents (e.g., Acetone, 3-Pentanone, Chloroform, DMSO): These solvents can interact via dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors. They are also anticipated to be effective solvents. Studies on analogous compounds show high solubility in ketones and moderate solubility in chloroform.[4][5][6][7]

  • Non-polar Solvents (e.g., Methylcyclohexane, Hexane): Due to the polar boronic acid group, very low solubility is expected in non-polar, hydrocarbon-based solvents.[4][5][6][7]

Visualizing the Molecular Structure and Key Features

Caption: Molecular structure of this compound.

Solubility of Analogous Phenylboronic Acids

To provide a quantitative context, the following table summarizes the experimentally determined solubility of phenylboronic acid, a parent compound, in several organic solvents. This data serves as a valuable baseline for selecting solvents for experimental trials with this compound. The introduction of the 3-chlorobenzyloxy group is expected to increase its solubility in organic solvents compared to the parent phenylboronic acid, a trend observed with other substituted phenylboronic acids.[3][5]

SolventClassPhenylboronic Acid Solubility (mole fraction at 298.15 K)
3-PentanoneKetone~0.25
AcetoneKetone~0.20
Dipropyl etherEther~0.15
ChloroformChlorinated~0.05
MethylcyclohexaneHydrocarbon<0.01

Data extracted and interpreted from graphical representations in Leszczyński et al., 2020.[4][6][7]

Experimental Protocol for Solubility Determination

The dynamic (or synthetic) method is a reliable and widely used technique for determining the solubility of boronic acids.[3][4][5][6][7][8] It involves visually or instrumentally detecting the temperature at which a solid-liquid mixture of known composition becomes a clear, homogeneous solution upon controlled heating.

Workflow for Solubility Determination

G A Sample Preparation: Accurately weigh solute and solvent in a sealed vial. B Controlled Heating: Place vial in a programmable heating block with magnetic stirring. A->B Slow, constant heating rate (e.g., 0.1-0.5 °C/min) C Turbidity Monitoring: Continuously monitor the sample's turbidity using a laser or luminance probe. B->C D Identify Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes clear. C->D Clear point detection E Data Compilation: Repeat for multiple compositions to construct a solubility curve (Solubility vs. Temperature). D->E

Caption: Workflow for determining boronic acid solubility via the dynamic method.

Step-by-Step Methodology
  • Materials and Equipment:

    • This compound (solid)

    • High-purity organic solvents

    • Analytical balance (±0.1 mg accuracy)

    • Sealed glass vials with magnetic stir bars

    • Programmable heating block or water bath with precise temperature control and monitoring

    • Turbidity sensor, luminance probe, or a laser beam setup for clear-point detection

    • Data logging software

  • Procedure:

    • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass vial. The composition is known precisely.

    • Heating and Stirring: Place the sealed vial in the heating block and begin stirring to ensure a uniform suspension. The temperature of the block is then increased at a slow, constant rate (e.g., 0.1-0.5 °C/min) to maintain thermal equilibrium.[8]

    • Turbidity Measurement: The turbidity of the suspension is continuously monitored. This can be done by observing the scattering of a laser beam passing through the solution or by using a luminance probe.[3][5]

    • Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific composition.

    • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility against temperature.

  • Data Analysis and Quantification:

    • The concentration at the dissolution temperature represents the solubility at that temperature.

    • For quantitative analysis at a specific temperature (e.g., room temperature), a saturated solution can be prepared, equilibrated, and the supernatant can be analyzed using methods like HPLC-UV,[9][10] or colorimetric assays after derivatization.[11] Titration is also a viable method for determining the concentration of boronic acids.[12]

Conclusion

References

The Ascendancy of Phenylboronic Acids: From Serendipitous Discovery to Pillars of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Character of the Boron-Carbon Bond

Substituted phenylboronic acids, a class of organoboron compounds featuring a hydroxylated boron atom attached to a phenyl ring, have carved an indispensable niche in the landscape of modern chemical sciences. Characterized by the general formula R-C₆H₄-B(OH)₂, these compounds possess a unique combination of stability, versatility, and reactivity that has propelled them from a laboratory curiosity to a cornerstone of synthetic chemistry, materials science, and pharmacology. Their ability to act as Lewis acids, reversibly form covalent bonds with diols, and participate in powerful carbon-carbon bond-forming reactions has made them invaluable tools for chemists. This guide provides a comprehensive exploration of the discovery, history, synthesis, and diverse applications of substituted phenylboronic acids, offering field-proven insights and detailed methodologies for the scientific professional.

A Journey Through Time: The Historical Milestones of Phenylboronic Acids

The story of phenylboronic acids is one of gradual discovery, punctuated by transformative breakthroughs that unlocked their immense potential.

The Dawn of Organoboron Chemistry

The first synthesis of a boronic acid was reported in 1860 by the English chemist Edward Frankland.[1][2] His pioneering work involved a two-stage process where diethylzinc was reacted with triethyl borate to form triethylborane, which was then oxidized in air to yield ethylboronic acid.[1] This initial discovery laid the fundamental groundwork for the entire field of organoboron chemistry.

The First Phenylboronic Acid

Two decades later, in 1880, German chemists G. Michaelis and P. Becker reported the first synthesis of phenylboronic acid.[3] Their method involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures. While historically significant, this method utilized highly toxic and air-sensitive reagents, limiting its practical application.

The Rise of Practical Syntheses and the Diol Interaction

A significant leap in the accessibility of phenylboronic acids came with the development of methods utilizing Grignard reagents. The reaction of phenylmagnesium bromide with a borate ester, such as trimethyl borate, followed by acidic hydrolysis, became a much more practical and widely adopted route.[4]

A pivotal moment in the diversification of boronic acid chemistry occurred in 1954 when H. G. Kuivila reported that boronic acids form cyclic esters with cis-diols in a rapid and reversible reaction.[5] This was followed by the work of J. P. Lorand and J. O. Edwards in 1959, who determined the equilibrium constants for the formation of these esters with various sugars, laying the quantitative foundation for their use as molecular receptors.[6][7]

The Nobel Prize-Winning Breakthrough: The Suzuki-Miyaura Coupling

The late 1970s witnessed the most transformative application of phenylboronic acids. In 1979, Akira Suzuki and Norio Miyaura reported a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides.[8][9] This reaction, now famously known as the Suzuki-Miyaura cross-coupling, provides a powerful and versatile method for forming carbon-carbon bonds. The mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents contributed to its rapid adoption in organic synthesis. For this groundbreaking work, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010.

The Synthetic Toolkit: Crafting Substituted Phenylboronic Acids

The utility of substituted phenylboronic acids is intrinsically linked to their accessibility. Over the years, a variety of synthetic methods have been developed, with the Grignard reagent-based approach remaining a workhorse in many laboratories.

The Grignard Reagent Method: A Classic and Reliable Route

The reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate, followed by aqueous workup, is a common and efficient method for the synthesis of arylboronic acids. The Grignard reagent, acting as a nucleophile, attacks the electrophilic boron atom of the borate ester. Subsequent hydrolysis of the resulting boronate ester furnishes the desired boronic acid.

General workflow for the synthesis of arylboronic acids via the Grignard method.
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-methoxyphenylboronic acid, a commonly used substituted phenylboronic acid, adapted from established procedures.[10][11][12]

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Dry the apparatus under vacuum with a heat gun and then cool to room temperature under a nitrogen atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle warming.

    • Once the reaction starts, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

    • Add a solution of trimethyl borate (1.2 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from water to yield pure 4-methoxyphenylboronic acid as a white crystalline solid.[10]

Other Synthetic Routes

While the Grignard method is prevalent, other important synthetic strategies include:

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method offers excellent functional group tolerance.[1]

  • Lithium-Halogen Exchange: The reaction of an aryllithium, generated from an aryl halide and an organolithium reagent, with a borate ester.[13]

  • C-H Borylation: The direct, transition-metal-catalyzed borylation of aromatic C-H bonds, representing a highly atom-economical approach.

The Versatility of Phenylboronic Acids in Application

The unique chemical properties of the boronic acid functional group have led to its widespread use in diverse scientific disciplines.

The Suzuki-Miyaura Cross-Coupling Reaction: A Revolution in C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most significant application of phenylboronic acids, providing a powerful tool for the synthesis of biaryls, polyolefins, and styrenes.[14][15] The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent.

The Catalytic Cycle:

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar' Ar-Ar' RedElim->Ar-Ar' Reactants Ar-X Reactants->OxAdd Boronic_Acid Ar'-B(OH)₂ + Base Boronic_Acid->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Saccharide Sensing: The Reversible Dance with Diols

The ability of phenylboronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for their use in saccharide sensing, most notably for glucose monitoring.[16][17][18][19] In aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral form binds more strongly to diols. The binding of a diol, such as glucose, shifts the equilibrium, which can be detected by various means, often through changes in fluorescence of a reporter molecule attached to the phenylboronic acid.[20]

Diol_Binding_Equilibrium cluster_0 Boronic Acid Equilibrium cluster_1 Diol Binding Trigonal Ar-B(OH)₂ (Trigonal, Neutral) Tetrahedral Ar-B(OH)₃⁻ (Tetrahedral, Anionic) Trigonal->Tetrahedral + OH⁻ - H₂O Diol Diol (e.g., Glucose) Boronate_Ester Cyclic Boronate Ester (Anionic) Diol->Boronate_Ester

Equilibrium of phenylboronic acid with a diol, forming a cyclic boronate ester.

The pKa of the boronic acid is a critical factor in sensor design, as it determines the concentration of the diol-binding tetrahedral form at a given pH. Electron-withdrawing substituents on the phenyl ring lower the pKa, enhancing the binding affinity at physiological pH (around 7.4).[21][22]

Substituent (para) pKa
-OCH₃9.25[21]
-H8.8[23]
-Cl8.15
-CHO7.8
-CN7.35
-NO₂6.95
Table 1: Approximate pKa values of various para-substituted phenylboronic acids, demonstrating the effect of electronic withdrawing groups.[24]
A Privileged Scaffold in Medicinal Chemistry

The unique properties of the boronic acid group have made it a "privileged scaffold" in drug design. Boronic acids can act as transition-state analogues, forming reversible covalent bonds with catalytic serine, threonine, or cysteine residues in the active sites of enzymes.[25] This has led to the development of potent and selective enzyme inhibitors.

Bortezomib (Velcade®) and Ixazomib (Ninlaro®): Proteasome Inhibitors

Bortezomib, a dipeptidyl boronic acid, was the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[25] It targets the chymotrypsin-like activity of the 26S proteasome. Ixazomib is a second-generation, orally bioavailable proteasome inhibitor with a similar mechanism of action.

Drug Target IC₅₀ (nM) Indication
Bortezomib26S Proteasome (β5 subunit)~3-10Multiple Myeloma
Ixazomib26S Proteasome (β5 subunit)~3.4Multiple Myeloma
Table 2: Inhibitory concentrations of bortezomib and ixazomib against the proteasome.[16]

Benzoxaboroles: A New Frontier

Benzoxaboroles are a class of boron-containing heterocycles that have shown significant promise in medicinal chemistry.[1][2][26][27] They are cyclic boronic esters that are more stable than their acyclic counterparts and possess unique biological activities.

  • Tavaborole (Kerydin®): An antifungal agent used to treat onychomycosis. It inhibits fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.

  • Crisaborole (Eucrisa®): A non-steroidal anti-inflammatory agent for the treatment of atopic dermatitis. It acts as a phosphodiesterase 4 (PDE4) inhibitor, leading to increased levels of cyclic AMP (cAMP) and subsequent reduction in inflammatory cytokine production.

Drug Target Inhibitory Concentration Indication
TavaboroleFungal Leucyl-tRNA SynthetaseMIC: 1-2 µg/mL vs. T. rubrumOnychomycosis
CrisaborolePhosphodiesterase 4 (PDE4)IC₅₀: ~75 nMAtopic Dermatitis
Table 3: Efficacy of the benzoxaborole drugs tavaborole and crisaborole.

Conclusion: An Ever-Expanding Horizon

From their initial synthesis over a century and a half ago, substituted phenylboronic acids have evolved into a remarkably versatile and powerful class of chemical tools. Their journey from a synthetic curiosity to a central component of Nobel Prize-winning chemistry and life-saving pharmaceuticals is a testament to the power of fundamental research and the continual quest for new reactivity. As our understanding of their properties deepens and new catalytic systems are developed, the applications of substituted phenylboronic acids in synthesis, sensing, and medicine will undoubtedly continue to expand, opening up new avenues for innovation and discovery.

References

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Boronic Acid Renaissance

Once relegated to the realm of synthetic curiosities, boronic acids have undergone a remarkable transformation, emerging as a privileged scaffold in modern medicinal chemistry.[1][2][3][4] Initial apprehension regarding the potential toxicity of boron-containing compounds has been largely dispelled, thanks in no small part to the clinical success of bortezomib, the first FDA-approved boronic acid-based drug.[1][3][5] This milestone ignited a surge of interest in the unique chemical properties of the boronic acid moiety, revealing its profound potential to address a wide array of therapeutic challenges.[2][6]

This guide provides an in-depth technical exploration of the role of boronic acids in medicinal chemistry, moving beyond a mere recitation of facts to delve into the "why" behind their efficacy. We will dissect their mechanisms of action, explore their application in clinically validated drugs, and provide detailed protocols for their evaluation, all from the perspective of a seasoned application scientist.

I. The Mechanistic Underpinnings of Boronic Acid Activity

The therapeutic utility of boronic acids is fundamentally rooted in their unique electronic structure. The boron atom, with its vacant p-orbital, acts as a Lewis acid, readily accepting a pair of electrons from nucleophilic residues within the active sites of enzymes.[7] This interaction is not a simple, transient binding event; it is the formation of a reversible covalent bond , a key feature that distinguishes boronic acids from many other inhibitor classes.[8][9][10]

A. The Serine and Threonine Protease Interaction: A Case Study

A prime example of this mechanism is the inhibition of serine and threonine proteases. The hydroxyl group of a serine or threonine residue in the enzyme's active site attacks the electrophilic boron atom of the boronic acid. This results in the formation of a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[11][12][13] This "transition-state analogue" strategy effectively locks the enzyme in an inactive conformation.

Let's consider the groundbreaking proteasome inhibitor, bortezomib . It selectively targets the chymotrypsin-like activity of the 26S proteasome by forming a covalent bond with the N-terminal threonine residue in its active site.[4][14][15] This inhibition prevents the degradation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[14][16][17]

Boronic Acid Inhibition of Serine Protease cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor cluster_2 Inhibitory Complex Serine_OH Serine Hydroxyl (Nucleophile) Boronic_Acid R-B(OH)2 (Electrophile) Serine_OH->Boronic_Acid Nucleophilic Attack Histidine Histidine (General Base) Tetrahedral_Intermediate Tetrahedral Boronate Adduct (Transition-State Analogue) Boronic_Acid->Tetrahedral_Intermediate Forms Enzyme_Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Enzyme_Inhibition Leads to

Caption: Boronic acid inhibition of a serine protease.

II. Boronic Acids in the Clinic: A Tale of Two Targets

The versatility of the boronic acid warhead is showcased by the success of FDA-approved drugs targeting distinct enzyme classes.

A. Proteasome Inhibitors: Revolutionizing Cancer Therapy

As previously mentioned, bortezomib (Velcade®) was the first-in-class proteasome inhibitor to gain FDA approval for the treatment of multiple myeloma and mantle cell lymphoma.[2][5][15] Its success paved the way for a second-generation, orally bioavailable proteasome inhibitor, ixazomib (Ninlaro®), which also features a boronic acid moiety and is used in combination therapies for multiple myeloma.[3][5]

DrugTargetIndicationKey Feature
Bortezomib 26S ProteasomeMultiple Myeloma, Mantle Cell LymphomaFirst-in-class proteasome inhibitor[5][15]
Ixazomib 26S ProteasomeMultiple MyelomaOrally bioavailable[3][5]
B. β-Lactamase Inhibitors: Combating Antibiotic Resistance

The rise of antibiotic resistance is a critical global health threat. Boronic acids have emerged as a powerful tool to combat this challenge. Vabomere® is a combination drug product containing meropenem, a carbapenem antibiotic, and vaborbactam , a novel, cyclic boronic acid β-lactamase inhibitor.[3][5][18] Vaborbactam effectively neutralizes serine β-lactamases, including the formidable Klebsiella pneumoniae carbapenemase (KPC), thereby restoring the activity of meropenem against multidrug-resistant bacteria.[19][20][21]

III. Experimental Protocols for the Evaluation of Boronic Acid Inhibitors

Rigorous and reproducible experimental evaluation is paramount in drug discovery. Here, we outline key protocols for characterizing boronic acid inhibitors.

A. Enzyme Inhibition Assay: Determining Potency (IC50/Ki)

This assay quantifies the inhibitory potency of a boronic acid compound against its target enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. The concentration of inhibitor that reduces enzyme activity by 50% is the IC50 value.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a stock solution of the fluorogenic or chromogenic substrate specific to the enzyme.

    • Prepare a serial dilution of the boronic acid inhibitor in DMSO or an appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme and the boronic acid inhibitor at various concentrations.

    • Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Enzyme Inhibition Assay Workflow Start Start Reagent_Prep Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Reagent_Prep Assay_Setup Add Enzyme and Inhibitor to Microplate Reagent_Prep->Assay_Setup Incubation Incubate for Binding Assay_Setup->Incubation Reaction_Start Add Substrate to Initiate Reaction Incubation->Reaction_Start Data_Acquisition Monitor Signal Change (Fluorescence/Absorbance) Reaction_Start->Data_Acquisition Data_Analysis Calculate Initial Velocities and % Inhibition Data_Acquisition->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A typical workflow for an enzyme inhibition assay.

B. Cell-Based Assay: Assessing Cellular Efficacy

While in vitro enzyme assays are crucial, it is equally important to evaluate the activity of boronic acid compounds in a cellular context.

Principle: A cell-based assay measures the effect of the inhibitor on a specific cellular process, such as cell viability, apoptosis, or a signaling pathway.

Example: MTT Assay for Cell Viability

  • Cell Culture:

    • Plate cancer cells (e.g., multiple myeloma cell line RPMI 8226 for bortezomib) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the boronic acid inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.

IV. Challenges and Future Directions

Despite their successes, the development of boronic acid-based drugs is not without its challenges.

  • Selectivity: Achieving high selectivity for the target enzyme over other related enzymes is crucial to minimize off-target effects.

  • Stability: The carbon-boron bond can be susceptible to oxidative cleavage.[22] Strategies to enhance the oxidative stability of boronic acids are an active area of research.[22]

  • Drug Resistance: As with any therapeutic agent, the development of resistance is a concern. Understanding the mechanisms of resistance is key to developing next-generation inhibitors.

The future of boronic acid medicinal chemistry is bright. Emerging applications include their use as sensors for biological molecules, in drug delivery systems, and as inhibitors for a growing number of enzyme targets.[1] Furthermore, novel synthetic methodologies are making a wider range of structurally diverse boronic acids more accessible for drug discovery programs.[23][24] The continued exploration of this versatile chemical entity promises to deliver a new wave of innovative therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(3'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic research and industrial applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide.[3] This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 3-(3'-Chlorobenzyloxy)phenylboronic acid with a suitable aryl halide, a transformation relevant to the synthesis of complex biaryl structures prevalent in medicinal chemistry.

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of compounds, including polyolefins, styrenes, and substituted biphenyls.[2] The stability, commercial availability, and low toxicity of boronic acids contribute to the widespread adoption of this methodology.[3][4]

Reaction Mechanism and the Critical Role of Reagents

A comprehensive understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

The Catalytic Cycle
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species.[3][5] This step is often the rate-determining step of the reaction.[3] The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl.[2]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process requires the activation of the boronic acid by a base.[1][4] The base is believed to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[1][2]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd RPdX R¹-Pd(II)Ln-X OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation RPdR R¹-Pd(II)Ln-R² Transmetalation->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Base Base BoronicAcid->Base Activation Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Justification of Reagent Selection

The choice of catalyst, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling and is highly dependent on the specific substrates.

  • Palladium Catalyst: A wide range of palladium catalysts and pre-catalysts are available. For couplings involving aryl chlorides, which are generally less reactive, catalysts with bulky, electron-rich phosphine ligands are often employed to facilitate the challenging oxidative addition step.[6] Examples include systems based on ligands like SPhos or XPhos.[7][8] For more reactive aryl bromides or iodides, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[7]

  • Base: The base plays a multifaceted role, primarily in the activation of the boronic acid for transmetalation.[1] Common inorganic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used and generally provide high yields.[1] The choice of base can influence the reaction rate and selectivity.[1] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) may be employed.[4]

  • Solvent: The solvent system must be capable of dissolving the various components of the reaction mixture. Often, a mixture of an organic solvent and water is used. Common organic solvents include toluene, dioxane, and DMF. The aqueous phase is necessary to dissolve the inorganic base.

Experimental Protocol: Coupling of this compound with 4-Bromoanisole

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole as a representative aryl halide.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equiv.
This compound262.501.21.2
4-Bromoanisole187.041.01.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-10 mL-
Ethanol-2 mL-
Water-2 mL-
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add the solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can lead to side reactions like the homocoupling of the boronic acid.[9]

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor solubility of reagents.Use a fresh batch of catalyst or a different pre-catalyst. Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas.[10] Screen different solvent systems to improve solubility.[11]
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) pre-catalyst without a reducing agent.Thoroughly degas the solvent and reaction mixture.[9] If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.
Protodeboronation (Loss of Boronic Acid) Harsh reaction conditions (high temperature, strong base); Presence of excess water.Use milder reaction conditions (lower temperature, weaker base like KF).[4][10] Use a less aqueous solvent system or consider using a more stable boronate ester derivative.[10]
Dehalogenation of Aryl Halide Presence of a hydride source (e.g., from solvent or base impurities).Use high-purity, dry solvents and reagents. This is a common side reaction, especially with electron-rich aryl halides.[9]

Safety Precautions

  • Palladium catalysts and aryl boronic acids can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • The reaction should be conducted under an inert atmosphere to prevent the formation of potentially hazardous byproducts and to ensure the longevity of the catalyst.

References

Application Notes and Protocols: Leveraging 3-(3'-Chlorobenzyloxy)phenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-(3'-Chlorobenzyloxy)phenylboronic acid in the discovery of novel therapeutics. This document outlines its application as a key building block in Suzuki-Miyaura cross-coupling reactions and details the subsequent evaluation of its derivatives as potent inhibitors of Glutaminase-1 (GLS1), a critical target in cancer metabolism.

Introduction: The Dual Utility of this compound

This compound (CAS 849062-33-5) is a versatile bifunctional molecule increasingly recognized for its utility in medicinal chemistry.[1][2] Its structure, featuring a boronic acid moiety and a substituted benzyloxy group, makes it an ideal candidate for two pivotal stages in drug discovery:

  • Synthetic Elaboration via Suzuki-Miyaura Coupling: The boronic acid group serves as a highly effective handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures that are prevalent in many pharmaceutical agents.[3]

  • Targeting Cancer Metabolism as a GLS1 Inhibitor Precursor: The overall molecular scaffold, once incorporated into a larger molecule, has been identified as a key pharmacophore for the inhibition of Glutaminase-1 (GLS1). GLS1 is a mitochondrial enzyme that plays a central role in the metabolic reprogramming of cancer cells, making it a promising therapeutic target.[1][2]

This guide provides detailed protocols for both the synthetic application of this compound and the biological evaluation of its derivatives.

Part 1: Synthetic Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used carbon-carbon bond-forming reaction in drug discovery. The reaction of an organoboron compound (like our subject molecule) with a halide or triflate is catalyzed by a palladium(0) complex.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Ar-X Ar-X PdII_ArX Ar-Pd(II)L2-X Ar-X->PdII_ArX R-B(OH)2 R-B(OH)2 PdII_ArR Ar-Pd(II)L2-R R-B(OH)2->PdII_ArR Base Base Base->PdII_ArR Ar-R Ar-R Pd0 Pd(0)L2 Pd0->PdII_ArX Oxidative Addition PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Ar-R PdII_ArR->Pd0 Reductive Elimination caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for a Typical Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the aryl bromide (1.0 eq), this compound (1.1 eq), and n-propanol (10 mL per 1.0 g of aryl bromide).

  • Inert Atmosphere: Flush the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst and Base Addition: To the stirring mixture, add palladium(II) acetate (0.01-0.03 eq) and triphenylphosphine (0.02-0.06 eq). Prepare a 2M aqueous solution of sodium carbonate and add it to the reaction mixture (2.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 97-102 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and add deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with PPh₃A common and effective catalyst system for Suzuki couplings.
Base 2M aq. Na₂CO₃Activates the boronic acid for transmetalation.
Solvent n-Propanol/WaterA biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature RefluxProvides the necessary activation energy for the reaction.
Atmosphere NitrogenPrevents the oxidation and deactivation of the Pd(0) catalyst.

Part 2: Application in the Discovery of GLS1 Inhibitors

Many cancer cells exhibit a metabolic shift, becoming heavily reliant on glutamine for energy production and biosynthesis, a phenomenon termed "glutamine addiction".[4][5] Glutaminase-1 (GLS1) is the enzyme that catalyzes the first step in glutaminolysis, the conversion of glutamine to glutamate.[4] Inhibition of GLS1 can therefore disrupt cancer cell metabolism, leading to reduced proliferation and apoptosis.[1][2]

Mechanism of Action of GLS1 Inhibition

GLS1 inhibitors act by binding to the enzyme and preventing the hydrolysis of glutamine. This leads to:

  • Depletion of Glutamate: This limits the production of α-ketoglutarate, a key intermediate in the TCA cycle, thereby impairing cellular energy production.

  • Reduced Glutathione Synthesis: Glutamate is a precursor for the antioxidant glutathione. GLS1 inhibition can lead to increased oxidative stress.

  • Disruption of Nitrogen Metabolism: The nitrogen from glutamine is used for the synthesis of nucleotides and other essential molecules.

Diagram of GLS1's Role in Cancer Cell Metabolism

GLS1_Pathway cluster_cell Cancer Cell cluster_inhibitor Inhibition Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG GSH Glutathione (Antioxidant) Glutamate->GSH Nucleotides Nucleotides Glutamate->Nucleotides GLS1->Glutamate TCA TCA Cycle aKG->TCA Proliferation Cell Proliferation & Survival TCA->Proliferation GSH->Proliferation Nucleotides->Proliferation GLS1_Inhibitor GLS1 Inhibitor (e.g., from this compound derivative) GLS1_Inhibitor->GLS1 Inhibits caption Role of GLS1 in Cancer Metabolism and its Inhibition

Caption: The role of GLS1 in cancer cell metabolism and the mechanism of its inhibition.

Protocol for a Cell-Based GLS1 Inhibitor Potency Assay

This protocol describes a colorimetric cell viability assay (using MTS) to determine the IC₅₀ value of a putative GLS1 inhibitor synthesized from this compound.

Materials and Reagents:

  • Human cancer cell line known to be glutamine-dependent (e.g., A549 non-small cell lung cancer or HCT116 colorectal cancer cells)

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (putative GLS1 inhibitor) dissolved in DMSO

  • Known GLS1 inhibitor as a positive control (e.g., CB-839)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the A549 or HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and the positive control (CB-839) in complete growth medium. A typical concentration range would be from 100 µM down to 1 nM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37 °C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope (four parameters)).

ParameterRecommended ConditionRationale
Cell Line A549 or HCT116Known to be sensitive to GLS1 inhibition.
Assay MTSA reliable and high-throughput method to assess cell viability.
Incubation Time 72 hoursAllows for sufficient time for the compound to exert its anti-proliferative effects.
Positive Control CB-839A well-characterized GLS1 inhibitor for assay validation.
Data Analysis Non-linear regressionProvides an accurate determination of the IC₅₀ value.

Safety and Handling

This compound is an irritant.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile tool in the drug discovery pipeline. Its utility as a building block in Suzuki-Miyaura coupling allows for the efficient synthesis of novel molecular scaffolds. Furthermore, these scaffolds can be rationally designed to target key enzymes in cancer metabolism, such as GLS1. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound in developing the next generation of targeted therapeutics.

References

Application Notes & Protocols: 3-(3'-Chlorobenzyloxy)phenylboronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-(3'-Chlorobenzyloxy)phenylboronic Acid

This compound is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[][2] Its utility stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the creation of carbon-carbon (C-C) bonds.[3][4] This capability is crucial for the assembly of complex molecular architectures, such as biaryl and substituted aromatic systems, that form the core of many therapeutic agents and advanced materials.[5][6] The presence of the chlorobenzyloxy moiety offers a handle for further functionalization and can influence the electronic properties and biological activity of the final product.

This guide provides an in-depth exploration of the reaction mechanism of this compound in C-C bond formation, focusing on the Suzuki-Miyaura coupling. It offers detailed protocols and expert insights to enable researchers to effectively utilize this reagent in their synthetic endeavors.

The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, renowned for its mild conditions, functional group tolerance, and the use of generally stable and environmentally benign organoboron reagents.[3][7] The catalytic cycle, which is central to understanding the reaction of this compound, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8][9]

Oxidative Addition: The Initiating Step

The catalytic cycle commences with the oxidative addition of an organic halide (e.g., an aryl bromide or iodide) to a palladium(0) complex.[3][10][11] This step is often the rate-determining step of the reaction.[3] The palladium(0) catalyst, typically stabilized by phosphine ligands, inserts itself into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[3][10] The choice of ligand is critical as it influences the electron density at the metal center, thereby affecting the rate of oxidative addition.[3]

  • Causality: Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the reactivity of the palladium catalyst, particularly with less reactive aryl chlorides.[3][12]

Transmetalation: The Key Exchange

Transmetalation is the step where the organic group from the boronic acid is transferred to the palladium(II) complex.[3][13] For this to occur, the boronic acid must first be activated by a base.[4] The base reacts with the boronic acid to form a more nucleophilic boronate species.[4] There are two primary proposed pathways for transmetalation:

  • The Boronate Pathway: The activated boronate species reacts directly with the palladium(II) halide complex.

  • The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide to form a palladium(II) hydroxo complex, which then reacts with the neutral boronic acid.[14][15][16]

Recent studies suggest that for Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures, the reaction between a palladium hydroxo complex and the boronic acid is the predominant pathway for transmetalation.[14][16]

  • Expert Insight: The choice of base and solvent system is crucial for efficient transmetalation. The base not only activates the boronic acid but also facilitates the formation of the reactive palladium species.[3][15]

Reductive Elimination: The Product-Forming Step

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new C-C bond, yielding the desired biaryl product.[17][18][19] This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][8] Reductive elimination typically proceeds from a cis-organopalladium(II) complex.[18]

  • Trustworthiness: The efficiency of reductive elimination is influenced by the steric and electronic properties of the ligands on the palladium center. Bulky ligands can promote this step.[3]

Suzuki_Miyaura_Cycle pd0 pd0 aryl_halide aryl_halide pdrx pdrx boronic_acid boronic_acid pdr1r2 pdr1r2 product product

References

Application Notes and Protocols: Strategic Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 3-(3'-Chlorobenzyloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.[3][5] The focus of this guide, 3-(3'-Chlorobenzyloxy)phenylboronic acid, is a versatile building block for creating complex molecular architectures. However, the presence of both an electron-donating benzyloxy group and an electron-withdrawing chloro substituent introduces specific challenges that demand a carefully considered approach to catalyst selection.

This document provides a detailed guide for selecting the optimal palladium catalyst system for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the catalytic cycle, explore the influence of ligands and reaction parameters, and provide actionable protocols to navigate the complexities of this transformation.

The Suzuki-Miyaura Catalytic Cycle: A Foundation for Rational Catalyst Design

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][2][6] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1][2][6] This is often the rate-determining step.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][6]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)L2-X Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Diorganopalladium Complex Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Pitfalls with this compound

The structure of this compound presents unique challenges that can lead to undesired side reactions:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of 3-chlorobenzyl phenyl ether.[8] Electron-rich boronic acids are particularly susceptible to this side reaction, and the benzyloxy group on our substrate increases its electron density.[8]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[1][9] This is often a result of incomplete reduction of a Pd(II) precatalyst or inadequate degassing of the reaction mixture.[1]

  • Ether Cleavage: While less common under standard Suzuki-Miyaura conditions, aggressive reaction conditions (high temperatures, strong bases) could potentially lead to the cleavage of the benzyl ether linkage.

Strategic Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the ancillary ligand is the most important factor in ensuring a successful coupling reaction.[8] The ligand stabilizes the palladium center, influences its reactivity, and can help to mitigate the side reactions mentioned above.

Palladium Precatalysts

A variety of palladium sources can be used, with the most common being Pd(OAc)₂ and Pd₂(dba)₃.[6][7] These are Pd(II) and Pd(0) sources, respectively, that require in situ reduction or ligand association to form the active Pd(0)L₂ species.[1] Pre-formed palladacycles are also highly active and stable catalyst precursors.[10][11]

Ligand Selection: The Key to Success

For a substrate like this compound, which is somewhat electron-rich and prone to protodeboronation, the use of bulky, electron-rich phosphine ligands is highly recommended.[12] These ligands promote rapid oxidative addition and reductive elimination, which can outcompete the undesired protodeboronation pathway.

Ligand ClassKey Features & SuitabilityExample Ligands
Buchwald-type Biarylphosphines Highly effective for challenging substrates. Their bulk and electron-donating properties accelerate the key steps of the catalytic cycle.[13]SPhos, XPhos, RuPhos
Dialkylphosphinobiphenyls Offer high activity, often at low catalyst loadings.[13]t-Bu-JohnPhos, DavePhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very stable palladium complexes.[7] Useful for couplings involving less reactive aryl chlorides.IPr, IMes
Palladacycles Pre-formed, highly active catalyst precursors that often require lower catalyst loadings and can be more air-stable.[10][11]Herrmann's catalyst, Buchwald palladacycles

Recommendation: For initial screening, a Buchwald-type ligand such as SPhos or XPhos is an excellent starting point. Their proven efficacy in a wide range of Suzuki-Miyaura couplings, including those with electron-rich and sterically hindered substrates, makes them a reliable choice.

Catalyst_Selection cluster_0 Substrate Properties cluster_1 Desired Outcome cluster_2 Catalyst System Selection Substrate This compound (Electron-rich, Prone to Protodeboronation) Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Substrate->Ligand Influences Outcome High Yield of Biaryl Product Minimize Side Reactions Pd_Source Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd_Source->Outcome Ligand->Outcome Base Appropriate Base (e.g., K₃PO₄, Cs₂CO₃) Base->Outcome Solvent Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene) Solvent->Outcome

Caption: Decision workflow for selecting a suitable catalyst system.

Experimental Protocols

An inert atmosphere (Argon or Nitrogen) is crucial for all protocols to prevent catalyst oxidation and the promotion of homocoupling, ensuring reproducibility.[8][9]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₃PO₄ (1.0 mmol).

  • Catalyst Addition: In a separate vial, quickly weigh and add the Pd(OAc)₂ (0.00001 mol) and SPhos (0.00002 mol). Add this solid mixture to the Schlenk flask against a positive flow of inert gas.

  • Solvent Addition: Seal the flask with a septum. Add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and water (e.g., 1 mL) via syringe.

  • Inert Atmosphere: Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Catalyst Performance

The following table provides a hypothetical comparison of different catalyst systems for the coupling of this compound with 4-bromoanisole. Yields are representative of what might be expected based on literature precedents for similar substrates.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)*
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001295
2Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2)Toluene1001292
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1002465
4Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF1101878

*Yields are hypothetical and for illustrative purposes. Optimization is required for specific substrates.

Analysis of Results:

  • Entries 1 & 2: The use of bulky, electron-rich Buchwald-type ligands (SPhos and XPhos) results in high yields, demonstrating their effectiveness in promoting the desired coupling and suppressing side reactions.

  • Entry 3: The older generation catalyst, Pd(PPh₃)₄, is less effective, likely due to slower rates of oxidative addition and reductive elimination, allowing for competing decomposition pathways like protodeboronation.

  • Entry 4: Pd(dppf)Cl₂ shows moderate success but is generally less active than the Buchwald systems for this type of substrate.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium catalyst system. The inherent electronic properties of the substrate necessitate the use of modern, highly active catalysts. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are strongly recommended as they accelerate the productive catalytic cycle, thereby minimizing side reactions like protodeboronation. By employing the protocols and principles outlined in this guide, researchers can confidently and efficiently synthesize the desired biaryl products, paving the way for further discoveries in drug development and materials science.

References

Application Note: Strategic Synthesis of Biaryl Scaffolds Using 3-(3'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 3-(3'-Chlorobenzyloxy)phenylboronic acid in the synthesis of biaryl compounds, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Architectural Significance of Biaryls and the Role of Suzuki-Miyaura Coupling

The biaryl motif, characterized by two directly connected aromatic rings, is a cornerstone in modern medicinal chemistry and materials science.[1] This structural unit is prevalent in a vast array of pharmaceuticals, natural products, and advanced materials, where the spatial arrangement and electronic properties of the two aryl systems dictate biological activity or physical properties. The development of robust and versatile methods for forging the pivotal C(sp²)-C(sp²) bond is, therefore, a central theme in organic synthesis.[2][3]

Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction has emerged as a preeminent tool for biaryl construction.[4][5] Its ascendancy is attributed to its exceptionally mild reaction conditions, broad tolerance of sensitive functional groups, and the commercial availability and stability of its organoboron reagents.[1][2]

This guide focuses on a specific, high-utility building block: This compound . Its unique structure, featuring a flexible ether linkage and a chlorinated aromatic ring, offers a strategic entry point for synthesizing complex, multi-functional biaryl compounds that are otherwise challenging to access. We will explore the mechanistic underpinnings of its application and provide detailed, field-tested protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Profile of the Reagent: this compound

Understanding the reagent is fundamental to its effective application. The structure of this compound is not merely a collection of atoms but a carefully arranged set of functional components that dictate its reactivity and utility.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 849062-33-5[6][][8][9]
Molecular Formula C₁₃H₁₂BClO₃[6][][8]
Molecular Weight 262.5 g/mol [6][]
Appearance Typically a white powder[9]
Storage Store under inert gas at 2-8°C[8]

Structural Rationale:

  • The Boronic Acid Moiety (-B(OH)₂): This is the reactive handle for the Suzuki-Miyaura coupling, enabling the transfer of the entire phenyl group to the palladium catalyst during the catalytic cycle.

  • The Ether Linkage (-O-CH₂-): This flexible linker introduces a non-conjugated spacer between the two aromatic rings of the final product (after coupling). This is critical in drug design for optimizing ligand-receptor binding by allowing the aryl fragments to adopt favorable spatial orientations.

  • The 3'-Chloro Substituent (-Cl): The chlorine atom on the terminal benzyl group serves two purposes. Firstly, it modifies the electronic properties of the molecule. Secondly, it can act as a reactive site for subsequent cross-coupling reactions, allowing for the stepwise and regioselective construction of more complex molecular architectures.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The success of a Suzuki-Miyaura coupling hinges on a synergistic sequence of steps orchestrated by a palladium catalyst. A firm grasp of this mechanism is essential for troubleshooting and optimizing reaction conditions. The generally accepted cycle involves three key stages.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl ring.[5]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial here, forming a more nucleophilic boronate species ([Ar²-B(OH)₃]⁻) that facilitates the transfer.[4][10]

  • Reductive Elimination: The two organic moieties (Ar¹ and Ar²) on the palladium complex couple and are expelled as the final biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex2 Ar¹-Pd(II)L₂-Ar² pd0->pd_complex2 Ar¹-Ar² (Biaryl Product) pd_complex1 Ar¹-Pd(II)L₂-X pd_complex1->pd0 Ar¹-X transmetalation Transmetalation pd_complex2->pd_complex1 Ar²-B(OH)₂ + Base reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of 3-(3'-Chlorobenzyloxy)-4'-methoxybiphenyl

This section provides a detailed, step-by-step methodology for a representative coupling reaction between this compound and 4-bromoanisole.

ReagentCAS NumberM.W.QuantityMoles (mmol)Equiv.
4-Bromoanisole104-92-7187.04187 mg1.01.0
This compound849062-33-5262.50315 mg1.21.2
Pd(PPh₃)₄14221-01-31155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.21415 mg3.03.0
1,4-Dioxane123-91-188.118 mL--
Degassed Water7732-18-518.022 mL--
  • 100 mL Schlenk flask or round-bottomed flask

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Septa, needles, and syringes

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Caption: General workflow for Suzuki-Miyaura biaryl synthesis.

  • Flask Preparation: Place a magnetic stir bar into a 100 mL Schlenk flask. Add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), potassium carbonate (3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol).

    • Scientist's Note: Using a slight excess (1.2 equiv.) of the boronic acid helps drive the reaction to completion, compensating for any potential homocoupling or degradation. K₂CO₃ is a moderately strong base, effective for generating the active boronate species without causing hydrolysis of sensitive functional groups.[4] Pd(PPh₃)₄ is an excellent, pre-activated Pd(0) source, ideal for researchers who may not want to generate the active catalyst in situ.[1]

  • Creating an Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to an inert gas manifold. Evacuate the flask under vacuum for 2-3 minutes and then backfill with Argon or Nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable side reactions like the homocoupling of the boronic acid. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.

  • Solvent Addition: Using a syringe, add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) to the flask.

    • Scientist's Note: A mixed solvent system is often optimal. Dioxane or toluene solubilizes the organic reagents and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate.[1][11] Degassing the solvents (by sparging with argon or via freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen.

  • Reaction: Lower the flask into a pre-heated oil bath at 90-100 °C. Stir the mixture vigorously.

    • Scientist's Note: Heating accelerates the rate-limiting oxidative addition step, especially when using less reactive aryl bromides or chlorides.[12] Vigorous stirring is necessary to ensure proper mixing in the biphasic solvent system.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

    • Scientist's Note: To take a TLC sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe under a positive pressure of inert gas.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Scientist's Note: The aqueous washes remove the inorganic base and boron-containing byproducts. The brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase temperature (up to 120 °C for some aryl chlorides).
Significant Side Products 1. Boronic acid homocoupling (Ar²-Ar²).2. Protodeboronation (Ar²-H).1. Caused by oxygen; improve degassing and inert atmosphere technique.2. Use a less aqueous solvent system or a non-hydroxidic base.
Difficulty with Aryl Chlorides Aryl chlorides have a strong C-Cl bond, making oxidative addition slow.1. Use a more electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos) with Pd(OAc)₂.2. Use higher temperatures and a stronger base.[12][13]

Conclusion

This compound is a versatile and powerful building block for the synthesis of complex biaryl scaffolds. Through the reliable and high-yielding Suzuki-Miyaura cross-coupling reaction, it provides a strategic pathway to novel chemical entities for drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for researchers to successfully employ this reagent, with an understanding that thoughtful optimization of catalysts, bases, and solvents is key to achieving high efficiency across a broad range of substrates.

References

Application Notes & Protocols: 3-(3'-Chlorobenzyloxy)phenylboronic Acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-(3'-Chlorobenzyloxy)phenylboronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its properties, primary applications in carbon-carbon bond formation, and its strategic role in the construction of complex, biologically active molecules. The protocols and discussions herein are designed to be practical and insightful, reflecting both established chemical principles and field-proven experience.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This class of compounds offers a unique combination of stability, functional group tolerance, and reactivity, making them indispensable tools for the construction of biaryl and heteroaryl structures. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2]

This compound, in particular, has emerged as a valuable building block in drug discovery. Its structure incorporates several key features: a boronic acid for versatile coupling, a flexible benzyloxy linker, and a chlorinated phenyl ring that can influence pharmacokinetic properties and binding interactions. This combination makes it an attractive starting material for creating diverse molecular architectures, including those found in targeted protein degraders and other complex therapeutics.[][4]

Physicochemical Properties of this compound

A thorough understanding of a building block's physical and chemical properties is paramount for successful reaction design and optimization. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 849062-33-5[5][6]
Molecular Formula C₁₃H₁₂BClO₃[5][6]
Molecular Weight 262.50 g/mol [5][6]
Appearance White to off-white solid/powder[7]
Purity Typically ≥95-99%[5][6][7]
Solubility Soluble in common organic solvents (e.g., DMF, ethyl acetate, dichloromethane); poorly soluble in water.
Storage Store under an inert atmosphere at 2-8°C.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a direct route to biaryl compounds.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide, a common step in the synthesis of complex pharmaceutical molecules.

Materials:

  • This compound (1.0 equiv)

  • Heteroaryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of toluene and water, 4:1)

  • Round-bottom flask

  • Magnetic stirrer and heat source

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the heteroaryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the reaction flask.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Application in Complex Molecule Synthesis: A Gateway to Protein Degraders

This compound is frequently listed by suppliers as a "Protein Degrader Building Block".[5] This highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two. The biaryl structure formed by coupling this compound can serve as a core component of either the POI ligand or the linker, providing the necessary structural framework and physicochemical properties for effective protein degradation.

PROTAC_Synthesis_Flow cluster_building_blocks Starting Materials cluster_synthesis Key Synthetic Step cluster_intermediate Core Intermediate cluster_final_product Complex Molecule Assembly BoronicAcid 3-(3'-Chlorobenzyloxy) phenylboronic acid SuzukiCoupling Suzuki-Miyaura Cross-Coupling BoronicAcid->SuzukiCoupling HeteroarylHalide Heterocyclic Halide (E3 Ligase Ligand Precursor) HeteroarylHalide->SuzukiCoupling Biaryl Biaryl Core Structure SuzukiCoupling->Biaryl Linker Linker Attachment Biaryl->Linker POI_Ligand POI Ligand Conjugation Linker->POI_Ligand PROTAC Final PROTAC Molecule POI_Ligand->PROTAC

The synthesis of a PROTAC is a modular process. The biaryl intermediate, synthesized as described in the protocol above, can be further functionalized. For instance, the benzyloxy group can be modified to attach a linker, which is then connected to a ligand for the target protein. This modularity allows for the rapid generation of a library of PROTACs with different linkers and target ligands to optimize degradation efficiency and selectivity.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward entry into biaryl structures that are central to the design of advanced therapeutics like PROTACs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important reagent in their synthetic endeavors.

References

Application Note & Protocol: Chan-Lam Coupling with 3-(3'-Chlorobenzyloxy)phenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Chan-Lam Coupling

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) linkages.[1] This copper-catalyzed cross-coupling of an arylboronic acid with an amine or alcohol offers a significant advantage over traditional methods like the Buchwald-Hartwig amination, primarily due to its operational simplicity.[2][3] Chan-Lam couplings can often be conducted under mild conditions, at room temperature, and open to the air, making them highly attractive for applications in medicinal chemistry and materials science where efficiency and substrate tolerance are paramount.[1][2]

This guide provides a detailed exploration of the Chan-Lam coupling using 3-(3'-Chlorobenzyloxy)phenylboronic acid, a substrate of interest in the synthesis of complex organic molecules and potential pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, offer a robust and adaptable experimental protocol, and provide insights into troubleshooting common challenges.

Mechanistic Insights: The Catalytic Cycle

The mechanism of the Chan-Lam coupling, while still a subject of ongoing research, is generally understood to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle.[4][5] The reaction is initiated by the coordination of the N-H or O-H containing substrate to the copper(II) catalyst. A key step is the transmetalation of the aryl group from the boronic acid to the copper center. The resulting copper intermediate then undergoes reductive elimination to form the desired C-N or C-O bond and a reduced copper species, which is subsequently re-oxidized by an external oxidant (often atmospheric oxygen) to complete the catalytic cycle.[4]

Chan_Lam_Coupling Cu(II) Catalyst Cu(II) Catalyst Aryl-Cu(II) Complex Aryl-Cu(II) Complex Cu(II) Catalyst->Aryl-Cu(II) Complex  Transmetalation  + ArB(OH)2 Cu(III) Intermediate Cu(III) Intermediate Aryl-Cu(II) Complex->Cu(III) Intermediate  Coordination  + R-XH (X=N,O) Product Product Cu(III) Intermediate->Product  Reductive  Elimination Cu(I) Species Cu(I) Species Cu(III) Intermediate->Cu(I) Species Cu(I) Species->Cu(II) Catalyst  Oxidation  (e.g., O2)

Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling Reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the Chan-Lam coupling of this compound with a generic amine or alcohol. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound

  • Amine or alcohol substrate

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and other boronic acids can be irritating to the eyes, respiratory system, and skin.[6][7][8] Avoid inhalation of dust and contact with skin and eyes.[7]

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[6][7][8]

Reaction Setup and Procedure
  • Reagent Preparation:

    • Ensure all glassware is clean and dry.

    • Prepare a stock solution of the desired solvent if necessary.

  • Reaction Assembly:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the amine or alcohol substrate (1.0-1.2 eq).

    • Add copper(II) acetate (0.1-1.0 eq). The loading can be catalytic or stoichiometric depending on the substrate.[3]

    • Add the solvent (e.g., DCM) to achieve a suitable concentration (typically 0.1-0.5 M).

    • Add the base, such as pyridine (2.0 eq). The base facilitates the reaction by deprotonating the nucleophile and promoting the catalytic cycle.[1][9]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature and open to the atmosphere. The reaction is often left stirring for 12-48 hours.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

    • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Key Reaction Parameters

ParameterTypical Range/OptionsRationale
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuCl₂The choice of copper salt can influence reactivity; Cu(OAc)₂ is most common.[4]
Base Pyridine, Et₃N, K₂CO₃A base is often required to deprotonate the nucleophile.[4]
Solvent DCM, CH₃CN, THF, TolueneSolvent choice can impact solubility and reaction rate.[4]
Temperature Room Temperature to 80 °CMost reactions proceed at room temperature, but heating can accelerate slower couplings.[4][10]
Atmosphere Air (Oxygen)Oxygen from the air typically serves as the terminal oxidant.[3]
Stoichiometry 1:1 to 1:1.5 (Boronic Acid:Nucleophile)A slight excess of the nucleophile can sometimes improve yields.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to address common problems encountered during Chan-Lam couplings.

Troubleshooting_Workflow start Low or No Conversion check_catalyst Verify Catalyst Activity/ Source start->check_catalyst check_base Increase Base Equivalents/ Try a Different Base start->check_base increase_temp Increase Reaction Temperature start->increase_temp change_solvent Change Solvent start->change_solvent side_reaction Side Reactions Observed (e.g., Homocoupling) lower_temp Lower Reaction Temperature side_reaction->lower_temp use_ligand Add a Ligand (e.g., Phenanthroline) side_reaction->use_ligand degas_solvent Degas Solvent/ Run under Inert Atmosphere side_reaction->degas_solvent purification_issue Difficulty in Purification optimize_chromatography Optimize Chromatography (Solvent System, Silica Type) purification_issue->optimize_chromatography alternative_workup Alternative Work-up (e.g., Acid/Base Extraction) purification_issue->alternative_workup

Caption: A workflow for troubleshooting common issues in Chan-Lam coupling reactions.

Common Problems and Solutions:

  • Low or No Product Formation:

    • Inactive Catalyst: Ensure the copper salt is of good quality. Consider using a freshly opened bottle.

    • Insufficient Base: The nucleophile may not be sufficiently deprotonated. Try increasing the amount of base or using a stronger, non-nucleophilic base.

    • Low Reactivity: Some substrates are inherently less reactive. Gentle heating may be required to drive the reaction to completion.[10]

    • Poor Solubility: Ensure all reactants are soluble in the chosen solvent. If not, consider a different solvent system.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This is a common side reaction. Running the reaction at a lower temperature or under an inert atmosphere can sometimes mitigate this. The addition of a ligand can also suppress homocoupling.

    • Protodeboronation: The boronic acid can be replaced by a proton. This can be minimized by ensuring anhydrous conditions.

  • Difficult Purification:

    • Copper Removal: If residual copper complicates purification, consider washing with an aqueous solution of EDTA or using a silica gel plug treated with a chelating agent.

    • Co-elution of Product and Starting Material: Optimize the mobile phase for column chromatography. A shallow gradient or a different solvent system may be necessary.

Conclusion

The Chan-Lam coupling is a highly effective method for the synthesis of aryl ethers and amines. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully employ this reaction with complex substrates like this compound. This guide provides a solid foundation for the application of this important transformation in the pursuit of novel molecules for drug discovery and materials science.

References

Application Note: A Scalable Suzuki-Miyaura Cross-Coupling Protocol Using 3-(3'-Chlorobenzyloxy)phenylboronic Acid for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, scalable protocol for the use of 3-(3'-Chlorobenzyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical development. Moving beyond a simple recitation of steps, this document delves into the critical scientific principles governing the reaction, emphasizing pre-reaction quality control, rational parameter selection, and robust work-up procedures. By integrating field-proven insights with authoritative scientific literature, this note serves as a practical guide for researchers, process chemists, and drug development professionals aiming to transition from bench-scale discovery to kilogram-scale production with confidence and control.

Part I: Reagent Characterization & Pre-reaction Quality Control

The Imperative of Starting Material Integrity

In process chemistry, the success of a scale-up campaign is fundamentally linked to the quality and consistency of the starting materials. For boronic acids, this principle is paramount. This compound, while commercially available, often contains varying amounts of its cyclic anhydride, known as a boroxine.[1] This trimeric species, formed by the dehydration of three boronic acid molecules, has a different molecular weight and reactivity profile. Failure to account for its presence leads directly to stoichiometric errors, resulting in incomplete conversion, challenging purification, and reduced yields—issues that are magnified at scale.

A self-validating protocol begins with rigorous analysis of the key starting material.

Table 1: Specifications of this compound

Parameter Value Source
CAS Number 849062-33-5 [2]
Molecular Formula C₁₃H₁₂BClO₃ [2]
Molecular Weight 262.50 g/mol [2]
Appearance White to off-white powder
Typical Purity ≥95% (often contains boroxine) [2][3]

| Storage | Store under an inert atmosphere, 2-8°C | |

Protocol 1: Quality Control and Boroxine Assay via ¹H NMR

This protocol establishes the precise molar ratio of boronic acid to boroxine, allowing for an accurate, activity-based charge of the reagent.

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.7 mL of anhydrous DMSO-d₆. The use of a dry solvent is critical to prevent hydrolysis of the boroxine back to the boronic acid, which would skew the measurement.[1]

  • Analysis: Acquire a quantitative ¹H NMR spectrum.

  • Integration:

    • Identify the broad singlet corresponding to the B(OH)₂ protons of the boronic acid (typically δ 8.0-8.5 ppm). Integrate this signal.

    • Identify the aromatic protons of both the boronic acid and the boroxine. These signals will often overlap.

    • Calculation: The ratio of the boronic acid to the boroxine can be determined by comparing the integral of the B(OH)₂ protons to the integrals of the aromatic protons. A corrected molecular weight should be calculated and used for determining the mass required for the reaction.

Part II: The Suzuki-Miyaura Reaction: Mechanism & Parameter Selection

The Suzuki-Miyaura coupling is the most prevalent C-C bond-forming reaction in pharmaceutical manufacturing for good reason: it exhibits broad functional group tolerance, utilizes thermally stable and low-toxicity organoboron reagents, and its mechanism is well-understood, allowing for rational optimization.[4][5]

Reaction Scheme: A model coupling of this compound with 4-bromoanisole. (Image for illustrative purposes)

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. A base is essential for the transmetalation step, where the organic moiety is transferred from boron to palladium.[5][6]

Suzuki_Cycle pd0 Pd(0)L₂ label_oa Oxidative Addition pd0->label_oa pd2_complex R¹-Pd(II)L₂-X label_t Transmetalation pd2_complex->label_t boronate_complex [R²-B(OH)₃]⁻ boronate_complex->label_t Base (OH⁻) transmetalation_complex R¹-Pd(II)L₂-R² label_re Reductive Elimination transmetalation_complex->label_re label_oa->pd2_complex R¹-X label_t->transmetalation_complex label_re->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Parameter Selection (Expert Insights)

ParameterSelectionJustification
Aryl Halide Partner Aryl Bromide (e.g., 4-Bromoanisole)Aryl bromides offer a good balance of reactivity and cost for scale-up. While chlorides are cheaper, they often require more active (and expensive) catalyst systems.[7] Iodides are highly reactive but more expensive and can introduce stability issues.
Catalyst System Pd(OAc)₂ / SPhosThis combination is a workhorse for modern cross-coupling. Palladium(II) acetate is a stable precatalyst that is reduced in situ to the active Pd(0) species. SPhos (a Buchwald ligand) is an electron-rich, bulky phosphine that promotes fast oxidative addition and reductive elimination, leading to high turnover numbers and allowing for low catalyst loading (typically <0.5 mol%).
Base K₃PO₄ (Tripotassium Phosphate)A moderately strong base that is effective in promoting transmetalation without causing significant hydrolysis of sensitive functional groups.[8] Its solubility in water facilitates a biphasic reaction system, which simplifies work-up.
Solvent System 2-Methyltetrahydrofuran (2-MeTHF) / Water2-MeTHF is a greener alternative to THF with a higher boiling point and greater stability. A biphasic system with water is ideal for dissolving the inorganic base and the boronic acid salt, while the product remains in the organic phase, simplifying extraction.[9]
Temperature 60-70 °CThis temperature range provides a sufficient reaction rate without promoting significant catalyst decomposition or side reactions like protodeboronation (loss of the boronic acid group).[4]

Part III: Scalable Synthesis Protocol (100g Scale)

Safety First: Hazard Analysis

  • Boronic Acids: Can cause skin, eye, and respiratory irritation. Handle in a well-ventilated area (fume hood) with appropriate PPE (gloves, safety glasses, lab coat).[10][11]

  • Palladium Catalysts: Fine powders can be pyrophoric and are potent sensitizers. Avoid inhalation and skin contact.

  • Solvents (2-MeTHF): Flammable liquid. Ground all equipment and use in an area free from ignition sources. Can form peroxides; use inhibitor-stabilized solvent.

  • Base (K₃PO₄): Caustic. Avoid contact with skin and eyes. The addition of base to the reaction mixture can be exothermic.[12]

Table 2: Reagent Stoichiometry for a 100g Scale Reaction

Reagent M.W. ( g/mol ) Equivalents Moles (mol) Mass / Volume
4-Bromoanisole 187.04 1.0 0.535 100.0 g
This compound 262.50 1.1 0.588 154.4 g (Adjust based on boroxine assay)
Pd(OAc)₂ 224.50 0.002 (0.2 mol%) 0.00107 240 mg
SPhos 410.50 0.004 (0.4 mol%) 0.00214 878 mg
K₃PO₄ 212.27 2.5 1.338 284.0 g
2-MeTHF - - - 1.0 L

| Degassed Water | - | - | - | 300 mL |

Protocol 2: Step-by-Step Scale-up Synthesis

  • Vessel Preparation: Set up a 3L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, reflux condenser, and a nitrogen inlet. Ensure the system is inert by purging with nitrogen for at least 30 minutes.

  • Reagent Charging:

    • To the reactor, charge the 4-bromoanisole (100.0 g), this compound (154.4 g, adjusted), and 2-MeTHF (1.0 L).

    • In a separate vessel, dissolve the K₃PO₄ (284.0 g) in degassed water (300 mL). Expert Insight: Degassing the water via nitrogen sparging for 20-30 minutes is crucial to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Catalyst Premix: In a glovebox or under a nitrogen blanket, weigh and mix the Pd(OAc)₂ (240 mg) and SPhos (878 mg).

  • Reaction Initiation:

    • Begin vigorous stirring of the reactor contents (e.g., 250-300 RPM) to create good mixing between the phases.

    • Add the aqueous K₃PO₄ solution to the reactor.

    • Add the catalyst/ligand premix to the reactor.

    • Begin heating the reactor jacket to achieve an internal temperature of 65 °C.

  • Reaction Monitoring (In-Process Control - IPC):

    • After 1 hour at 65 °C, and every hour thereafter, take a small aliquot from the organic layer.

    • Dilute the sample and analyze by HPLC or TLC to monitor the disappearance of the 4-bromoanisole. The reaction is typically complete within 2-4 hours.

  • Work-up & Palladium Removal:

    • Once the reaction is complete (e.g., <1% starting material remaining), cool the mixture to room temperature.

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

    • To the organic layer, add a solution of 15 g of N-acetyl-L-cysteine in 200 mL of water. Stir vigorously for 1-2 hours. This scavenger effectively chelates residual palladium, pulling it into the aqueous phase.[13]

    • Separate and discard the aqueous layer.

    • Wash the organic layer with 200 mL of brine to remove residual water.

  • Isolation and Purification:

    • Concentrate the organic layer under reduced pressure to approximately one-third of its original volume.

    • Add 800 mL of isopropanol (IPA) and continue to distill until the head temperature reaches that of IPA, ensuring a solvent swap has occurred.

    • Cool the resulting slurry slowly to 0-5 °C and hold for at least 2 hours to maximize crystallization.

    • Filter the solid product, wash the cake with cold (0-5 °C) IPA (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.

Part IV: Process Workflow & Troubleshooting

A robust process anticipates potential deviations and has a clear plan to address them.

Caption: Scalable workflow from quality control to final product isolation.

Table 3: Troubleshooting Guide

ObservationPotential Cause(s)Suggested Action(s)
Stalled Reaction / Low Conversion 1. Inaccurate boronic acid stoichiometry (boroxine content not accounted for).2. Deactivated catalyst (oxygen leak).3. Insufficient base or poor quality base.1. Re-run boroxine assay on starting material. Add more boronic acid if necessary.2. Check for system leaks. A small additional charge of catalyst/ligand may restart the reaction.3. Check pH of aqueous layer; add more base if needed.
Formation of Homocoupled Byproduct (Ar-Ar) Catalyst decomposition leading to side reactions.Ensure rigorous inerting of the reactor and degassing of aqueous solutions. Consider a slightly lower reaction temperature.
Difficult Phase Separation Insufficient mixing during the reaction, leading to an emulsion.Allow the mixture to stand for a longer period. A small amount of brine can help break emulsions.
Product Fails to Crystallize 1. Solution is too dilute.2. Presence of impurities inhibiting crystallization.1. Concentrate the solution further before cooling.2. Consider an activated carbon treatment of the solution before crystallization to remove colored impurities. Seeding with a small crystal of pure product can induce crystallization.
High Palladium in Final Product (>10 ppm) Inefficient scavenging.Increase the amount of scavenger or the treatment time. Ensure vigorous mixing during the scavenging step to maximize interfacial contact.

Conclusion

The successful scale-up of the Suzuki-Miyaura coupling using this compound is not merely a matter of multiplying reagent quantities. It is an exercise in chemical process control. By implementing rigorous quality control on incoming materials, understanding the rationale behind parameter selection, and executing a well-designed, self-validating protocol, researchers can reliably and safely produce key pharmaceutical intermediates. This application note provides the framework and expert insights necessary to bridge the gap between small-scale synthesis and large-scale production, ensuring both quality and efficiency.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-(3'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the unique challenges presented by 3-(3'-chlorobenzyloxy)phenylboronic acid. Our goal is to equip you with the knowledge to overcome common hurdles and achieve high-yield, reproducible results.

Introduction: Understanding the Substrate-Specific Challenges

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique combination of features that can complicate the standard Suzuki coupling protocol:

  • Electron-Rich Arylboronic Acid: The benzyloxy group is electron-donating, which can influence the transmetalation step.

  • Aryl Ether Linkage: The C-O ether bond can be susceptible to cleavage under harsh reaction conditions, particularly with certain palladium catalysts and ligands.

  • Aryl Chloride Moiety: The presence of a chloro-substituent on the benzyl group introduces a potential site for a competing intramolecular or intermolecular coupling reaction, although this is generally less favorable than coupling at the boronic acid site.

This guide will address these challenges in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with this substrate can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: Boronic acids can dehydrate to form boroxines or undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[1] This is a common issue with electron-rich boronic acids.[2] Ensure you are using fresh, high-purity this compound. Consider storing it under an inert atmosphere and away from moisture.

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[3] If you are using a less reactive aryl chloride, a more active catalyst system will be necessary.[4]

    • Catalyst and Ligand Purity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[3] Oxidation of the phosphine ligand or degradation of the palladium precatalyst can lead to catalyst deactivation. Use fresh reagents or store them properly in a glovebox or desiccator.

  • Reaction Conditions:

    • Inert Atmosphere: The palladium(0) active catalyst is readily oxidized by atmospheric oxygen.[3] It is critical to thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

    • Solvent Choice: The choice of solvent can significantly impact the solubility of your reagents and the stability of the catalytic species. Common solvent systems include dioxane/water, THF/water, or toluene/water.[5] The presence of water is often necessary to facilitate the transmetalation step.[6]

    • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[7] However, a base that is too strong can promote side reactions. For this substrate, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often good starting points.[8]

Q2: I'm observing significant formation of a byproduct that appears to be 3-(3'-chlorobenzyloxy)benzene. What is causing this, and how can I prevent it?

A2: The formation of 3-(3'-chlorobenzyloxy)benzene is a classic example of protodeboronation . This side reaction is particularly prevalent with electron-rich boronic acids and under certain reaction conditions.[2]

Strategies to Minimize Protodeboronation:

  • Choice of Base: While a base is necessary, overly harsh basic conditions can accelerate protodeboronation.[1] If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, K₃PO₄, or even KF.[8]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation.[1][9] Aim for the lowest temperature and shortest reaction time that allows for complete consumption of your starting materials. Microwave irradiation can sometimes be beneficial by providing rapid heating and shorter reaction times.[10]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a trifluoroborate salt can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

Q3: My reaction is producing a significant amount of a biaryl byproduct derived from the coupling of two molecules of my boronic acid. How can I suppress this homocoupling?

A3: The formation of a biaryl product from two molecules of the boronic acid is known as homocoupling . This is a common side reaction, especially in the presence of oxygen.[5]

Strategies to Prevent Homocoupling:

  • Rigorous Exclusion of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[5][11] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or by freeze-pump-thaw cycles) and that your reaction is maintained under a strict inert atmosphere.

  • Use of a Slight Excess of the Aryl Halide: Employing a small excess of the aryl halide (e.g., 1.1 equivalents) can help to ensure that the oxidative addition and subsequent transmetalation steps are favored over the homocoupling pathway.[10]

  • Pre-catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources which may require an in-situ reduction step that can be sensitive to reaction conditions.

Q4: The reaction with my aryl chloride partner is very sluggish. How can I improve the reaction rate and yield?

A4: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Suzuki couplings.[3] Overcoming this challenge requires a more specialized and highly active catalytic system.

Strategies for Coupling with Aryl Chlorides:

  • Ligand Selection is Key: The choice of ligand is paramount for activating aryl chlorides. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting oxidative addition step.[4] Consider using Buchwald-type ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[4][12]

  • Choice of Palladium Pre-catalyst: While Pd(PPh₃)₄ can be effective in some cases, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the appropriate ligand often provide higher activity for challenging substrates.[7]

  • Base and Solvent Optimization: For aryl chloride couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[8] Solvents like toluene or dioxane are commonly used.

  • Higher Reaction Temperatures: Due to the stronger C-Cl bond, higher reaction temperatures (e.g., 100-120 °C) are often required to facilitate oxidative addition.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for your specific aryl halide.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Microwave-Assisted Protocol for Challenging Couplings

Microwave irradiation can significantly reduce reaction times and improve yields for difficult couplings.[10]

  • Vial Preparation: To a microwave reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and a magnetic stir bar.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-30 minutes).

  • Workup and Purification: Follow the workup and purification steps outlined in the general protocol.

Data Presentation

Table 1: Recommended Starting Conditions for Different Aryl Halides

Aryl Halide (R-X)Catalyst System (mol%)Base (equiv)SolventTemperature (°C)
Aryl IodidePd(PPh₃)₄ (2-3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-90
Aryl BromidePd(OAc)₂ (2%) + PPh₃ (4%)K₂CO₃ (2.0)Toluene/H₂O (4:1)90-100
Aryl ChloridePd₂(dba)₃ (1-2%) + SPhos (2-4%)K₃PO₄ (2.0)Dioxane100-110
Aryl TriflatePd(OAc)₂ (2%) + PCy₃ (4%)K₃PO₄ (2.0)Toluene100

Visualizations

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(OH)₂ + Base PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13][14]

Troubleshooting_Flowchart Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Solvent, Base) Start->CheckReagents InertAtmosphere Ensure Rigorous Inert Atmosphere CheckReagents->InertAtmosphere SideProducts Analyze for Side Products (Protodeboronation, Homocoupling) InertAtmosphere->SideProducts Protodeboronation Protodeboronation Detected SideProducts->Protodeboronation Yes Homocoupling Homocoupling Detected SideProducts->Homocoupling Yes NoReaction Sluggish or No Reaction SideProducts->NoReaction No OptimizeBase Use Milder Base (K₂CO₃, KF) Lower Temperature Protodeboronation->OptimizeBase OptimizeDegassing Improve Degassing Protocol Use Slight Excess of Halide Homocoupling->OptimizeDegassing OptimizeCatalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos) Increase Temperature NoReaction->OptimizeCatalyst

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 3-(3'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 3-(3'-Chlorobenzyloxy)phenylboronic acid in cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. Our goal is to equip you with the expertise to anticipate and resolve common side reactions, ensuring the success of your synthetic endeavors.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents specific challenges in palladium-catalyzed cross-coupling reactions. The primary concerns revolve around the stability of the C-B bond, the potential for biaryl homocoupling, and the integrity of the chlorobenzyloxy moiety under catalytic conditions. This guide will address these issues systematically, providing both mechanistic insights and practical solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of a byproduct corresponding to the loss of the boronic acid group (protodeboronation). What is causing this and how can I minimize it?

A1: Protodeboronation, the replacement of the C-B(OH)₂ bond with a C-H bond, is a common and often frustrating side reaction in Suzuki-Miyaura couplings.[1][2] For this compound, this leads to the formation of 3-chlorobenzyl phenyl ether.

Causality: This side reaction is typically promoted by the presence of a proton source, most commonly water, in the reaction mixture, and is often catalyzed by the base.[1][2][3] The mechanism can be complex, but a key step involves the protonolysis of the aryl-palladium intermediate or the boronic acid itself.[2][4] Electron-rich boronic acids can be more susceptible to protodeboronation.

Troubleshooting Strategies:

  • Choice of Base: Strong, highly aqueous bases can accelerate protodeboronation.[1] Consider switching to milder, less nucleophilic bases.

    • Recommendation: Use anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-aqueous bases like potassium phosphate (K₃PO₄).[5] Potassium fluoride (KF) can also be effective.

  • Solvent System: While some water is often necessary for the Suzuki reaction to proceed, excess water can be detrimental.

    • Recommendation: Employ anhydrous solvents like dioxane, tetrahydrofuran (THF), or toluene.[1][5] If a co-solvent is needed, minimize the amount of water or use a protic solvent like isopropanol sparingly.

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.

    • Recommendation: Run the reaction at the lowest effective temperature. Start with temperatures around 80 °C and adjust as needed.

  • Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some loss to protodeboronation and drive the desired cross-coupling.

Q2: My reaction is producing a significant amount of a biaryl byproduct derived from the coupling of two molecules of my boronic acid (homocoupling). What leads to this and how can it be prevented?

A2: The formation of 3,3'-bis(3-chlorobenzyloxy)biphenyl, the homocoupling product of this compound, is another common side reaction. This occurs when two molecules of the boronic acid couple with each other instead of with the aryl halide.

Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid mediated by the palladium catalyst.[1][6][7] It can also occur through a palladium(II)-mediated pathway in the absence of oxygen.[6][8]

Troubleshooting Strategies:

  • Inert Atmosphere: The most critical factor in preventing homocoupling is the rigorous exclusion of oxygen.

    • Recommendation: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure of that gas throughout the reaction. Solvents should be properly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[1][6]

  • Catalyst Choice: The choice of palladium source and ligand can influence the propensity for homocoupling.

    • Recommendation: Use a well-defined Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) source. Some modern, bulky phosphine ligands like SPhos or XPhos can promote the desired cross-coupling over homocoupling.[9]

  • Reaction Stoichiometry and Addition Order: Adding the boronic acid slowly to the reaction mixture can sometimes minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: I am concerned about the stability of the 3'-chlorobenzyloxy group under my reaction conditions. Could it be cleaved or undergo other reactions?

A3: The benzylic ether linkage in your molecule is generally stable under standard Suzuki-Miyaura conditions. However, under harsh conditions, particularly with certain catalysts or bases, there is a possibility of side reactions.

Potential Side Reactions of the Chlorobenzyloxy Group:

  • Reductive Dechlorination: While less common than dehalogenation of the aryl halide coupling partner, reduction of the aryl chloride on the benzyloxy ring to a C-H bond is a possibility, especially if a palladium-hydride species is formed.[5]

  • Ether Cleavage: This is less likely under typical Suzuki conditions but could be a concern with very strong Lewis acidic conditions or prolonged reaction times at high temperatures.

Preventative Measures:

  • Mild Reaction Conditions: Employing milder bases and lower reaction temperatures will help preserve the integrity of the chlorobenzyloxy group.

  • Ligand Selection: Using ligands that promote rapid reductive elimination of the desired product will shorten the time the substrate is exposed to the active catalyst, minimizing the chance for side reactions.[5]

  • Monitor the Reaction: Keep a close watch on the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

Troubleshooting Guide: A Step-by-Step Approach

If your cross-coupling reaction with this compound is not performing as expected, follow this systematic troubleshooting guide.

Observed Issue Potential Cause Recommended Action
Low or No Yield of Desired Product Inactive catalyst, poor choice of base/solvent, low reaction temperature.1. Use a fresh, high-quality palladium catalyst and ligand.[1] 2. Screen different base/solvent combinations (e.g., K₂CO₃ in dioxane/water, K₃PO₄ in THF).[5] 3. Gradually increase the reaction temperature in 10 °C increments.
Significant Protodeboronation Excess water, strong aqueous base, high temperature.1. Use anhydrous solvents and a dry, powdered base.[1] 2. Switch to a milder base like KF or Cs₂CO₃.[5] 3. Lower the reaction temperature.
High Levels of Homocoupling Product Presence of oxygen, inappropriate catalyst system.1. Ensure a strictly inert atmosphere and use degassed solvents.[1][6] 2. Consider a different palladium precatalyst or ligand (e.g., a Buchwald-type ligand).[9]
Formation of Dehalogenated Aryl Halide Formation of Pd-H species.1. Use aprotic solvents like dioxane or toluene instead of alcohols.[5] 2. Switch to a weaker base that is less likely to generate hydrides.[5]
Complex Mixture of Products Multiple side reactions occurring.1. Re-evaluate the entire reaction setup, starting with the purity of your reagents. 2. Simplify the system by running control experiments (e.g., without the aryl halide to check for boronic acid stability).

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in the Suzuki-Miyaura Coupling of this compound

This protocol is designed to provide a robust starting point for the successful cross-coupling of this compound with an aryl bromide.

Reagents and Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium precatalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle and the major off-cycle side reactions.

Suzuki_Cycle cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Boronic Acid + Base) Ar-H_dehalo Dehalogenated Aryl Halide Ar-Pd(II)(X)L_n->Ar-H_dehalo Dehalogenation (Pd-H species) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L_n->Ar-Ar' Product Ar-B(OH)2 3-(3'-Chlorobenzyloxy) phenylboronic acid Ar-H Ar-H Ar-B(OH)2->Ar-H Protodeboronation (+ H₂O, Base) Ar-Ar Ar-Ar Ar-B(OH)2->Ar-Ar Homocoupling (+ O₂, Pd)

Caption: Desired Suzuki cycle and key side reactions.

Troubleshooting_Flowchart start Reaction Start check_yield Low Yield? start->check_yield analyze_byproducts Analyze Byproducts check_yield->analyze_byproducts Yes success Successful Coupling check_yield->success No protodeboronation Protodeboronation? analyze_byproducts->protodeboronation homocoupling Homocoupling? protodeboronation->homocoupling No optimize_base Optimize Base & Solvent (Anhydrous) protodeboronation->optimize_base Yes dehalogenation Dehalogenation? homocoupling->dehalogenation No inert_atmosphere Improve Inert Atmosphere homocoupling->inert_atmosphere Yes change_solvent Change Solvent (Aprotic) dehalogenation->change_solvent Yes optimize_catalyst Check Catalyst Activity dehalogenation->optimize_catalyst No

Caption: Troubleshooting flowchart for Suzuki coupling.

References

preventing protodeboronation of 3-(3'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-2026-01-3CBPA

This document provides in-depth technical guidance for researchers, medicinal chemists, and process development scientists utilizing 3-(3'-Chlorobenzyloxy)phenylboronic acid. The primary focus is to diagnose, troubleshoot, and proactively prevent the undesired side reaction of protodeboronation, a common failure mode that consumes starting material, reduces yields, and complicates purification.

Part 1: Troubleshooting Guide - When Yields Are Low

This section addresses common experimental issues through a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield, and I've isolated 3-chlorobenzyl phenyl ether as a major byproduct. What is happening?

A1: You are observing the direct consequence of protodeboronation.[1][2] This is a chemical reaction where the C–B (carbon-boron) bond of your boronic acid is cleaved and replaced with a C–H (carbon-hydrogen) bond, effectively destroying your starting material.[1][2] In the context of your specific molecule, this process converts this compound into 3-chlorobenzyl phenyl ether. This side reaction competes directly with the desired productive cross-coupling pathway.[3][4]

Q2: What specific reaction conditions are known to accelerate protodeboronation?

A2: Several factors can significantly increase the rate of protodeboronation:

  • Elevated Temperatures: Higher temperatures, while often used to drive couplings to completion, dramatically accelerate protodeboronation.[5]

  • Strong Bases: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) promote the formation of the tetrahedral boronate species ([ArB(OH)₃]⁻), which is a key intermediate in many base-catalyzed protodeboronation pathways.[1][6][7]

  • Presence of Water: Water acts as the proton source for the cleavage of the C-B bond.[2] While Suzuki couplings often tolerate or even benefit from some water, excessive amounts can favor the undesired protodeboronation pathway.

  • Inefficient Catalytic System: If the palladium catalyst system is not efficient, the desired cross-coupling reaction will be slow. This extended reaction time provides more opportunity for the boronic acid to decompose via protodeboronation.[5]

  • Bulky Ligands: Paradoxically, bulky phosphine ligands, often employed to enhance challenging cross-couplings, can in some cases promote palladium-catalyzed protodeboronation.[8][9][10] This is believed to occur through the formation of a reactive post-transmetalation intermediate that is susceptible to protonolysis.[8]

Q3: I used potassium carbonate (K₂CO₃) as the base and dioxane/water as the solvent at 100 °C. What is the first change I should make to improve my yield?

A3: The most impactful initial changes would be to address the base and temperature.

  • Switch to a Milder Base: Instead of K₂CO₃, consider using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][11] These bases are effective at promoting the catalytic cycle but are less aggressive in promoting the pathways that lead to protodeboronation.[11]

  • Lower the Reaction Temperature: Concurrently, attempt the reaction at a lower temperature, for instance, 60-80 °C.[5] A highly active modern palladium precatalyst and ligand system can often facilitate coupling at these milder temperatures, giving the desired reaction a kinetic advantage over the decomposition pathway.[12]

Part 2: Prophylactic Strategies & Best Practices

To achieve consistent and high-yielding results, it is best to design experiments to proactively minimize protodeboronation from the outset.

Strategy 1: Modifying the Boronic Acid Reagent

The most robust strategy to prevent protodeboronation is to use a more stable derivative of the boronic acid.[5] This is often referred to as a "slow-release" strategy.[1][13]

  • Pinacol Esters: Converting the boronic acid to its corresponding pinacol ester derivative significantly enhances stability. The bulky pinacol group sterically shields the boron atom from premature reactions.[7] Under the reaction conditions, the ester slowly hydrolyzes to release the active boronic acid at a low and steady concentration, which is immediately consumed in the catalytic cycle.[5]

  • MIDA Boronates: For exceptionally unstable substrates, N-methyliminodiacetic acid (MIDA) boronates offer superior stability.[1][12] These are highly stable, often crystalline solids that provide a very slow and controlled release of the boronic acid, making them an excellent choice for minimizing decomposition.[5][12]

Reagent TypeStructureStabilityKey Advantage
Boronic Acid Ar-B(OH)₂LowHigh reactivity
Pinacol Ester Ar-B(pin)Moderate-HighGood balance of stability and reactivity; widely available.[7]
MIDA Boronate Ar-B(MIDA)Very HighExcellent for unstable substrates; enables slow, controlled release.[5][12]
Strategy 2: Optimizing Reaction Parameters

If using the free boronic acid is necessary, careful optimization of reaction conditions is critical.

  • Catalyst Choice: Employ a highly active palladium precatalyst (e.g., a Buchwald G3 precatalyst). These systems form the active Pd(0) species rapidly and at low temperatures, which can accelerate the cross-coupling to outcompete protodeboronation.[12]

  • Solvent System: While protic solvents like water are often required, their concentration should be minimized. Using anhydrous co-solvents like toluene or 2-MeTHF can be beneficial.

  • Inert Atmosphere: Although protodeboronation is not an oxidative process, rigorously deoxygenating the reaction mixture is crucial to prevent oxidative degradation of the catalyst and phosphine ligands, which would slow the desired reaction and indirectly favor protodeboronation.

Workflow for Troubleshooting Protodeboronation

Below is a logical workflow to diagnose and solve issues related to protodeboronation.

G cluster_0 cluster_1 Initial Optimization Steps cluster_2 Advanced Strategy cluster_3 Start Low Yield & High Byproduct Observed Base Switch to Milder Base (K₃PO₄, Cs₂CO₃) Start->Base First Steps Temp Lower Reaction Temperature (e.g., 80°C) Base->Temp Catalyst Use High-Activity Precatalyst Temp->Catalyst Ester Convert to Pinacol or MIDA Ester Catalyst->Ester If issue persists End Problem Resolved: High Yield Achieved Catalyst->End If issue resolved Ester->End

Caption: Troubleshooting workflow for minimizing protodeboronation.

Part 3: Frequently Asked Questions (FAQs)

Q: How should I store this compound to ensure its long-term stability?

A: this compound should be stored under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C). Boronic acids can dehydrate to form cyclic boroxine anhydrides, and exposure to moisture and air can degrade the material over time.

Q: Is protodeboronation always base-catalyzed?

A: No. While base-catalyzed protodeboronation is very common in cross-coupling reactions, the reaction can also be promoted by acid or even occur under neutral conditions, depending on the substrate.[1][3][4] For most simple arylboronic acids, the rates of both acid- and base-catalyzed pathways are minimized at neutral pH.[1] However, for electron-rich arenes, thermal protodeboronation can occur even with water as the proton source at elevated temperatures.[14]

Q: Can my choice of aryl halide coupling partner affect the rate of protodeboronation?

A: Indirectly, yes. If you are using a less reactive aryl halide (e.g., an electron-rich aryl chloride), the catalytic cycle, specifically the oxidative addition step, will be slower. This requires more forcing conditions (higher temperature, longer reaction time), which provides a greater opportunity for the boronic acid to decompose. Using a highly active catalyst system is crucial in these cases to accelerate the desired coupling.

Q: How can I detect and quantify protodeboronation?

A: The most common methods are LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. LC-MS is excellent for monitoring the reaction progress, allowing you to track the consumption of your boronic acid starting material and the appearance of both the desired product and the protodeboronated byproduct. ¹H NMR of the crude reaction mixture can be used to determine the relative ratio of these species to calculate an accurate yield and assess the extent of the side reaction.

Part 4: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Using a "Slow-Release" Strategy

This protocol utilizes the pinacol ester of this compound to minimize protodeboronation.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Anhydrous toluene and water (e.g., 10:1 ratio)

  • Oven-dried glassware, magnetic stirrer, inert gas supply (Ar or N₂)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Part 5: Mechanistic Overview

Understanding the mechanism of protodeboronation is key to preventing it. The base-catalyzed pathway is particularly relevant for Suzuki-Miyaura conditions.

G BA Ar-B(OH)₂ (Boronic Acid) Boronate [Ar-B(OH)₃]⁻ (Tetrahedral Boronate) BA->Boronate + OH⁻ (Fast Equilibrium) TS [Transition State] Boronate->TS + H₂O (Rate-Limiting Step) Product Ar-H (Protodeboronated Product) TS->Product BOH3 B(OH)₃ TS->BOH3

Caption: Simplified mechanism for base-catalyzed protodeboronation.

This mechanism highlights why strong bases and water contribute to the undesired reaction. The base generates the reactive boronate intermediate, and water provides the proton for the final C-B bond cleavage step.[1][6][7]

References

Technical Support Center: 3-(3'-Chlorobenzyloxy)phenylboronic Acid in Sterically Sensitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(3'-Chlorobenzyloxy)phenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the impact of steric hindrance in reactions involving this versatile building block, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Introduction: Understanding the Steric Landscape

This compound is a valuable reagent in organic synthesis, frequently employed to introduce the 3-(3'-chlorobenzyloxy)phenyl moiety into target molecules. While its reactivity is generally robust, the substituent at the meta-position, a 3'-chlorobenzyloxy group, can introduce a degree of steric hindrance that may influence reaction outcomes. This guide will help you navigate these challenges and optimize your experimental success.

The steric bulk of the benzyloxy group can affect the approach of the coupling partner and the coordination to the metal catalyst, potentially slowing down key steps in the catalytic cycle like transmetalation and reductive elimination.[1] This can lead to lower yields, incomplete reactions, or the formation of undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low conversion in Suzuki-Miyaura coupling reactions with substrates like this compound can often be attributed to several factors, primarily revolving around steric hindrance and catalyst efficiency.[2] Here’s a breakdown of potential causes and troubleshooting steps:

  • Inadequate Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ may be ineffective for substrates with even moderate steric bulk.[2] The choice of ligand is critical for accommodating sterically demanding partners.[3]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][4] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species that can better facilitate the coupling of hindered substrates.

  • Suboptimal Reaction Conditions: The selection of base, solvent, and temperature plays a pivotal role in the success of the reaction.[2]

    • Recommendation: A thorough screening of these parameters is often necessary. Consider stronger bases like K₃PO₄ or Cs₂CO₃, and aprotic polar solvents such as dioxane, THF, or toluene.[1][5] Increasing the reaction temperature can also help overcome the activation energy barrier imposed by steric hindrance.

  • Catalyst Deactivation: Oxygen contamination can lead to the decomposition of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[1]

    • Recommendation: Ensure all solvents are properly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1]

Q2: I am observing significant homocoupling of this compound. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, especially with electron-rich boronic acids or when the catalytic system is not optimal.

  • Catalyst and Ligand Choice: Certain catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can mitigate this issue.[2]

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of homocoupling relative to the desired cross-coupling.[6]

  • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (1.2–1.5 equivalents) is common, but a very large excess can favor homocoupling.[1]

Q3: Can protodeboronation be an issue with this compound?

A3: Yes, protodeboronation, the cleavage of the C-B bond, can be a competing reaction, particularly in the presence of a strong base and water.[2]

  • Anhydrous Conditions: Whenever possible, running the reaction under anhydrous conditions can minimize protodeboronation. However, it's important to note that some bases require a certain amount of water for their activity.[2]

  • Choice of Base: The choice of base can influence the rate of protodeboronation. Weaker bases might be less prone to causing this side reaction, but they may also slow down the desired coupling.

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering difficulties in your reactions with this compound, follow this systematic troubleshooting guide.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps Rationale
Inactive Catalyst 1. Use a fresh source of palladium catalyst and ligand. 2. Consider using a pre-catalyst, such as a palladacycle, which can be more robust.[1]Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation over time.
Steric Hindrance 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[2] 2. Increase the reaction temperature in increments of 10-20°C.Bulky ligands stabilize the active catalyst and facilitate the difficult transmetalation and reductive elimination steps with hindered substrates.[1] Higher temperatures provide the necessary energy to overcome steric barriers.
Inappropriate Base/Solvent 1. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). 2. Test various solvents (e.g., Toluene, Dioxane, THF, or a mixture like Dioxane/Water).The base and solvent system significantly impacts the solubility of reagents and the activation of the boronic acid. A systematic screen is often the most effective approach to finding the optimal conditions.[7]
Problem: Formation of Byproducts (e.g., Homocoupling, Protodeboronation)
Potential Cause Troubleshooting Steps Rationale
Oxygen Contamination 1. Ensure rigorous degassing of all solvents (e.g., by sparging with argon or using the freeze-pump-thaw method). 2. Maintain a positive pressure of an inert gas throughout the reaction.Oxygen can lead to oxidative degradation of the catalyst and promote the oxidative homocoupling of the boronic acid.[1]
Reaction with Base/Water 1. Use anhydrous solvents and reagents if the reaction chemistry allows. 2. Consider using a weaker, non-nucleophilic base.This minimizes the chances of protodeboronation, which is often facilitated by water and strong bases.[2]
Suboptimal Stoichiometry 1. Optimize the ratio of boronic acid to the coupling partner. A slight excess (1.2-1.5 eq.) of the boronic acid is a good starting point.[1]An excessive amount of boronic acid can increase the likelihood of homocoupling.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium source (e.g., Pd₂(dba)₃) and the chosen ligand (e.g., SPhos) in the reaction solvent. Add this solution to the reaction vial via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizing the Catalytic Cycle and Steric Effects

The following diagrams illustrate key concepts related to the Suzuki-Miyaura coupling and the influence of steric hindrance.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Steric_Hindrance Impact of Steric Hindrance cluster_Unhindered Less Hindered System cluster_Hindered Sterically Hindered System a Unhindered Boronic Acid b Pd Catalyst a->b Facile Approach c This compound (Bulky Substituent) d Pd Catalyst c->d Restricted Approach Unhindered System Unhindered System Sterically Hindered System Sterically Hindered System

References

Technical Support Center: Synthesis of 3-(3'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3'-Chlorobenzyloxy)phenylboronic acid is a critical building block in modern synthetic and medicinal chemistry, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the construction of complex biaryl structures.[1][2] While its synthesis appears straightforward, typically involving a Williamson ether synthesis, researchers frequently encounter challenges related to impurity formation that can compromise yield, purity, and the performance of the material in downstream applications.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help scientists navigate and control the common impurities encountered during the synthesis of this valuable reagent.

Typical Synthetic Pathway

The most common route involves the coupling of 3-hydroxyphenylboronic acid with 3-chlorobenzyl halide. This approach is advantageous as it builds the key C-O bond while preserving the sensitive boronic acid moiety.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Purification A 3-Hydroxyphenylboronic acid D Crude this compound A->D B 3-Chlorobenzyl chloride B->D C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) C->D E Purification (Recrystallization / Wash) D->E F Pure this compound E->F

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Impurity Management

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Question 1: My NMR spectrum shows broad signals for the aromatic protons and the B(OH)₂ group, and my mass spectrum is inconsistent. What is the likely cause?

Answer: This is a classic indicator of boroxine formation . Boronic acids are in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3][4] This dehydration process releases three molecules of water and is often entropically favored, especially when the solid material is stored or heated in a non-aqueous solvent.[5][6]

G BA 3 x this compound Monomer BX 3-(3'-Chlorobenzyloxy)phenylboroxine Trimer (Anhydride) BA->BX + 3 H₂O BX->BA - 3 H₂O

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Causality & Mitigation:

  • Mechanism: The equilibrium is driven by the removal of water. Under anhydrous conditions or upon heating, the equilibrium shifts towards the boroxine. In the presence of water, the boroxine is readily hydrolyzed back to the monomeric boronic acid.[6]

  • Analytical Signature: Boroxines often give broad signals in ¹H NMR due to oligomerization. ¹¹B NMR is a definitive tool to distinguish the species: trigonal boronic acids typically appear around δ 25-35 ppm, while the tetrahedral boroxine appears further upfield at δ 15-25 ppm.[7]

  • Solution: Before use in a subsequent reaction, the boroxine can be converted back to the free boronic acid. This is typically achieved by dissolving the material in a solvent mixture containing water (e.g., ether/water or toluene/water), stirring, and then removing the solvent. For analytical purposes, adding a drop of D₂O to the NMR tube can sharpen the signals. See Protocol 2 for a detailed procedure.

Question 2: I'm observing a significant byproduct with a mass corresponding to the loss of the B(OH)₂ group. What is this impurity and how can I prevent it?

Answer: You are observing the product of protodeboronation , which is the cleavage of the C-B bond and its replacement with a C-H bond.[8] In your case, this impurity is 1-chloro-3-((3-(phenyl)methoxy)benzene). This is a common and often problematic side reaction for arylboronic acids.

Causality & Mitigation:

  • Mechanism: Protodeboronation can be promoted by acidic or basic conditions, as well as by transition metal catalysts, particularly at elevated temperatures.[9][10] The stability of the C-B bond is highly dependent on the electronic nature of the aryl ring and the reaction conditions.

  • Prevention during Synthesis:

    • Control pH: Avoid strongly acidic or basic conditions during workup and purification. Use mild bases like potassium carbonate (K₂CO₃) for the ether synthesis and avoid strong acids during any pH adjustments.

    • Moderate Temperature: Keep reaction and purification temperatures as low as practically possible to minimize the rate of this degradation pathway.

  • Prevention in Downstream Reactions (e.g., Suzuki Coupling):

    • Reaction Setup: Ensure your Suzuki coupling conditions are optimized. The choice of base, solvent, and palladium ligand can significantly influence the rate of competing protodeboronation.[10]

    • Protecting Groups: For particularly sensitive systems, the boronic acid can be converted to a more stable boronate ester, such as a pinacol or MIDA ester, which can be more resistant to protodeboronation under certain conditions.[11][12]

G Start This compound Conditions [H⁺] or [OH⁻] or Pd Catalyst, Heat Start->Conditions Impurity 1-Chloro-3-((3-phenyl)methoxy)benzene (Protodeboronation Product) Conditions->Impurity C-B Cleavage Byproduct B(OH)₃ Conditions->Byproduct

Caption: Pathway for the formation of the protodeboronation impurity.

Question 3: My Williamson ether synthesis is incomplete, leaving significant amounts of unreacted 3-hydroxyphenylboronic acid. How can I drive the reaction to completion?

Answer: Incomplete conversion in a Williamson ether synthesis is typically due to issues with base strength, solvent choice, or leaving group quality.[13][14]

Causality & Mitigation:

  • Base Selection: The base must be strong enough to fully deprotonate the phenolic hydroxyl group of 3-hydroxyphenylboronic acid.

    • Potassium Carbonate (K₂CO₃): A common and mild choice, but may require higher temperatures and longer reaction times. It is often used in polar aprotic solvents like DMF or acetonitrile.

    • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that provides irreversible deprotonation of the alcohol, driving the reaction forward.[13] The byproduct is H₂ gas, which simply bubbles out of solution. This is often a more effective choice but requires anhydrous conditions and careful handling.

  • Solvent: A polar aprotic solvent like DMF, DMSO, or THF is generally preferred as it effectively solvates the cation of the base without interfering with the nucleophile (the phenoxide).[15]

  • Leaving Group: While 3-chlorobenzyl chloride is standard, the corresponding 3-chlorobenzyl bromide is a better leaving group and may improve reaction rates, though it is more expensive and reactive.

  • Temperature: Gently heating the reaction (e.g., to 60-80 °C) can increase the rate, but be mindful of increasing the risk of protodeboronation.

Question 4: I used my product in a Suzuki coupling and now my coupled product is contaminated with residual palladium. How can I remove it?

Answer: Residual palladium is a common issue in products synthesized via cross-coupling reactions and must be removed, especially for pharmaceutical applications, due to strict regulatory limits.[16]

Causality & Mitigation:

  • Palladium Speciation: Palladium can exist in the final mixture in various forms (e.g., Pd(0), Pd(II), colloidal palladium), making a single removal method not universally effective.

  • Removal Strategies:

    • Filtration through Celite®: A simple first step is to dilute the reaction mixture and filter it through a pad of Celite®. This can remove insoluble palladium species.[17][18]

    • Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb many palladium species.

    • Metal Scavengers: The most effective method is often the use of solid-supported scavengers. These are typically silica or polymer beads functionalized with thiol or amine groups that have a high affinity for palladium. The crude product is passed through a plug of the scavenger or stirred with it, and the scavenger is then filtered off.

    • Aqueous Washes: Sometimes, washing the organic solution with an aqueous solution of a chelating agent like EDTA or a solution containing thiourea can help extract palladium salts.

See Protocol 3 for a practical guide to using a scavenger.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to maintain its purity? A: Store the solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C). This minimizes both oxidative degradation and the absorption of atmospheric moisture, which can affect the boronic acid/boroxine equilibrium.

Q2: What analytical techniques are recommended for purity assessment? A: A combination of techniques provides the most comprehensive profile.[7][19]

  • ¹H and ¹³C NMR: To confirm the structure and identify organic impurities.

  • ¹¹B NMR: To quantify the ratio of boronic acid to boroxine.[7]

  • LC-MS or UPLC-MS: Excellent for separating and identifying low-level impurities and unreacted starting materials.[20][21]

  • ICP-MS: The standard method for quantifying trace metal impurities like palladium.[19]

Q3: How does boroxine formation affect downstream Suzuki coupling reactions? A: While boroxines are often competent coupling partners in Suzuki reactions, their presence can affect reaction stoichiometry and kinetics. Since three boronic acid molecules form one boroxine molecule, using the material by weight without accounting for the equilibrium can lead to an incorrect molar ratio of the coupling partners. It is best practice to either convert the boroxine back to the boronic acid before use (see Protocol 2 ) or to analyze the boroxine content (e.g., by ¹¹B NMR) and adjust the mass accordingly.

Summary of Impurities and Mitigation Strategies

Impurity TypeCommon NameAnalytical Signature (¹H NMR / MS)Root CauseMitigation Strategy
Anhydride BoroxineBroad NMR signals / MS peak at [3M-3H₂O+H]⁺Dehydration of boronic acidStore under inert gas; rehydrate before use; analyze by ¹¹B NMR.
Side-Reaction Protodeboronation ProductAbsence of B(OH)₂ signals / MS peak at [M-B(OH)₂-H]⁺Acid/base catalysis, heat, metal catalysisControl pH, use moderate temperatures, optimize catalyst loading.
Starting Material 3-Hydroxyphenylboronic acidCharacteristic phenolic and aryl signals / Corresponding MS peakIncomplete Williamson ether synthesisUse stronger base (NaH), optimize solvent and temperature.
Starting Material 3-Chlorobenzyl chlorideBenzylic CH₂ singlet (~4.5-5.0 ppm) / Isotopic pattern for ClIncomplete Williamson ether synthesisEnsure correct stoichiometry, adequate reaction time.
Metal Catalyst Residual PalladiumN/A by NMR/MSCarryover from cross-coupling reactionsFiltration through Celite®, treatment with activated carbon, use of metal scavengers.
Side-Reaction Homocoupling ProductDimeric structure by NMR / MS peak at [2M-2B(OH)₂-2H]⁺Oxidative coupling, often Pd-mediatedDegas reaction mixtures, use mild reducing agents.[22]

Detailed Experimental Protocols

Protocol 1: General Synthesis of this compound
  • To a solution of 3-hydroxyphenylboronic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add 3-chlorobenzyl chloride (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH ~4-5 with dilute HCl (1M).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Reversion of Boroxine to Boronic Acid
  • Dissolve the crude product containing boroxine in a 10:1 mixture of diethyl ether and water.

  • Stir the biphasic mixture vigorously for 1-2 hours at room temperature.

  • Separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid will be enriched in the monomeric boronic acid form. Confirm the conversion using ¹H or ¹¹B NMR.

Protocol 3: Removal of Residual Palladium using a Thiol Scavenger
  • Dissolve the crude, palladium-containing product in a suitable solvent (e.g., DCM, Toluene).

  • Add a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) (typically 3-5 eq by weight relative to the theoretical amount of palladium).

  • Stir the suspension at room temperature or with gentle heating (e.g., 40°C) for 2-4 hours.

  • Filter the mixture through a pad of Celite® to remove the scavenger beads.

  • Wash the filter cake with fresh solvent.

  • Concentrate the filtrate to obtain the palladium-depleted product. Verify palladium levels by ICP-MS.

Protocol 4: Purification by Recrystallization
  • Dissolve the crude boronic acid in a minimal amount of a hot solvent system, such as ethyl acetate/hexanes or toluene.[23][24]

  • Add the less polar solvent (hexanes) dropwise to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the filter cake with a small amount of cold hexanes to remove soluble impurities.[25]

  • Dry the purified crystals under vacuum.

References

Technical Support Center: Accelerating Suzuki Coupling of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of Suzuki-Miyaura cross-coupling reactions, specifically when dealing with challenging electron-deficient boronic acids. My goal is to provide you with not just protocols, but a deeper, field-tested understanding of the "why" behind the experimental choices you make at the bench. Let's turn those sluggish reactions and low yields into successful, efficient couplings.

The Challenge: The "Reluctant" Coupling Partner

Electron-deficient boronic acids are notoriously challenging coupling partners. Their diminished nucleophilicity slows down the critical transmetalation step in the catalytic cycle, while their increased susceptibility to protodeboronation under basic conditions actively depletes your starting material.[1] This guide provides targeted troubleshooting strategies and in-depth FAQs to address these specific issues head-on, transforming your sluggish couplings into efficient transformations.

Troubleshooting Guide: From Stalled Reaction to High Yield

Use this section to diagnose and resolve common issues encountered when working with electron-deficient boronic acids.

Issue 1: Reaction is sluggish or stalls completely with minimal product formation.

This is the most common symptom and typically points to a slow or inhibited transmetalation step. The electron-withdrawing groups on your boronic acid are reducing the electron density on the ipso-carbon, making the transfer of the aryl group to the palladium center energetically unfavorable.

Root Cause Analysis & Solutions:

  • Insufficient Boronate Formation: The neutral boronic acid is not sufficiently activated. The formation of a more nucleophilic boronate "ate" complex is essential for efficient transmetalation.[2]

    • Solution: Employ a stronger base. While milder bases like Na₂CO₃ might be sufficient for electron-rich partners, electron-deficient systems require more potent activators. Finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices as they enhance the formation of the reactive boronate species.[3]

  • Inadequate Ligand Performance: The ligand on your palladium catalyst is not electronically or sterically suited for this challenging transformation.

    • Solution: Switch to bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are industry standards for a reason.[4][5] Their electron-donating nature increases the electron density on the palladium center, which in turn facilitates the transmetalation of the electron-poor aryl group.[6] Furthermore, their steric bulk promotes the final reductive elimination step, which can also be a bottleneck.[7]

  • Sub-optimal Temperature: The reaction may lack the necessary thermal energy to overcome the activation barrier for transmetalation.

    • Solution: Increase the reaction temperature. While higher temperatures can sometimes promote side reactions, for sluggish couplings, a controlled increase in temperature (e.g., from 80 °C to 100-110 °C) can significantly accelerate the reaction rate. Always monitor for potential decomposition.

Troubleshooting Workflow: A Logic-Based Approach

Here is a visual guide to systematically troubleshoot a failing Suzuki coupling with an electron-deficient boronic acid.

G cluster_protodeboronation Addressing Protodeboronation cluster_transmetalation Accelerating Transmetalation Start Low Yield with Electron-Deficient Boronic Acid Check_Protodeboronation Check for Protodeboronation (LC-MS analysis of crude reaction) Start->Check_Protodeboronation Slow_Transmetalation Slow Transmetalation is Likely Start->Slow_Transmetalation Protect_BA Use Boronic Ester (Pinacol or MIDA) Check_Protodeboronation->Protect_BA Significant Protodeboronation Detected Stronger_Base Use Stronger Base (K3PO4, Cs2CO3) Slow_Transmetalation->Stronger_Base No Significant Protodeboronation Use_Milder_Base Switch to Milder Base (e.g., K2CO3) with Protected Boronic Acid Protect_BA->Use_Milder_Base Final_Check Re-evaluate Reaction Progress Anhydrous Ensure Strictly Anhydrous Conditions Electron_Rich_Ligand Use Electron-Rich, Bulky Ligand (SPhos, XPhos) Stronger_Base->Electron_Rich_Ligand Increase_Temp Increase Reaction Temperature (e.g., to 100-110 °C) Electron_Rich_Ligand->Increase_Temp

Caption: A logical workflow for diagnosing and solving issues in Suzuki couplings with electron-deficient boronic acids.

Issue 2: Significant Protodeboronation is Observed.

You notice a significant amount of the corresponding arene byproduct from your boronic acid, indicating that the C-B bond is being cleaved by a proton source before it can couple.

Root Cause Analysis & Solutions:

  • Harsh Basic Conditions: Electron-deficient boronic acids are particularly prone to base-mediated protodeboronation.[1]

    • Solution: Use a protected form of the boronic acid. Boronic acid pinacol esters (Bpin) and N-methyliminodiacetic acid (MIDA) boronates are significantly more stable to basic conditions.[8][9][10] MIDA boronates, in particular, are exceptionally stable and release the boronic acid slowly under aqueous basic conditions, keeping the concentration of the unstable free boronic acid low at any given time.[11][12]

  • Presence of Water: While a small amount of water can be beneficial for dissolving inorganic bases, it can also serve as a proton source for protodeboronation.

    • Solution: For highly sensitive substrates, consider running the reaction under strictly anhydrous conditions, especially when using a protected boronic ester.

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich phosphine ligands like SPhos and XPhos so effective for these couplings?

A1: The efficacy of these ligands is rooted in their electronic and steric properties. Their electron-rich nature increases the electron density on the palladium(0) center, which facilitates the rate-limiting oxidative addition step. More importantly for electron-deficient boronic acids, this increased electron density on the palladium(II) intermediate makes it a better nucleophile to attack the electron-poor arylboronate, thereby lowering the energy barrier for transmetalation. The steric bulk of these ligands also promotes the final reductive elimination step to release the product and regenerate the active catalyst.[4][5]

Q2: Should I use a boronic acid, a pinacol ester (Bpin), or a MIDA boronate?

A2: The choice depends on the stability of your specific boronic acid.

  • Boronic Acids: Use for relatively stable electron-deficient systems where protodeboronation is not a major issue. They are generally more reactive than their ester counterparts.[8]

  • Pinacol Esters (Bpin): A good first choice when you suspect protodeboronation. They offer a significant increase in stability and are easily prepared.[8]

  • MIDA Boronates: The gold standard for highly unstable boronic acids (e.g., many 2-heteroaryl boronic acids).[9][12] They are exceptionally stable and offer a "slow-release" of the boronic acid under the reaction conditions, which is ideal for preventing decomposition.[11][12]

Q3: What is the optimal base for coupling an electron-deficient boronic acid?

A3: Strong inorganic bases are generally preferred. K₃PO₄ and Cs₂CO₃ are excellent choices. They are strong enough to form the reactive boronate "ate" complex from the electron-deficient boronic acid, which is crucial for a reasonable reaction rate. Weaker bases like Na₂CO₃ or organic bases are often insufficient.[3][13]

Q4: Can I use microwave heating to accelerate these reactions?

A4: Absolutely. Microwave irradiation can be a very effective tool for accelerating sluggish Suzuki couplings. The rapid and efficient heating can often reduce reaction times from hours to minutes. However, it is crucial to monitor the reaction closely, as the higher temperatures can also accelerate decomposition pathways if not carefully controlled. A preliminary screening of conditions under conventional heating is recommended to establish a baseline.

Data-Driven Decision Making: Comparative Performance

The following tables provide a comparative look at how different components can affect the outcome of a Suzuki coupling with a representative electron-deficient boronic acid.

Table 1: Comparison of Phosphine Ligands (Reaction: 4-Nitrophenylboronic Acid with 4-Chloroanisole)

LigandCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
PPh₃2K₃PO₄1002425
SPhos2K₃PO₄100492
XPhos2K₃PO₄100495
RuPhos2K₃PO₄100689

Data is representative and compiled for illustrative purposes.[14]

Table 2: Comparison of Bases (Reaction: 4-Cyanophenylboronic Acid with 4-Bromoanisole, using SPhos as ligand)

BaseEquivalentsTemperature (°C)Time (h)Yield (%)
Na₂CO₃2.01001845
K₂CO₃2.01001860
K₃PO₄2.0100694
Cs₂CO₃2.0100691

Data is representative and compiled for illustrative purposes.[3][13][15]

Table 3: Comparison of Boron Reagents (Reaction with a highly unstable 2-pyridylboronic acid derivative and 2,4-dimethoxychlorobenzene)

Boron ReagentStabilityBaseTemperature (°C)Time (h)Yield (%)
Boronic AcidLowK₃PO₄8012<10 (major protodeboronation)
Pinacol EsterModerateK₃PO₄801265
MIDA BoronateHighK₃PO₄801292

Data is representative and based on findings for unstable boronic acids.[12]

Validated Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Boronic Acid

This protocol is a robust starting point for the coupling of an electron-deficient arylboronic acid with an aryl chloride using a Buchwald-type ligand.

Catalytic Cycle Overview:

Suzuki_Cycle cluster_main pd0 Pd(0)L₂ pd2_oad Ar¹-Pd(II)L₂(X) pd0->pd2_oad Oxidative Addition (Ar¹-X) pd2_trans Ar¹-Pd(II)L₂(Ar²) pd2_oad->pd2_trans Transmetalation (Ar²-B(OR)₂) pd2_trans->pd0 Reductive Elimination product Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[2]

Materials:

  • Aryl Halide (e.g., 4-chloroacetophenone, 1.0 mmol, 1.0 equiv)

  • Electron-Deficient Boronic Acid (e.g., 4-formylphenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, anhydrous, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium precatalyst, and the powdered base.

  • Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling of a Highly Unstable Heteroaryl Boronic Acid using a MIDA Boronate

This protocol is designed for substrates that are highly susceptible to protodeboronation, such as 2-pyridylboronic acid.[1][16]

Materials:

  • Aryl Chloride (e.g., 2-chloro-6-methylpyridine, 1.0 mmol, 1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • Ligand (e.g., SPhos, 0.06 mmol, 6 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 5:1, 6 mL)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂, SPhos, 2-pyridyl MIDA boronate, and K₃PO₄ to an oven-dried reaction vial.

  • Add the aryl chloride and a magnetic stir bar.

  • Seal the vial and add the degassed 1,4-Dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

References

effect of temperature on 3-(3'-Chlorobenzyloxy)phenylboronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(3'-Chlorobenzyloxy)phenylboronic acid (CAS No. 849062-33-5). This document provides in-depth answers, troubleshooting guides, and validated protocols to address common issues related to the thermal stability of this reagent. Our goal is to empower researchers, scientists, and drug development professionals to ensure the integrity of their starting materials for reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound and what is the scientific rationale?

A: The optimal storage condition for this compound is 2-8°C under an inert atmosphere (e.g., argon or nitrogen) .[1]

Causality and Rationale: This recommendation is based on mitigating the two primary degradation pathways for arylboronic acids: hydrolysis/dehydration and oxidation.

  • Minimizing Dehydration: Phenylboronic acids have a thermodynamic propensity to undergo intermolecular dehydration, where three molecules condense to form a stable six-membered cyclic anhydride known as a boroxine.[2][3] While this process is reversible, it is accelerated by heat.[3] Storing the compound at refrigerated temperatures significantly reduces the kinetic rate of this reaction, preserving the monomeric boronic acid form.

  • Preventing Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage, especially in the presence of atmospheric oxygen and potential radical initiators.[2][4] An inert atmosphere displaces oxygen, preventing this degradation pathway and preserving the compound's structural integrity.

  • Maintaining Physical Form: While boric acid itself is relatively stable, many functionalized organoboronic acids can be sensitive. General best practices for borates suggest avoiding temperatures above 29°C (85°F) to prevent physical changes like caking.[5]

Q2: I accidentally left my vial of this compound on the benchtop at room temperature for a week. What are the likely consequences?

A: Leaving the compound at ambient temperature (e.g., 15-25°C) will likely initiate the slow conversion of the boronic acid to its corresponding boroxine anhydride.[6] While a week may not lead to complete conversion, you should assume your reagent is now a mixture of the active monomeric boronic acid and the inactive trimeric boroxine.

Primary Degradation Pathways at Elevated Temperatures:

  • Boroxine Formation (Dehydration): This is the most prevalent issue. The process involves the elimination of three water molecules from three boronic acid molecules. This conversion is often endothermic, meaning it requires energy (heat) to proceed.[7][8] The presence of the boroxine can complicate reaction stoichiometry, as it alters the molar mass and reactivity of the reagent.[2]

  • Protodeboronation: This is the cleavage of the C-B bond, which is replaced by a C-H bond.[2] For your compound, this would result in the formation of 1-chloro-3-(phenoxymethyl)benzene. This side reaction is often promoted by acidic or basic conditions but can be accelerated by heat.[9]

  • Oxidation: If the vial was not sealed under an inert atmosphere, prolonged exposure to air, especially if catalyzed by light or trace metal impurities, can lead to oxidative degradation of the boronic acid moiety.[2]

Diagram of Primary Thermal Degradation

G cluster_0 Monomer cluster_1 Trimer BA 3 x 3-(3'-Chlorobenzyloxy) phenylboronic acid (Active Reagent) BX Boroxine Anhydride (Inactive Trimer) BA->BX Heat (-3 H₂O) BX->BA +3 H₂O (Hydrolysis)

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

Q3: My Certificate of Analysis mentions the product "contains varying amounts of Anhydride." How does this affect my experiments, particularly for Suzuki-Miyaura coupling?

A: This is a common and important observation for solid boronic acid reagents.[10][11] The "anhydride" is the boroxine trimer. Its presence has direct implications for your reaction setup:

  • Inaccurate Stoichiometry: If you weigh out the reagent assuming it is 100% pure monomeric boronic acid (MW: 262.50 g/mol ), you will be adding fewer molar equivalents than calculated. The boroxine has a different molecular weight, and only the monomer is the active species in many reactions. This can lead to lower yields and incomplete conversion of your limiting reagent.

  • Reversibility and Activation: Fortunately, the formation of boroxines is often reversible.[2] In many reaction conditions, particularly those involving aqueous bases (like Suzuki-Miyaura coupling), the boroxine can hydrolyze back to the active monomeric boronic acid in situ. However, the rate of this hydrolysis may not be instantaneous and could become the rate-limiting step of your overall reaction.

Best Practice: For reactions sensitive to stoichiometry, it is advisable to either: a) Use a freshly opened bottle stored correctly. b) Analyze the batch by a quantitative method like HPLC or NMR to determine the monomer-to-boroxine ratio. c) Empirically screen a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any inactive boroxine content.

Troubleshooting Guide

Observed Issue Potential Cause (Temperature-Related) Recommended Solution & Rationale
Low or no yield in Suzuki coupling Degradation to Boroxine: The reagent was stored at room temperature or higher, converting it to the less reactive trimer. The amount of active monomer is lower than calculated.Verify Reagent Quality: Analyze a sample using the HPLC or ¹¹B NMR protocol below. Increase Stoichiometry: Use a 1.2 to 1.5 molar excess of the boronic acid to compensate for the inactive portion.
Inconsistent reaction outcomes between batches Variable Monomer/Boroxine Ratio: Different storage histories (e.g., one vial left on the bench, another kept in the fridge) result in different levels of dehydration.Standardize Handling: Implement a strict protocol to always store the reagent at 2-8°C. Aliquot Upon Receipt: Aliquot the powder into smaller, single-use vials under an inert atmosphere to minimize repeated warming/cooling cycles and air exposure.
Appearance of an unexpected side product corresponding to the loss of the boronic acid group Protodeboronation: The C-B bond has been cleaved due to excessive heat, possibly in combination with moisture or acidic/basic impurities.Confirm Side Product Identity: Use LC-MS to identify the mass of the byproduct. Use Milder Conditions: If possible, lower the reaction temperature. Ensure all reagents and solvents are free from strong acid/base contamination.
Reagent appears clumped or caked Moisture Absorption & Temperature Fluctuation: The material has likely absorbed atmospheric moisture, which can be exacerbated by temperature cycling, leading to caking.Dry the Reagent: Dry the material under high vacuum before use. Improve Storage: Store in a desiccator within the recommended 2-8°C temperature range to protect from humidity.[6]

Validated Experimental Protocols

Protocol 1: Quantitative Stability Assessment by HPLC

This protocol provides a framework for a stability-indicating HPLC method to quantify the monomeric this compound and its primary degradant, the boroxine.

Objective: To determine the purity of the boronic acid and assess degradation after thermal stress.

Methodology:

  • Standard Preparation (Control):

    • Accurately weigh ~5 mg of the boronic acid (from a new, properly stored vial) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with an aprotic diluent like acetonitrile to minimize pre-injection hydrolysis.[12] This is your T=0 control sample.

  • Thermal Stress Sample Preparation:

    • Place a sealed vial containing ~20 mg of the solid boronic acid in an oven at a controlled temperature (e.g., 50°C).

    • After a set time (e.g., 24, 48, 72 hours), remove the vial and allow it to cool to room temperature.

    • Prepare a sample for analysis as described in step 1.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm).[13]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Data Analysis:

    • In the T=0 chromatogram, identify the main peak for the monomeric boronic acid.

    • The boroxine, being larger and more non-polar, will typically have a longer retention time.

    • Compare the chromatograms from the thermally stressed samples to the T=0 control.

    • Calculate the percentage of the monomer peak area relative to the total peak area (monomer + boroxine + other degradants) to quantify stability.

Workflow for Thermal Stability Assessment

G start Start prep Prepare Samples: 1. T=0 Control (2-8°C) 2. Stress Sample (e.g., 50°C) start->prep analysis Analyze All Samples via Stability-Indicating HPLC Method prep->analysis compare Compare Chromatograms analysis->compare quant Quantify Purity (% Area) of Monomer Peak compare->quant decision Is Purity > 95%? quant->decision pass Proceed with Experiment decision->pass Yes fail Consider Purification or Using Increased Stoichiometry decision->fail No

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-(3'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 3-(3'-Chlorobenzyloxy)phenylboronic acid in palladium-catalyzed cross-coupling reactions. This boronic acid is a valuable building block in medicinal chemistry and materials science. However, its successful application, particularly in Suzuki-Miyaura cross-coupling, is often challenged by catalyst deactivation, leading to stalled reactions, low yields, and complex purification.

This guide provides in-depth troubleshooting strategies, preventative measures, and validated experimental protocols. It is designed to empower you to diagnose issues systematically, understand the underlying chemical principles, and optimize your reactions for robust and reproducible outcomes. We will move from common high-level questions to deep, evidence-based diagnostics to solve the specific challenges encountered with this substrate.

Frequently Asked Questions (FAQs)

Q1: My reaction turned black immediately and then stalled. What happened? A: The black precipitate you are observing is likely palladium black, which is composed of agglomerated palladium nanoparticles.[1] Its formation indicates that the active Pd(0) catalyst has fallen out of the catalytic cycle. This is a common form of catalyst deactivation often caused by exposure to oxygen, excessively high temperatures, or the use of ligands that are not robust enough to stabilize the palladium nanoparticles.[2] While a color change is expected, rapid and extensive precipitation is a clear sign of a failing reaction.

Q2: I'm seeing a significant amount of a byproduct that is just the de-boronated starting material. What is this and how do I stop it? A: This side reaction is called protodeboronation, where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] It is a prevalent issue in Suzuki-Miyaura couplings and is highly dependent on factors like temperature, pH, and the specific organic substituent on the boronic acid.[3] To mitigate this, you may need to use milder bases, lower the reaction temperature, or consider converting the boronic acid to a more stable derivative like a boronate ester.[3]

Q3: My reaction works with the aryl bromide partner, but fails completely with the aryl chloride. Is my catalyst dead? A: Not necessarily. This issue is more likely related to the fundamental reactivity difference between aryl halides. The first step of the catalytic cycle, oxidative addition, is much more difficult for aryl chlorides than for bromides or iodides due to the strength of the C-Cl bond.[1][4] Standard catalyst systems that work for bromides are often not active enough for chlorides. You will likely need to switch to a more specialized catalyst system employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) designed to facilitate the activation of aryl chlorides.[1]

Q4: Can the quality of my this compound affect the reaction? A: Absolutely. The purity of boronic acids is critical for success.[5] Impurities can poison the palladium catalyst, leading to deactivation.[5] Furthermore, boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. Some commercial sources even note that the product contains varying amounts of the anhydride.[6] The presence of these and other impurities can significantly impact reaction efficiency and reproducibility.

In-Depth Troubleshooting Guides

Symptom 1: Low to No Conversion, Starting Materials Intact

This is one of the most common yet frustrating outcomes. It suggests a fundamental failure in the catalytic cycle before it even begins or in its very early stages.

Potential Causes & Diagnostic Actions
  • Inefficient Oxidative Addition: The catalyst is not successfully inserting into the C-X bond of your coupling partner. This is especially common with less reactive electrophiles like aryl chlorides.

    • Action: Switch to a catalyst system known for high activity with deactivated or challenging substrates. Bulky, electron-rich ligands are essential for promoting this step.[7] Consider pre-formed catalysts which can be more reliable.

  • Poor Reagent Quality: The catalyst or the boronic acid may be compromised.

    • Action (Catalyst): Use a fresh batch of catalyst and ligands. Palladium catalysts, especially when activated, can be sensitive to air and moisture.

    • Action (Boronic Acid): Assess the purity of your this compound. Consider dissolving a small sample in a solvent and checking for insolubles, which could be inorganic impurities or polymeric byproducts.

  • Inadequate Base or Transmetalation Failure: The transmetalation step, where the organic group is transferred from boron to palladium, is base-mediated and crucial.[8][9]

    • Action: The choice of base is critical. Screen a few different bases. While stronger bases can promote the reaction, they can also accelerate catalyst decomposition and protodeboronation. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[10] Ensure the base is finely powdered and distributed well in the reaction mixture.

Troubleshooting Workflow: Low Conversion

Start Symptom: Low or No Conversion Check_Halide Is the electrophile an Aryl Chloride or Triflone? Start->Check_Halide Use_Buchwald Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or an NHC-Pd catalyst. Check_Halide->Use_Buchwald Yes Check_Reagents Are reagents (catalyst, base, boronic acid) fresh and pure? Check_Halide->Check_Reagents No Use_Buchwald->Check_Reagents Replace_Reagents Action: Use fresh catalyst/ligand. Verify boronic acid quality. Check_Reagents->Replace_Reagents No Check_Conditions Is the reaction rigorously anaerobic? Check_Reagents->Check_Conditions Yes Replace_Reagents->Check_Conditions Degas_System Action: Improve degassing protocol (e.g., freeze-pump-thaw). Check_Conditions->Degas_System No End Re-evaluate solvent and base choice. Check_Conditions->End Yes Degas_System->End

Caption: Troubleshooting workflow for low conversion.

Symptom 2: Formation of Palladium Black & Stalled Reaction

The appearance of a black precipitate indicates the aggregation of the palladium catalyst, a common deactivation pathway.[2]

Potential Causes & Corrective Actions
  • Presence of Oxygen: Dissolved oxygen in the solvent or atmosphere is a primary culprit. It can oxidize the active Pd(0) species, leading to unstable intermediates that readily decompose and aggregate.

    • Action: Implement rigorous degassing of all solvents and the reaction vessel. Standard procedure involves at least three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[2] See Protocol A for details.

  • Excessive Temperature: While heat can accelerate the reaction, it also increases the rate of catalyst decomposition.[11]

    • Action: Run the reaction at the lowest temperature that provides a reasonable rate. Try starting at a moderate temperature (e.g., 80 °C) and only increase if necessary.

  • Inappropriate Ligand Choice: The ligand's job is to stabilize the palladium center. If the ligand is not bulky or electron-donating enough, or if it dissociates too readily, the "naked" palladium atoms will aggregate.

    • Action: Use bulky, electron-rich phosphine ligands which form more stable complexes with palladium and prevent aggregation.[2]

Ligand TypeSuitability for StabilityRationale
Monodentate (e.g., PPh₃) Poor to ModerateOften not sufficient to prevent aggregation, especially at high temperatures.
Chelating (e.g., dppf) GoodThe bidentate nature provides a more stable complex, reducing the likelihood of dissociation.
Bulky Biarylphosphines ExcellentSteric bulk effectively "shields" the palladium center, providing high stability and activity.[12]
Symptom 3: Protodeboronation is a Major Side Reaction

The loss of the boronic acid functionality to form 3-(3'-chlorobenzyloxy)benzene is a destructive side reaction that directly competes with the desired cross-coupling.[3]

Potential Causes & Corrective Actions
  • Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can accelerate the rate of protodeboronation.

    • Action: Lower the reaction temperature. Screen milder bases; sometimes a weaker base for a longer reaction time gives a cleaner profile. Anhydrous conditions can sometimes suppress this side reaction, but note that some base/solvent systems require a small amount of water to be effective.[13]

  • Inherent Instability of the Boronic Acid: Some arylboronic acids are inherently more prone to protodeboronation than others.

    • Action (Slow Release Strategy): Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Ar-Bpin) or an N-methyliminodiacetic acid (MIDA) boronate ester.[3] These derivatives are more robust and slowly release the active boronic acid into the reaction medium under the basic conditions, keeping its standing concentration low and minimizing the opportunity for decomposition.[14]

Catalyst Deactivation & Side Reaction Pathways

G pd0 Active Catalyst Pd(0)L_n pd_cycle Productive Catalytic Cycle pd0->pd_cycle Oxidative Addition deactivation Deactivation Pathways product Desired Product Ar¹-Ar² pd_cycle->product Reductive Elimination product->pd0 Catalyst Regeneration pd_black Aggregation (Palladium Black) deactivation->pd_black [O₂], High Temp ligand_loss Ligand Degradation or Dissociation deactivation->ligand_loss poisoning Poisoning (e.g., by S, P impurities) deactivation->poisoning side_reaction Substrate Side Reactions protodeboronation Protodeboronation Ar²-B(OH)₂ → Ar²-H side_reaction->protodeboronation H⁺, Heat, Base homocoupling Homocoupling 2 Ar²-B(OH)₂ → Ar²-Ar² side_reaction->homocoupling [O₂], Pd(II) sub {Boronic Acid Ar²-B(OH)₂} sub->pd_cycle Transmetalation

Caption: Competing pathways in Suzuki-Miyaura coupling.

Preventative Measures: Setting Up for Success

Proactive measures are the best way to avoid catalyst deactivation.

  • Reagent Purity: Always use high-purity reagents. For the boronic acid, consider purification by recrystallization if its quality is suspect. For solvents, use anhydrous grades and ensure they are properly degassed.

  • Strictly Anaerobic Conditions: The importance of maintaining an inert atmosphere cannot be overstated. Use standard Schlenk line or glovebox techniques for preparing and running the reaction.

  • Rational Catalyst Selection: Do not assume a "one-size-fits-all" catalyst. For challenging substrates, start with a robust, well-documented catalyst system known to be effective for similar transformations.

  • Incremental Temperature Increase: Do not immediately heat the reaction to a high temperature. Start at a lower temperature and monitor for progress. Only increase the heat if the reaction is clean but slow.

Appendices

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This technique is superior to inert gas sparging for removing dissolved oxygen.

  • Preparation: Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar. The flask should be no more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles being released from the solvent as it melts; this is the dissolved gas coming out of solution.

  • Repeat: Repeat this entire three-step cycle at least two more times (for a total of three cycles) to ensure maximum removal of dissolved gases.

  • Storage: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.

Protocol B: Conversion of Boronic Acid to Pinacol Boronate Ester

This protocol can be used to generate a more stable form of the boronic acid to combat protodeboronation.

  • Setup: In a round-bottom flask equipped with a stir bar and a Dean-Stark apparatus under a Nitrogen atmosphere, combine this compound (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.2 M).

  • Reaction: Heat the mixture to reflux. Water, a byproduct of the esterification, will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or GC/MS until all the starting boronic acid is consumed. This typically takes 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude pinacol boronate ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.

References

Technical Support Center: Purification of Crude 3-(3'-Chlorobenzyloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(3'-Chlorobenzyloxy)phenylboronic acid. Here, we provide in-depth technical guidance and troubleshooting solutions for the purification of this compound, moving beyond procedural steps to explain the underlying chemical principles. Our aim is to equip you with the expertise to confidently purify this and similar arylboronic acids.

Understanding the Molecule and Its Challenges

This compound is a key building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions. However, its purification can be challenging due to its unique chemical properties. Like many boronic acids, it is susceptible to certain side reactions and can be difficult to handle using standard purification techniques.

Common Impurities:

  • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride called a boroxine.[1] This is a common impurity in commercially available boronic acids and can also form during workup and storage.

  • Protodeboronation Products: The carbon-boron bond can be cleaved and replaced by a carbon-hydrogen bond, a process known as protodeboronation. This side reaction can occur under acidic or basic conditions, leading to the formation of 3-(3'-chlorobenzyloxy)benzene as a significant impurity.[2]

  • Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and reagents in the crude product.

  • Homocoupling Products: During synthesis, dimerization of the boronic acid can occur, leading to biaryl impurities.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum of crude this compound shows broad peaks. What could be the reason?

A1: Broad peaks in the NMR spectrum of a boronic acid are often indicative of an equilibrium between the boronic acid and its corresponding boroxine (anhydride). This equilibrium can be concentration and solvent-dependent. To confirm the presence of the desired boronic acid, you can add a few drops of D₂O to the NMR tube. The water will hydrolyze the boroxine back to the monomeric boronic acid, resulting in sharper peaks.

Q2: What are the best storage conditions for this compound to minimize degradation?

A2: To minimize the formation of boroxine and degradation via protodeboronation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[3] Avoid exposure to moisture and light. For long-term storage, refrigeration is recommended.

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: To identify the main compound and any organic impurities. The presence of boroxine can also be inferred from broad peaks.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify the components of the mixture by their mass-to-charge ratio. This is particularly useful for detecting non-volatile impurities.

  • Reverse-Phase HPLC (High-Performance Liquid Chromatography): To quantify the purity of the sample. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve peak shape.

Troubleshooting Purification Workflows

Below are detailed troubleshooting guides for the most common purification techniques applied to this compound.

Workflow Decision Guide

Purification_Decision_Tree start Crude Product Analysis (NMR, LC-MS) impurity_type Identify Major Impurities start->impurity_type non_acidic Non-acidic/Non-basic Organic Impurities impurity_type->non_acidic Non-polar impurities acidic_basic Acidic or Basic Impurities impurity_type->acidic_basic Polar impurities boroxine High Boroxine Content impurity_type->boroxine Broad NMR peaks recrystallization Recrystallization non_acidic->recrystallization acid_base Acid-Base Extraction acidic_basic->acid_base boroxine->recrystallization Often co-purifies or hydrolyzes chromatography Column Chromatography (if other methods fail) recrystallization->chromatography Still impure acid_base->recrystallization Pre-purification Chromatography_Workflow start Crude Material tlc TLC Analysis on Silica Gel start->tlc streaking Significant Streaking? tlc->streaking no_streaking Proceed with Silica Gel Column Chromatography streaking->no_streaking No yes_streaking Troubleshoot Chromatography streaking->yes_streaking Yes option1 Try Mobile Phase Modifier (e.g., 1% Acetic Acid) yes_streaking->option1 option2 Switch to Reversed-Phase (C18) Chromatography yes_streaking->option2 option3 Use Neutral Alumina yes_streaking->option3

References

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Methods for Monitoring 3-(3'-Chlorobenzyloxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of liquid chromatography-mass spectrometry (LC-MS) methodologies for the effective monitoring of reactions involving 3-(3'-Chlorobenzyloxy)phenylboronic acid. As a crucial intermediate in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the ability to accurately track its consumption and the formation of products is paramount for reaction optimization, kinetic analysis, and process control.[1]

Boronic acids present unique analytical challenges. They exist in equilibrium with their cyclic anhydrides, known as boroxines, and can form dimers or solvent adducts, which complicates analysis.[2][3] Furthermore, their interaction with traditional silica-based chromatography columns can lead to poor peak shapes.[4] This guide details two robust LC-MS approaches—a rapid, direct analysis method and a highly sensitive derivatization-based method—to overcome these challenges, providing researchers with the tools to select the optimal strategy for their specific needs.

Method 1: Direct High-Throughput Analysis by UPLC-MS/MS

This approach is optimized for speed and is ideal for real-time or high-throughput reaction monitoring where rapid feedback on reaction progress is more critical than ultimate sensitivity. The method directly analyzes the quenched reaction mixture, minimizing sample preparation time. By employing Ultra-High-Performance Liquid Chromatography (UHPLC), run times can be significantly reduced, often to as little as one minute per sample.[2][3]

Scientific Rationale

The primary challenge in direct analysis is managing the on-column behavior of the boronic acid. We employ a reversed-phase C18 column, which is a versatile and common stationary phase.[2] The key to this method is the mobile phase composition. Using a buffer like ammonium acetate or a modifier like ammonium hydroxide helps to control the pH and ionic strength, which stabilizes the boronic acid and promotes better peak shape.[2][5]

For detection, electrospray ionization (ESI) in negative ion mode is typically more sensitive for underivatized boronic acids.[5][6] Coupling this with a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity, allowing for the precise quantification of the target analyte even in a complex reaction matrix.[1][5]

Experimental Workflow: Direct Analysis

Direct_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Reaction Aliquot (e.g., 20 µL) Quench 2. Quench & Dilute (e.g., in 980 µL ACN/H₂O) Sample->Quench Stop Reaction Inject 3. Inject Sample Quench->Inject LC 4. UPLC Separation (C18 Column) Inject->LC MS 5. MS/MS Detection (ESI-, MRM Mode) LC->MS Process 6. Peak Integration MS->Process Quantify 7. Quantify vs. Time Process->Quantify

Caption: Workflow for direct UPLC-MS/MS reaction monitoring.

Detailed Protocol: Direct Analysis
  • Reaction Sampling and Quenching:

    • At specified time intervals, withdraw a 20 µL aliquot from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot into 980 µL of a 50:50 acetonitrile/water mixture in a clean autosampler vial. This 50-fold dilution effectively stops the reaction and prepares the sample for injection.[1]

  • UPLC-MS/MS Instrumentation and Conditions:

    • UPLC System: A system capable of high-pressure gradient elution (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II).

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[2]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[2]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 0.8 minutes, hold for 0.1 minutes, return to initial conditions and equilibrate for 0.1 minutes. (Total run time: 1.0 minute).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 7500, Waters Xevo TQ).

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transition for this compound:

      • Parent Ion (Q1): m/z 261.0 (corresponding to [M-H]⁻, based on a monoisotopic mass of 262.0568 g/mol ).[]

      • Fragment Ion (Q3): A suitable fragment ion would be determined by infusing a standard of the compound and performing a product ion scan.

Method 2: High-Sensitivity Analysis via MIDA Derivatization

This method is designed for applications requiring trace-level quantification, such as determining reaction endpoint, quantifying residual starting material as a potential impurity, or when dealing with very low concentration kinetics.[8][9] The strategy involves derivatizing the boronic acid with N-methyliminodiacetic acid (MIDA) to form a stable MIDA boronate ester.

Scientific Rationale

The formation of a MIDA boronate ester serves two primary purposes. First, it protects the boronic acid group, preventing the formation of boroxines and improving chromatographic peak shape.[9] Second, the resulting derivative often exhibits significantly enhanced ionization efficiency in positive mode ESI compared to the underivatized acid in negative mode.[9] This derivatization is a simple, rapid reaction that can be performed directly on the quenched reaction aliquot in a solvent like DMSO.[9] The resulting stable, charged complex is then readily analyzed by LC-MS/MS.

Equilibrium and Derivatization Chemistry

Boronic_Acid_Chemistry cluster_equilibrium Boronic Acid Equilibrium cluster_derivatization MIDA Derivatization BA R-B(OH)₂ (Monomer) BX (RBO)₃ (Boroxine Trimer) BA->BX - 3H₂O + 3H₂O BA2 R-B(OH)₂ MIDA + MIDA MIDA_Ester R-B(MIDA) (Stable Boronate Ester) MIDA->MIDA_Ester DMSO, 80°C - 2H₂O

Caption: Boronic acid equilibrium with its boroxine and stabilization via MIDA derivatization.

Experimental Workflow: MIDA Derivatization

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis Sample 1. Reaction Aliquot Quench 2. Quench in DMSO Sample->Quench Deriv 3. Add MIDA, Heat (80°C, 1h) Quench->Deriv Dilute 4. Dilute in ACN Deriv->Dilute Complete Reaction Inject 5. Inject Sample Dilute->Inject LC 6. LC Separation (Shield RP18 Column) Inject->LC MS 7. MS/MS Detection (ESI+, MRM Mode) LC->MS

Caption: Workflow for high-sensitivity analysis using MIDA derivatization.

Detailed Protocol: MIDA Derivatization
  • Reaction Sampling and Derivatization:

    • Prepare a stock solution of MIDA in DMSO (e.g., 10 mg/mL).

    • At specified time intervals, withdraw a 10 µL aliquot from the reaction vessel.

    • Add the aliquot to a vial containing 490 µL of the MIDA/DMSO stock solution.

    • Heat the vial at 80-90 °C for 1 hour to drive the derivatization to completion.[9]

    • After cooling to room temperature, dilute 100 µL of the derivatized sample with 900 µL of acetonitrile. This sample is ready for injection.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient would be developed to separate the MIDA derivative from other reaction components, typically a 5-95% B gradient over several minutes.

    • Flow Rate: 0.5 mL/min.[9]

    • Column Temperature: 45 °C.[9]

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transition for MIDA-derivatized this compound:

      • Parent Ion (Q1): m/z 374.1 (corresponding to [M+H]⁺, based on a calculated monoisotopic mass of 373.09 g/mol for the ester).

      • Fragment Ion (Q3): To be determined via infusion and product ion scan of a derivatized standard.

Method Comparison

FeatureMethod 1: Direct AnalysisMethod 2: MIDA DerivatizationRationale & Insights
Primary Application High-throughput reaction monitoring, kinetic studiesTrace-level impurity analysis, reaction endpoint confirmationChoose the method that aligns with the data requirements. Speed for kinetics, sensitivity for trace analysis.
Sensitivity Good (ng/mL to low µg/mL)[2]Excellent (pg/mL to low ng/mL)[6][9]Derivatization significantly boosts ionization efficiency in positive mode, enabling lower limits of detection.
Sample Preparation Simple dilution ( < 1 min)Multi-step: heating and dilution (~1 hour)[9]The time investment for derivatization is a trade-off for higher sensitivity.
Analysis Time Very Fast (~1 min)[2][3]Moderate (5-10 min)Direct analysis is amenable to UHPLC for rapid gradients. Derivatization methods often require longer gradients for separation.
Ionization Mode ESI Negative[5][6]ESI Positive[9]The chemical nature of the analyte dictates the optimal ionization mode. The boronic acid is acidic (ESI-), while the MIDA ester is basic (ESI+).
Robustness Prone to boroxine formation, potential for poor peak shapeMore robust, stable analyte, improved chromatographyDerivatization "locks" the boronic acid in a stable form, leading to more reproducible chromatography.

Conclusion and Expert Recommendations

For researchers and drug development professionals monitoring reactions of this compound, the choice between direct and derivatization-based LC-MS methods depends entirely on the analytical objective.

Method 1 (Direct Analysis) is the superior choice for routine reaction monitoring. Its unparalleled speed allows for the generation of detailed kinetic profiles, providing valuable insights into reaction rates and mechanisms with minimal sample preparation overhead.

Method 2 (MIDA Derivatization) should be employed when the analytical question demands the highest sensitivity. It is the gold standard for confirming the complete consumption of the boronic acid starting material at the end of a reaction or for quantifying it as a trace-level genotoxic impurity in a final active pharmaceutical ingredient (API).[8][10]

By understanding the principles and practical considerations of both approaches, scientists can confidently generate accurate and reliable data to accelerate their research and development efforts.

References

A Senior Application Scientist's Comparative Guide to 3-(3'-Chlorobenzyloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boronic acid reagent is a critical parameter that dictates the efficiency, scope, and outcome of a reaction. This guide provides an in-depth comparison of 3-(3'-Chlorobenzyloxy)phenylboronic acid with other commonly employed boronic acids, offering field-proven insights and experimental context to inform your selection process.

Introduction: The Strategic Importance of Boronic Acid Selection

Boronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms carbon-carbon bonds with remarkable efficiency and functional group tolerance, making it a cornerstone of pharmaceutical and materials science research.[2] The reactivity and stability of the boronic acid, however, are not universal.[3] They are profoundly influenced by the electronic and steric nature of their substituents.

This compound (CAS 849062-33-5) is a unique reagent characterized by a bulky benzyloxy ether linkage containing a meta-substituted chlorine atom.[4][] This guide will deconstruct the impact of these features on its performance relative to simpler and alternative substituted phenylboronic acids.

The Comparative Framework: What Defines Performance?

To objectively compare this compound, we must evaluate it against a spectrum of alternatives based on several key performance indicators:

  • Reactivity in Cross-Coupling: How efficiently does it participate in the catalytic cycle, particularly the crucial transmetalation step?

  • Stability: How susceptible is it to common decomposition pathways like protodeboronation and oxidation under reaction conditions?[6]

  • Substrate Scope: Does its unique structure enable or hinder couplings with various aryl halides?

  • Handling and Physical Properties: Practical considerations such as solubility and stability for storage.

For this analysis, we will compare it with three archetypal boronic acids:

  • Phenylboronic Acid (PBA): The unsubstituted parent compound, serving as our baseline.

  • 4-Methoxyphenylboronic Acid (4-MeO-PBA): An electron-rich boronic acid with a strong electron-donating group (EDG).

  • 4-(Trifluoromethyl)phenylboronic Acid (4-CF3-PBA): An electron-deficient boronic acid with a strong electron-withdrawing group (EWG).

Head-to-Head Performance Analysis

The core of our comparison lies in understanding how the 3-(3'-Chlorobenzyloxy) substituent modulates the boronic acid's properties. The benzyloxy group is sterically demanding, while the meta-chloro substituent exerts an electron-withdrawing inductive effect.

3.1. Electronic Effects on Reactivity

The Suzuki-Miyaura reaction's key transmetalation step involves the transfer of the organic group from the boron atom to the palladium center.[7] This step is facilitated by activation of the boronic acid with a base to form a more nucleophilic boronate species.[8]

  • Electron-Donating Groups (EDGs) like the methoxy group in 4-MeO-PBA increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic and generally accelerating transmetalation.

  • Electron-Withdrawing Groups (EWGs) like the trifluoromethyl group in 4-CF3-PBA decrease the ring's electron density. While this can slow transmetalation, it can sometimes accelerate the final reductive elimination step.[9]

  • This compound presents a mixed case. The ether oxygen acts as a weak donating group through resonance, while the meta-chloro substituent on the benzyl ring has a purely inductive, electron-withdrawing effect. This electronic push-pull, combined with significant steric bulk, results in a nuanced reactivity profile that is generally moderate compared to the more electronically biased alternatives.

3.2. Stability and Side Reactions: The Protodeboronation Challenge

A significant side reaction that plagues Suzuki-Miyaura couplings is protodeboronation, the cleavage of the C–B bond by a proton source, which converts the active boronic acid into an inert hydrocarbon.[10][11] This process is often base-catalyzed and competitive with the desired cross-coupling.[6]

  • Electron-rich boronic acids (e.g., 4-MeO-PBA) are often more susceptible to protodeboronation because the electron-donating group stabilizes the positive charge that can develop on the ipso-carbon during C-B bond cleavage.[12]

  • Electron-deficient boronic acids (e.g., 4-CF3-PBA) are generally more resistant to protodeboronation.[12]

  • This compound is expected to have moderate stability. Its steric bulk may provide some kinetic shielding against protodeboronation, but its overall electronic character does not render it as robust as strongly deactivated systems.

Quantitative Performance Comparison (Illustrative Data)

The following table summarizes the expected performance of these boronic acids in a model Suzuki-Miyaura coupling with 4-bromoanisole. Yields are based on general principles of reactivity.

Boronic AcidMolecular Weight ( g/mol )Key FeatureExpected Yield (%)Expected Reaction TimeSusceptibility to Protodeboronation
Phenylboronic Acid121.93Baseline85-95ModerateModerate
4-Methoxyphenylboronic Acid151.96Strong EDG>95FastHigh
4-(Trifluoromethyl)phenylboronic Acid189.93Strong EWG75-85SlowLow
This compound 262.50 []Bulky, Weakly Deactivating 80-90 Moderate to Slow Moderate

This data is illustrative and intended for comparative purposes. Actual results will vary based on specific reaction conditions.

Experimental Protocol: A Validated System for Comparison

To generate reliable comparative data, a standardized experimental protocol is essential. The following describes a robust procedure for a model Suzuki-Miyaura coupling reaction.

Objective: To couple various phenylboronic acids with 4-bromoanisole.

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Base: K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, boronic acid, K₂CO₃, and Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for the designated time (e.g., monitor by TLC or GC-MS every 2 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

  • Determine the yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

This protocol provides a consistent framework for evaluating the relative performance of this compound.[14][15]

Visualizing the Process

To better understand the core concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X (Palladacycle) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 in3 RedElim->in3 Ar-Ar' in1 in1->OxAdd Ar-X in2 in2->Transmetal Ar'-B(OH)2 + Base in4

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow arrow arrow prep 1. Reagent Preparation (Boronic Acid, Aryl Halide, Catalyst, Base) setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) prep->setup reaction 3. Heating & Stirring (90 °C, Monitor Progress) setup->reaction workup 4. Aqueous Workup (Extraction & Washing) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Analysis (NMR, Yield Calculation) purify->analysis

Caption: Standard workflow for comparing boronic acid performance.

Conclusion and Recommendations

This compound is a valuable, albeit specialized, reagent in the synthetic chemist's toolbox.

Choose this compound when:

  • The synthetic target requires this specific bulky, electronically-tuned fragment. It is often used in the synthesis of complex molecules in medicinal chemistry where this particular substitution pattern is desired for structure-activity relationship (SAR) studies.[]

  • Moderate reactivity is acceptable or desired to achieve selectivity in complex substrates.

  • A baseline boronic acid fails and an alternative with different steric and electronic properties is needed for optimization.

Consider alternatives when:

  • Maximizing reaction rate is the primary goal (choose an electron-rich boronic acid like 4-MeO-PBA).

  • The reaction conditions are harsh, and maximum stability against protodeboronation is required (choose an electron-deficient boronic acid like 4-CF3-PBA).

  • Cost and atom economy are the main drivers (choose the simpler, unsubstituted Phenylboronic Acid).

Ultimately, the optimal choice of boronic acid is context-dependent. By understanding the interplay of electronic effects, steric hindrance, and stability, researchers can make an informed decision, leveraging the unique properties of reagents like this compound to achieve their synthetic goals.

References

A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Unraveling the Nuances of Ortho, Meta, and Para Isomers

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose structural and electronic properties are paramount to the reaction's success. For researchers in drug development and materials science, understanding the subtle yet profound differences in reactivity between ortho-, meta-, and para-substituted phenylboronic acids is critical for rational reaction design and optimization.

This guide provides an in-depth comparison of these isomers, grounded in mechanistic principles and supported by experimental data. We will explore the interplay of electronic and steric effects that govern their reactivity, offering field-proven insights to guide your synthetic strategy.

The Decisive Factors: Electronic and Steric Effects

The journey of a phenylboronic acid through the Suzuki-Miyaura catalytic cycle is not a uniform process. Its reactivity is fundamentally dictated by two key characteristics of its substituent:

  • Electronic Effects : The substituent's ability to donate or withdraw electron density significantly alters the properties of the carbon-boron bond. Electron-donating groups (EDGs) increase the nucleophilicity of the aryl group, which can facilitate the crucial transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the carbon atom bound to boron, which can slow down this same step.[1]

  • Steric Effects : The physical bulk of the substituent and its proximity to the boronic acid moiety play a critical role. This is most pronounced in ortho-substituted isomers, where the substituent can physically obstruct the approach of the boronic acid to the palladium catalyst, thereby hindering the transmetalation step.[1][3]

The general reactivity trend, influenced by these factors, is often observed as: para > meta >> ortho .

The Suzuki-Miyaura Catalytic Cycle

To understand where these effects come into play, we must first visualize the catalytic cycle. The process involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)-X (Aryl-Pd Complex) Pd0->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)-R² (Diaryl-Pd Complex) PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

The substituent on the phenylboronic acid exerts its most significant influence during the transmetalation step. This is where the organic group (R²) is transferred from the boron atom to the palladium(II) center. Both electronic favorability and steric accessibility are crucial for this step to proceed efficiently.[4]

Isomer Reactivity: A Head-to-Head Comparison

The structural arrangement of substituents on the phenyl ring leads to distinct reactivity profiles.

Isomer_Comparison cluster_ortho Ortho-Substituted cluster_meta Meta-Substituted cluster_para Para-Substituted ortho ortho meta meta ortho_label High Steric Hindrance Impairs approach to Pd center para para meta_label Moderate Steric Hindrance Reactivity dominated by electronics para_label Minimal Steric Hindrance Most reactive isomer

Caption: Steric impact of ortho, meta, and para substituents.

Para-Substituted Phenylboronic Acids

With the substituent located farthest from the boronic acid group, para isomers experience minimal steric hindrance.[5] This remote positioning allows the electronic effects—whether donating or withdrawing—to be the primary determinant of reactivity.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the nucleophilicity of the ipso-carbon, generally accelerating the transmetalation step and leading to higher reaction rates.[6]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups decrease the nucleophilicity of the aryl ring, which can slow down transmetalation.[1] However, due to the lack of steric impediment, these reactions often proceed to high yields, albeit sometimes requiring longer reaction times or more forcing conditions.

Meta-Substituted Phenylboronic Acids

The meta position represents an intermediate case. The substituent is close enough to exert some steric influence, but it is far less pronounced than in the ortho isomer. Therefore, electronic effects remain the dominant factor. The reactivity of meta-substituted isomers is generally lower than their para counterparts but significantly higher than the ortho isomers.

Ortho-Substituted Phenylboronic Acids

This is the most challenging class of isomers. The proximity of the substituent to the C-B bond creates significant steric bulk around the reaction center.[3] This steric clash can severely impede the formation of the necessary transition state during transmetalation, leading to dramatically lower reaction rates and yields.[1] In many cases, specialized ligands, higher catalyst loadings, or elevated temperatures are required to achieve acceptable conversions.

However, an interesting exception exists. Certain ortho substituents, like -OCH₃, can potentially chelate to the palladium center, which may stabilize the transition state and, in some specific cases, enhance reactivity.[3][7]

Quantitative Comparison: Experimental Data

To illustrate these principles, let's examine experimental data from the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with an aryl halide. The nitro group is strongly electron-withdrawing.

IsomerAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Source
p-Nitrophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
m-Nitrophenylboronic acid 4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001288[1]
o-Nitrophenylboronic acid 4-ChlorotoluenePd(OAc)₂ / RuPhosK₂CO₃t-AmylOH1002445[1]

Data compiled from literature sources under similar, though not identical, conditions.

The data clearly supports the established reactivity trend: para > meta >> ortho . The para isomer reacts quickly to give a near-quantitative yield. The meta isomer requires a longer reaction time but still provides a high yield. In stark contrast, the ortho isomer, even with a more reactive aryl chloride and a specialized ligand system, gives a significantly lower yield after 24 hours, underscoring the profound impact of steric hindrance.[1]

Experimental Protocol: A Comparative Reactivity Study

This protocol provides a framework for researchers to conduct a self-validating comparison of ortho, meta, and para isomers in a Suzuki-Miyaura coupling reaction.

Objective: To compare the reaction yield of p-tolylboronic acid, m-tolylboronic acid, and o-tolylboronic acid when coupled with 4-bromoanisole under identical conditions.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Bromoanisole

  • p-tolylboronic acid

  • m-tolylboronic acid

  • o-tolylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Reaction vials (e.g., 8 mL) with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reagent Preparation (Stock Solutions):

    • Catalyst/Ligand Solution: In a glovebox, prepare a stock solution of Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in 5 mL of anhydrous toluene. This provides a 2 mol % catalyst loading relative to the limiting reagent.

    • Base Solution: Prepare a 2.0 M solution of K₃PO₄ in degassed deionized water.

  • Reaction Setup:

    • In a glovebox, arrange and label three reaction vials for the ortho, meta, and para isomers.

    • To each vial, add the aryl halide, 4-bromoanisole (93.5 mg, 0.5 mmol).

    • To the "para" vial, add p-tolylboronic acid (81.6 mg, 0.6 mmol, 1.2 equiv).

    • To the "meta" vial, add m-tolylboronic acid (81.6 mg, 0.6 mmol, 1.2 equiv).

    • To the "ortho" vial, add o-tolylboronic acid (81.6 mg, 0.6 mmol, 1.2 equiv).

  • Reaction Initiation:

    • To each vial, add 2.5 mL of the catalyst/ligand stock solution in toluene.

    • Add 0.5 mL of the 2.0 M K₃PO₄ aqueous solution to each vial.

    • Seal the vials tightly with Teflon-lined caps.

  • Reaction and Monitoring:

    • Remove the vials from the glovebox and place them in a pre-heated reaction block or oil bath set to 100 °C.

    • Stir the reactions vigorously.

    • Monitor the reaction progress by taking small aliquots at set time intervals (e.g., 1h, 4h, 12h, 24h) and analyzing by GC-MS or LC-MS to determine the consumption of starting material and formation of the product.

  • Workup and Analysis:

    • After 24 hours (or when the reaction is deemed complete), cool the vials to room temperature.

    • Dilute the reaction mixture with ethyl acetate (5 mL) and water (5 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the crude yield and purify by column chromatography to obtain the isolated yield for each isomer.

This self-validating system, by keeping all variables constant except for the boronic acid isomer, will provide a direct and reliable comparison of their relative reactivities.

Conclusion

The choice of a substituted phenylboronic acid isomer is a critical decision in the design of a Suzuki-Miyaura coupling. While electronic effects modulate reactivity across all positions, steric hindrance is the dominant differentiating factor, particularly for ortho-substituted reagents. The general reactivity hierarchy of para > meta >> ortho serves as a reliable guiding principle for predicting reaction outcomes and troubleshooting challenging couplings. By understanding the interplay of these fundamental effects, researchers can more effectively navigate the vast synthetic landscape enabled by this powerful cross-coupling chemistry.

References

A Comparative Guide to the Quantitative Analysis of 3-(3'-Chlorobenzyloxy)phenylboronic acid: qNMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3-(3'-Chlorobenzyloxy)phenylboronic acid is a crucial building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[][] Ensuring its purity and concentration is a critical step in process control and quality assurance.

This guide provides an in-depth comparison of two powerful analytical techniques for the assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As a Senior Application Scientist, this document is structured to offer not just protocols, but a comprehensive understanding of the principles, experimental considerations, and comparative performance of each method, enabling you to make informed decisions for your analytical needs.

The Principle of Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) stands out as a primary ratio method of measurement because the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4][5][6] This fundamental principle allows for the determination of the absolute concentration of an analyte without the need for a calibration curve or a reference standard of the analyte itself.[3] Instead, a certified internal standard of known concentration and purity is added to the sample.[3] The concentration of the analyte is then calculated by comparing the integral of a specific analyte resonance to the integral of a known resonance from the internal standard.[7]

Why qNMR is a Powerful Tool for Boronic Acid Assay:
  • Absolute Quantification: qNMR provides a direct measure of molar concentration, making it a primary analytical technique.[3][8] This eliminates the need for compound-specific response factors, which can be a source of error in other methods.[4][5]

  • Structural Confirmation: In a single experiment, qNMR provides both quantitative data and structural information, confirming the identity of the analyte and detecting potential impurities.[4]

  • Non-destructive: The sample can be recovered after analysis for further investigation.[3]

  • Versatility: The technique is applicable to a wide range of organic molecules, including those that lack a UV chromophore.[4][5]

The Workhorse of Chromatography: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. When coupled with a UV detector, it becomes a robust method for assaying compounds that absorb ultraviolet light. The quantification is based on comparing the peak area of the analyte in the sample to the peak areas of a series of calibration standards of known concentrations.

Strengths of HPLC-UV for Boronic Acid Analysis:
  • High Sensitivity: HPLC-UV can achieve low limits of detection (LOD) and quantification (LOQ), making it suitable for trace-level analysis.[9]

  • Excellent Separation: It can resolve the analyte from impurities and degradation products, providing a clear picture of the sample's purity.

  • Established Methodology: HPLC is a well-established and widely accepted technique in the pharmaceutical industry with extensive regulatory guidance.

Comparative Performance: qNMR vs. HPLC-UV

The choice between qNMR and HPLC-UV depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the assay of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Absolute quantification based on the direct proportionality of signal integral to the number of nuclei.[3][5]Relative quantification based on the comparison of peak area to a calibration curve.
Calibration Requires a single, certified internal standard.[3]Requires a multi-point calibration curve with a reference standard of the analyte.
Selectivity High, based on unique chemical shifts of protons.High, based on chromatographic separation and UV absorbance.
Accuracy Excellent, as it is a primary method.[8]High, but dependent on the purity of the reference standard and the accuracy of the calibration curve.
Precision High, with relative standard deviations (RSDs) typically below 2.0%.[10]High, with RSDs typically below 2.0%.[10]
Analysis Time Relatively fast, typically 10-15 minutes per sample for data acquisition.[5]Can be longer, depending on the chromatographic run time.
Sample Throughput Can be lower due to sample preparation and individual acquisition times.Higher, especially with autosamplers and established methods.
Structural Info Provides detailed structural information in the same experiment.[4]Provides limited structural information (retention time and UV spectrum).
LOD/LOQ Generally higher than HPLC-UV.Generally lower than qNMR, offering higher sensitivity.[9]
Method Development Can be more straightforward, focusing on solvent selection and acquisition parameters.[11]Can be more complex, involving column selection, mobile phase optimization, and gradient development.

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for both qNMR and HPLC-UV assays of this compound are outlined below.

Quantitative ¹H-NMR (qNMR) Protocol

The causality behind the experimental choices in qNMR is to ensure accurate and reproducible integration of the NMR signals. This is achieved through careful selection of an internal standard, optimization of acquisition parameters to allow for full spin relaxation, and meticulous data processing.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve vortex Vortex to ensure homogeneity dissolve->vortex shim Shim Magnet vortex->shim acquire Acquire Spectrum (Optimized Parameters) shim->acquire phase Phase Correction acquire->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Concentration integrate->calculate

Caption: A streamlined workflow for a typical qNMR experiment.

  • Selection of Internal Standard: Choose a certified internal standard that is stable, non-volatile, and has a simple ¹H-NMR spectrum with at least one signal that is well-resolved from the analyte signals.[7][12] For this compound, maleic acid or dimethyl sulfone are suitable choices.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same NMR tube. An analyte to standard ratio of 1:1 is often recommended.[13]

    • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

    • Securely cap the tube and vortex thoroughly to ensure complete dissolution and a homogeneous solution.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Shim the magnetic field to achieve optimal resolution.

    • Set the following acquisition parameters to ensure quantitative accuracy:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified. A value of 30-60 seconds is often sufficient.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[7][14]

      • Acquisition Time (aq): Set to at least 3-4 seconds to ensure good digital resolution.

  • Data Processing and Analysis:

    • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N.

    • Perform manual phase correction and baseline correction to ensure accurate integration.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the benzylic protons (-CH₂-) or specific aromatic protons can be used. For maleic acid, the two olefinic protons can be used.

    • Calculate the purity or concentration of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

HPLC-UV Protocol

The rationale behind the HPLC-UV protocol is to achieve a baseline separation of the analyte from any potential impurities, allowing for accurate peak integration. The method is validated to ensure linearity, accuracy, and precision over a defined concentration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification prep_std Prepare Calibration Standards inject Inject into HPLC System prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Separate on Column inject->separate detect Detect by UV separate->detect gen_curve Generate Calibration Curve detect->gen_curve integrate_peaks Integrate Peak Areas detect->integrate_peaks calc_conc Calculate Concentration gen_curve->calc_conc integrate_peaks->calc_conc

Caption: A typical workflow for an HPLC-UV assay.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is commonly used for boronic acids.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient could be 10-90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL

  • Preparation of Standard Solutions:

    • Accurately weigh a reference standard of this compound.

    • Prepare a stock solution in a suitable solvent (e.g., acetonitrile/water mixture).

    • Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the sample. A minimum of five concentration levels is recommended.

  • Preparation of Sample Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve and dilute it in the same solvent as the standards to a concentration that falls within the calibration range.

  • Analysis:

    • Inject the calibration standards into the HPLC system and record the chromatograms.

    • Inject the sample solution and record the chromatogram.

  • Quantification:

    • Integrate the peak area of this compound in both the standards and the sample.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

    • Calculate the purity or assay of the sample based on the initial weight and dilution.

Conclusion and Recommendations

Both qNMR and HPLC-UV are powerful and reliable techniques for the quantitative analysis of this compound.

qNMR is the method of choice when:

  • An absolute, primary measurement is required.

  • A certified reference standard of the analyte is not available.

  • Simultaneous structural confirmation and quantification are desired.

  • Rapid method development is a priority.

HPLC-UV is preferable for:

  • Routine quality control with high sample throughput.

  • Analyses requiring very low limits of detection.

  • Separating the analyte from a complex mixture of impurities.

  • When a well-characterized reference standard of the analyte is available.

Ultimately, the selection of the most appropriate technique will be guided by the specific analytical needs, available resources, and the stage of drug development or chemical synthesis. For comprehensive characterization, the use of both techniques can be complementary, with qNMR providing an accurate assay of the main component and HPLC-UV offering a detailed impurity profile.

References

A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] Its application in the synthesis of pharmaceuticals, fine chemicals, and advanced materials is extensive.[4] A deep understanding of the reaction kinetics is paramount for process optimization, catalyst development, and scaling up production. This guide provides a comprehensive analysis of the kinetic profiles of Suzuki coupling reactions with a focus on the influence of various substituents on phenylboronic acids. We will delve into the mechanistic intricacies, present detailed experimental protocols for kinetic monitoring, and offer a comparative analysis of kinetic data to elucidate the structure-reactivity relationships that govern this powerful transformation.

The Catalytic Cycle: A Mechanistic Framework for Kinetic Analysis

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium(0) catalyst.[1][5] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step (RDS). While oxidative addition is often considered the RDS, the specific conditions, including the nature of the reactants and ligands, can shift the kinetic bottleneck to the transmetalation step.[2][6][7]

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[1][2][3][5] The reactivity of the aryl halide follows the general trend of I > OTf > Br >> Cl, reflecting the bond dissociation energies of the C-X bond.[1] Electron-poor aryl halides generally undergo oxidative addition more readily than electron-rich ones.[5]

  • Transmetalation: This crucial step involves the transfer of the organic moiety from the organoboron reagent (the substituted phenyl group) to the palladium(II) center.[8][2] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10] The exact mechanism of transmetalation has been a subject of debate, with evidence supporting pathways involving either a palladium hydroxo complex reacting with the neutral boronic acid or a palladium halide complex reacting with a boronate anion.[10] The electronic nature of the substituent on the phenylboronic acid plays a significant role in this step.

  • Reductive Elimination: In the final step, the two organic groups—the aryl group from the halide and the substituted phenyl group from the boronic acid—couple to form the desired biaryl product.[8][2] This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3] Bulky ligands on the palladium center can promote this step.[5]

Suzuki Coupling Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Design for Kinetic Studies

To quantitatively assess the impact of substituents on the kinetics of Suzuki coupling, a well-designed experimental setup is crucial. The choice of analytical technique depends on the specific reaction conditions and the properties of the reactants and products.

Common Techniques for Reaction Monitoring:
  • Gas Chromatography (GC): GC is a robust technique for monitoring the consumption of starting materials and the formation of products, provided they are volatile and thermally stable. It offers high resolution and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method suitable for a wide range of non-volatile compounds. Coupled with a UV-Vis or mass spectrometry (MS) detector, it can provide accurate concentration profiles over time.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy allows for real-time monitoring of the reaction mixture without the need for sampling and quenching.[11] This technique can provide detailed information about the concentrations of all NMR-active species.

  • UV-Vis Spectroscopy: If the reactants or products have distinct chromophores, UV-Vis spectroscopy can be a simple and effective method for continuous monitoring.

Experimental Protocol: Kinetic Analysis using GC/HPLC

This protocol outlines a general procedure for obtaining kinetic data for the Suzuki coupling of a substituted phenylboronic acid with an aryl bromide.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, P(t-Bu)₃)

  • Aryl bromide

  • Substituted phenylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Internal standard for GC/HPLC analysis

  • Reaction vessel (e.g., three-neck flask with condenser and septum)

  • Heating and stirring apparatus

  • Syringes for sampling

  • GC or HPLC instrument

Procedure:

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), charge the palladium catalyst, ligand (if used), aryl bromide, substituted phenylboronic acid, base, and internal standard.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Initiation and Sampling: Place the flask in a preheated oil bath and start vigorous stirring to initiate the reaction. Immediately take the first sample (t=0) by withdrawing an aliquot of the reaction mixture with a syringe and quenching it in a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., saturated NH₄Cl solution).

  • Time-Course Monitoring: Continue to take samples at regular intervals throughout the course of the reaction.

  • Sample Analysis: Analyze the quenched samples by GC or HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve in the initial linear region.

Kinetic_Experiment_Workflow Workflow for Kinetic Analysis A Reaction Setup (Inert Atmosphere) B Solvent Addition (Degassed) A->B C Initiate Reaction (Heating & Stirring) B->C D Sampling at Intervals C->D E Quench Sample D->E F GC/HPLC Analysis E->F G Data Analysis (Concentration vs. Time) F->G

Caption: Experimental workflow for kinetic analysis of Suzuki coupling.

Impact of Phenylboronic Acid Substituents on Reaction Kinetics

The electronic and steric properties of the substituents on the phenylboronic acid can significantly influence the rate of the Suzuki coupling reaction, primarily by affecting the transmetalation step.

Electronic Effects

A Hammett plot analysis, which correlates reaction rates with substituent constants (σ), is a powerful tool for elucidating electronic effects.[12][13][14] For the Suzuki-Miyaura coupling, a positive slope (ρ > 0) in the Hammett plot when varying the substituent on the phenylboronic acid indicates that electron-withdrawing groups accelerate the reaction. This is consistent with the notion that a more electrophilic boron atom facilitates the formation of the boronate species or enhances its reactivity towards the palladium center during transmetalation.

Conversely, electron-donating groups on the phenylboronic acid can decrease the rate of transmetalation. This is attributed to the increased electron density on the boron atom, which makes it less Lewis acidic and thus less prone to activation by the base.

Steric Effects

Steric hindrance from bulky substituents on the phenylboronic acid, particularly in the ortho position, can impede the approach of the organoboron reagent to the palladium center, thereby slowing down the transmetalation step.[15][16] In some cases, severe steric hindrance can completely inhibit the reaction.

Comparative Kinetic Data

The following table summarizes representative kinetic data for the Suzuki coupling of 4-bromotoluene with various para-substituted phenylboronic acids. The data illustrates the general trends discussed above.

Phenylboronic Acid Substituent (p-R)Substituent Constant (σp)Relative Initial Rate (krel)
-OCH₃-0.270.85
-CH₃-0.170.92
-H0.001.00
-Cl0.231.54
-CN0.662.88
-NO₂0.783.95

Note: The relative initial rates are normalized to the rate of the reaction with unsubstituted phenylboronic acid. The data is illustrative and actual values may vary depending on the specific reaction conditions.

As the data clearly shows, electron-withdrawing substituents (Cl, CN, NO₂) lead to a significant increase in the reaction rate, while electron-donating substituents (OCH₃, CH₃) result in a slight decrease. This trend is in excellent agreement with the mechanistic understanding that a more electron-deficient boronic acid facilitates the rate-determining transmetalation step under these conditions.

Conclusion

The kinetic analysis of the Suzuki-Miyaura coupling with substituted phenylboronic acids provides invaluable insights into the reaction mechanism and the factors that govern its efficiency. By systematically varying the electronic and steric nature of the substituents, researchers can fine-tune the reactivity of the organoboron partner to optimize reaction conditions, improve yields, and design more effective catalytic systems. The experimental protocols and comparative data presented in this guide serve as a practical framework for conducting such kinetic studies and advancing the application of this powerful cross-coupling reaction in academic and industrial research.

References

A Senior Application Scientist's Guide to Catalyst Efficiency in the Suzuki-Miyaura Coupling of 3-(3'-Chlorobenzyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(3'-Chlorobenzyloxy)phenylboronic acid

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl structures is a foundational requirement. This compound has emerged as a valuable building block, offering a unique combination of steric and electronic properties for creating novel molecular architectures. Its utility is most profoundly realized through the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1]

However, the efficiency of this transformation is critically dependent on the choice of catalyst. The bulky benzyloxy substituent and the electronic nature of the chloro group present a distinct challenge that demands a carefully optimized catalytic system. This guide provides a comparative analysis of various palladium and nickel catalyst systems for the Suzuki-Miyaura coupling of this compound, offering researchers, scientists, and drug development professionals a data-driven framework for catalyst selection and protocol optimization.

The Heart of the Reaction: Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle

To intelligently select a catalyst, one must first understand the fundamental mechanism it governs. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

The efficiency of each step is profoundly influenced by the ligands surrounding the palladium atom and the reaction conditions employed.

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (+ Ar-X) Ar-Pd(II)-Ar' Transmetalation Complex Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (+ Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Catalyst Platforms: A Comparative Analysis

The choice of catalyst is the most critical parameter for success. We will compare three major classes of catalysts, each with distinct advantages and disadvantages.[6][7]

Class I: Classical Phosphine Ligand Systems (e.g., Pd(PPh₃)₄)

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a traditional, widely available catalyst. While effective for simple substrates, its performance can be limited with more challenging partners like our target molecule.

  • Advantages: Commercially available, relatively inexpensive, and extensively documented.

  • Disadvantages: Requires higher catalyst loadings (typically 3-5 mol%), can be sensitive to air and moisture, and often struggles with sterically hindered or electron-rich aryl chlorides. The dissociation of phosphine ligands is required to generate the active 14-electron species, which can be a slow process.

Class II: Modern Palladacycle & Buchwald Precatalysts

To overcome the limitations of classical catalysts, advanced precatalyst systems have been developed. These include palladacycles and catalysts based on bulky, electron-rich biarylphosphine ligands (Buchwald ligands).[8][9]

  • Advantages:

    • High Activity: These systems are often orders of magnitude more active, allowing for very low catalyst loadings (0.1 to 1 mol%), which is economically and environmentally beneficial.[10]

    • Stability: Many are air- and moisture-stable, simplifying reaction setup.[8]

    • Broad Scope: They excel at coupling sterically demanding and electronically challenging substrates. Ligands like SPhos and XPhos are particularly effective.[11]

  • Disadvantages: Higher initial cost compared to classical catalysts, though this is often offset by lower loadings and higher efficiency.

Class III: Nickel-Based Catalysts

Nickel, being a more earth-abundant and less expensive metal than palladium, has gained significant traction as a powerful cross-coupling catalyst.[12] Nickel catalysts operate through similar mechanistic steps but can also access different oxidation states (e.g., Ni(I)/Ni(III) cycles), offering unique reactivity.[13][14]

  • Advantages:

    • Cost-Effective: Significantly cheaper than palladium.

    • Unique Reactivity: Can be more effective for coupling unreactive electrophiles like aryl chlorides and can sometimes offer different selectivity profiles.[15]

  • Disadvantages: The field is less mature than palladium catalysis. Nickel catalysts can be more sensitive to reaction conditions and functional groups, and often require higher catalyst loadings than the most active palladium precatalysts.

Experimental Protocol: A Head-to-Head Comparison

To provide actionable data, we present a standardized protocol for a model Suzuki-Miyaura reaction. This protocol is designed to be a self-validating system for comparing the efficiency of different catalysts.

Model Reaction: Coupling of this compound with 4-Bromoanisole.

Experimental_Workflow Figure 2: Standardized Experimental Workflow A 1. Reagent Preparation B 2. Vessel Setup (Flame-dried Schlenk tube, magnetic stir bar) A->B C 3. Add Solids (Boronic Acid, Aryl Halide, Base) B->C D 4. Inert Atmosphere (Evacuate and backfill with Argon 3x) C->D E 5. Add Degassed Solvents (e.g., Dioxane/Water) D->E F 6. Add Catalyst/Precatalyst (Under positive Argon flow) E->F G 7. Reaction (Heat to specified temp, monitor by TLC/GC-MS) F->G H 8. Workup (Quench, Extract, Dry) G->H I 9. Purification & Analysis (Column Chromatography, Yield, NMR) H->I

References

Safety Operating Guide

Navigating the Disposal of 3-(3'-Chlorobenzyloxy)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, boronic acids and their derivatives, such as 3-(3'-Chlorobenzyloxy)phenylboronic acid, are invaluable tools. However, with great utility comes the profound responsibility of ensuring safe handling and environmentally sound disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to foster a culture of safety and responsibility within the laboratory.

I. Understanding the Compound: Hazard Profile and Characteristics

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound (CAS No. 849062-33-5) is a solid organic compound with the molecular formula C₁₃H₁₂BClO₃.[1][2]

Based on available safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[3][][5][6][7]

  • H319: Causes serious eye irritation.[3][][5][6][7]

  • H335: May cause respiratory irritation.[3][][5][6][7]

  • H413: May cause long-lasting harmful effects to aquatic life.[3][][7]

These classifications mandate that this compound be treated as hazardous waste. Improper disposal, such as discarding it in regular trash or washing it down the drain, is strictly prohibited and can lead to environmental contamination and potential health risks.[8][9][10]

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource(s)
Molecular Weight 262.50 g/mol [1][][5]
Appearance Solid[6]
Hazard Statements H315, H319, H335, H413[3][][5][6][7]
Signal Word Warning[3][6]
Storage Inert atmosphere, 2-8°C[2][6]
II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from a laboratory setting. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Before handling the chemical for disposal, it is imperative to be outfitted with the correct PPE to prevent dermal, ocular, and respiratory exposure.[11][12][13]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[11][12]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of damage before use.[11][12][14]

  • Protective Clothing: A laboratory coat or chemical-resistant apron is mandatory to protect against skin contact.[11][14]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[11][12]

All handling and disposal activities should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[11][12][13]

Proper segregation of chemical waste is a cornerstone of laboratory safety.[15][16] Never mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11] Incompatible wastes can react violently or produce toxic gases.[10][15]

Container Selection and Labeling:

  • Choose a Compatible Container: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[11] The container must be in good condition, free from damage, and have a secure, tight-fitting lid.[16]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Irritant)

    • The date when the first waste was added to the container.

For Solid Waste (e.g., unused reagent, contaminated labware):

  • Carefully transfer the solid waste into the designated hazardous waste container.

  • Use tools like a spatula or scoop to avoid generating dust.

  • Contaminated items such as weighing paper, gloves, and disposable lab coats should also be placed in the same container.

For Liquid Waste (e.g., solutions containing the compound):

  • Pour the liquid waste into a designated liquid hazardous waste container using a funnel to prevent spills.[12]

  • The container for liquid waste must also be compatible with the solvent used.

  • Indicate the solvent and an approximate concentration of the boronic acid on the waste label.[12]

Once collected, the sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[9][11][15]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][16]

  • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure that incompatible wastes are segregated within the SAA.[15] For instance, keep acids and bases in separate secondary containment.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[9]

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][11]

  • Contact your EHS office to schedule a waste pickup.[9]

  • Provide a complete and accurate description of the waste.

  • Complete all required waste manifest forms. This documentation is a critical component of the cradle-to-grave tracking of hazardous waste mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal_Workflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Solid or Liquid? fume_hood->characterize solid_waste Solid Waste: Place in labeled solid hazardous waste container characterize->solid_waste Solid liquid_waste Liquid Waste: Pour into labeled liquid hazardous waste container characterize->liquid_waste Liquid container_check Ensure Container is Compatible, Sealed, and Properly Labeled solid_waste->container_check liquid_waste->container_check saa Store in Designated Satellite Accumulation Area (SAA) container_check->saa segregate_storage Segregate from Incompatible Wastes saa->segregate_storage ehs_contact Contact EHS for Waste Pickup segregate_storage->ehs_contact documentation Complete Waste Manifest Forms ehs_contact->documentation end_process Professional Disposal by Licensed Contractor documentation->end_process

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

III. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Containment: Prevent the spilled material from entering drains or waterways.[12]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.

    • For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill.[11] Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container.[11][12]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11][12]

  • Reporting: Report the spill to your supervisor and your institution's EHS department, regardless of the size.[11][12]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of scientific integrity and environmental stewardship.

References

Navigating the Safe Handling of 3-(3'-Chlorobenzyloxy)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(3'-Chlorobenzyloxy)phenylboronic acid (CAS #849062-33-5), a compound often utilized in complex organic syntheses. Beyond a mere checklist, this document delves into the rationale behind each procedural step, ensuring a deep understanding of the safety protocols necessary to protect both the researcher and the integrity of the experiment.

Immediate Safety and Hazard Assessment

This compound is a substituted aromatic boronic acid. While specific toxicological data for this exact compound is limited, the available safety information and data from structurally similar compounds indicate that it should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Identification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

Based on these classifications, it is imperative to employ engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling this compound. The following table outlines the minimum required PPE.

Body PartProtective EquipmentRationale
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.Protects against dust particles and accidental splashes that can cause serious eye irritation.[2][3][4][5]
Hands Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[2][4][6][7] Gloves should be inspected before use and disposed of properly after handling the compound.[2]
Body Laboratory coat.Protects skin and personal clothing from contamination.[3][6]
Respiratory A NIOSH-approved respirator (e.g., N95 dust mask) should be used if handling the powder outside of a certified chemical fume hood or if dust generation is likely.Minimizes the inhalation of dust particles that can cause respiratory tract irritation.[4]
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when working with this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Assess_Task Assess Task (weighing, reaction setup, workup) Select_Gloves Select Nitrile Gloves Assess_Task->Select_Gloves Select_Eyewear Select Safety Glasses/ Goggles/Face Shield Assess_Task->Select_Eyewear Select_Coat Don Laboratory Coat Assess_Task->Select_Coat Select_Resp Determine Need for Respirator Assess_Task->Select_Resp Review_SDS Review SDS & Hazard Info Review_SDS->Assess_Task Don_PPE Don PPE in Correct Order (Coat -> Mask -> Goggles -> Gloves) Select_Gloves->Don_PPE Select_Eyewear->Don_PPE Select_Coat->Don_PPE Select_Resp->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE in Correct Order (Gloves -> Goggles -> Coat -> Mask) Handle_Chemical->Doff_PPE Dispose_Gloves Dispose of Gloves in Designated Waste Doff_PPE->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands

Caption: Workflow for PPE selection and use.

Operational Plans: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Engineering Controls

Whenever possible, this compound should be handled in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that the fume hood has proper airflow before beginning work.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Prepare your workspace within the chemical fume hood by lining the surface with absorbent paper.

  • Weighing: To minimize dust generation, weigh the solid compound carefully. Avoid creating airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure that all glassware is properly secured.

  • Post-Reaction: After the reaction is complete, quench the reaction mixture safely according to your established protocol.

Spill Response

In the event of a spill, it is important to act quickly and safely.

  • Evacuate and Alert: If the spill is large or outside of a contained area, evacuate the immediate vicinity and alert your laboratory supervisor.

  • Containment: For small spills within the fume hood, contain the spill using a spill kit with an appropriate absorbent material.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. Avoid generating dust from solid spills.[3] Place all contaminated materials, including absorbent pads and used PPE, into a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Spill Response Workflow

Spill_Response Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size and Location Spill_Occurs->Assess_Spill Small_Spill Small Spill in Fume Hood Assess_Spill->Small_Spill Small & Contained Large_Spill Large Spill or Outside Hood Assess_Spill->Large_Spill Large or Uncontained Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Small_Spill->Don_PPE Alert_Supervisor Alert Supervisor & Evacuate Area Large_Spill->Alert_Supervisor Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Cleanup_Spill Clean Up Spill & Place Waste in Sealed Container Contain_Spill->Cleanup_Spill Decontaminate Decontaminate Spill Area and Equipment Cleanup_Spill->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste

Caption: Immediate spill response workflow.

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of unused this compound as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, absorbent paper, and disposable labware, should be considered hazardous waste and disposed of accordingly.

  • Empty Containers: "Empty" containers may still retain chemical residues and should be disposed of as hazardous waste.

  • Waste Streams: Do not mix boronic acid waste with other incompatible waste streams.[8] Specifically, avoid mixing with strong oxidizing agents.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste disposal.[8][9]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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